molecular formula C19H26N2O10 B608840 Mal-PEG4-NHS ester

Mal-PEG4-NHS ester

Katalognummer: B608840
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: TUPOSLKVPPFQGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG4-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPOSLKVPPFQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mal-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mal-PEG4-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules containing amine and sulfhydryl groups. Its unique structure, featuring a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for creating stable bioconjugates with enhanced solubility and reduced steric hindrance. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of this compound, complete with experimental protocols and data presented for clarity and practical use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by its three key functional components: the maleimide group, the PEG4 spacer, and the NHS ester. The maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond.

The PEG4 spacer arm, composed of four repeating ethylene glycol units, imparts several advantageous properties to the crosslinker and the resulting bioconjugate. It increases the hydrophilicity of the molecule, which can help to prevent aggregation and precipitation of conjugated proteins.[1] Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, allowing for efficient conjugation to bulky biomolecules.[2]

Chemical Identity

There are several synonyms and CAS numbers associated with compounds that are structurally very similar or identical to this compound. It is crucial for researchers to be aware of these variations to ensure the correct reagent is being used.

Identifier Value
Common Name This compound
Synonyms Maleimide-PEG4-NHS ester, Mal-dPEG®4-NHS ester, NHS-PEG4-Maleimide
CAS Number 1325208-25-0[3][4], 756525-99-2[5]
Molecular Formula C19H26N2O10[3]
Molecular Weight 442.42 g/mol [6]
Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and use in experimental settings.

Property Value Source
Appearance White to off-white solid or semi-solid[7]
Purity Typically >95%[2]
Solubility Soluble in organic solvents such as DMSO and DMF.[7] Soluble in aqueous buffers up to ~10 mM, with solubility decreasing with increasing salt concentration.[8]
Storage Conditions Store at -20°C, desiccated and protected from moisture.[8]

Reaction Mechanism and Experimental Considerations

The utility of this compound lies in its ability to facilitate a two-step, controlled conjugation process. This sequential reaction is critical for linking two different biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs).

Reaction Chemistry

The conjugation process typically involves two sequential steps:

  • Reaction with Amines: The NHS ester end of the crosslinker reacts with primary amines on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[9]

  • Reaction with Thiols: The maleimide group on the now-modified first biomolecule reacts with a free sulfhydryl group on the second biomolecule (e.g., a cytotoxic drug or another protein) to form a stable thioether bond. This reaction is optimal at a pH range of 6.5 to 7.5.[10]

It is generally recommended to perform the NHS ester reaction first, as the maleimide group is more stable in aqueous solutions at the optimal pH for the amine reaction than the NHS ester.[8]

Experimental Workflow: Two-Step Bioconjugation

Two_Step_Bioconjugation cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Thiol Conjugation cluster_purification Purification A Biomolecule 1 (with -NH2) C Maleimide-Activated Biomolecule 1 A->C pH 7.2-8.5 B This compound B->C E Final Bioconjugate C->E pH 6.5-7.5 D Biomolecule 2 (with -SH) D->E F Removal of excess linker and reactants E->F

A typical two-step bioconjugation workflow using this compound.
Key Experimental Parameters

Successful bioconjugation with this compound requires careful control of several experimental parameters.

Parameter Recommendation Rationale
pH (Amine Reaction) 7.2 - 8.5Ensures primary amines are deprotonated and nucleophilic. Higher pH increases NHS ester hydrolysis.[9]
pH (Thiol Reaction) 6.5 - 7.5Highly selective for thiol groups. Above pH 7.5, maleimide can react with amines and is more susceptible to hydrolysis.[10]
Molar Excess of Linker 10- to 50-fold molar excess over the amine-containing protein.[7]Drives the reaction to completion and ensures sufficient activation of the first biomolecule.
Reaction Buffers Phosphate, HEPES, or borate buffers.Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[11]
Reagent Preparation Dissolve this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[8]The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
Purification Size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[11]To remove excess unreacted linker and other reagents.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental goals.

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol describes the crosslinking of two proteins, one with accessible primary amines (Protein-NH2) and the other with a free sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein-SH in a suitable buffer

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7]

  • Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.

  • Reaction with Protein-SH: Immediately add the Protein-SH to the desalted maleimide-activated Protein-NH2. A 2- to 5-fold molar excess of the Protein-SH per maleimide group on the activated protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as L-cysteine can be added to a final concentration of 10-20 mM and incubated for 15-30 minutes at room temperature.[12]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Thiol-containing drug

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of mAb: Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction with mAb: Add a 5- to 10-fold molar excess of the linker solution to the mAb solution.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle stirring.[1]

  • Removal of Excess Linker: Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

  • Conjugation to Thiol-Containing Drug: Immediately add a 3- to 5-fold molar excess of the thiol-containing drug to the linker-activated mAb.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20 mM and incubating for 30 minutes at room temperature.[1]

  • Purification: Purify the final ADC using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove unconjugated drug and other impurities.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow start Start: Antibody & Thiol-Drug step1 1. Antibody Buffer Exchange (to amine-free buffer, pH 7.2) start->step1 step2 2. Reaction with this compound (1-2h at RT) step1->step2 step3 3. Removal of Excess Linker (Desalting Column) step2->step3 step4 4. Conjugation with Thiol-Drug (2-4h at RT or overnight at 4°C) step3->step4 step5 5. Quenching of Unreacted Maleimides (e.g., with Tris-HCl) step4->step5 step6 6. Purification of ADC (e.g., HIC, SEC) step5->step6 end Final ADC step6->end

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): this compound is widely used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[6]

  • Protein-Protein Crosslinking: It is used to study protein-protein interactions, stabilize protein complexes, and create fusion proteins with novel functions.[2]

  • Surface Functionalization: The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.[2]

  • Nanoparticle Modification: this compound is employed to functionalize nanoparticles with targeting ligands, such as antibodies or peptides, for targeted drug delivery and imaging.[10]

  • Development of Vaccines and Therapeutics: The crosslinker is used in the development of vaccines and other therapeutic agents by conjugating antigens or other bioactive molecules to carrier proteins.[10]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation chemistry. Its well-defined structure, featuring a PEG4 spacer, provides significant advantages in terms of solubility, stability, and efficiency of conjugation. By understanding its chemical properties and adhering to optimized experimental protocols, researchers and drug development professionals can effectively utilize this reagent to create a wide array of innovative bioconjugates for therapeutic and diagnostic applications. The detailed information and protocols provided in this guide serve as a valuable resource for the successful implementation of this compound in various scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker widely utilized in bioconjugation. This document details the underlying chemical principles, reaction kinetics, experimental protocols, and critical considerations for the successful use of this versatile reagent in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.

Core Principles of Mal-PEG4-NHS Ester Bioconjugation

This compound is a chemical linker featuring three key components: a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for the covalent and specific linkage of two different types of biomolecules, typically a thiol-containing molecule and an amine-containing molecule.

  • Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins and peptides.

  • NHS Ester Group: This is an amine-reactive functional group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.

  • PEG4 Spacer: The hydrophilic four-unit PEG chain enhances the water solubility of the linker and the resulting bioconjugate, reduces steric hindrance during the conjugation reactions, and can improve the pharmacokinetic properties of the final product.[1]

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy, minimizing the formation of unwanted homodimers or polymers.

Mechanism of Action: A Tale of Two Reactions

The bioconjugation process using this compound involves two distinct and highly specific chemical reactions: the reaction of the NHS ester with a primary amine and the reaction of the maleimide with a thiol group.

NHS Ester Reaction with Primary Amines

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution . The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable and irreversible amide bond .

This reaction is highly pH-dependent. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). Therefore, the reaction is most efficient in a slightly alkaline environment, typically at a pH of 7.2 to 8.5 .[2] At lower pH values, the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction. Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes more pronounced, reducing the overall conjugation efficiency.

Maleimide Reaction with Thiols

The reaction between a maleimide and a thiol group occurs through a Michael addition mechanism. In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable covalent thioether bond .

The efficiency of the maleimide-thiol reaction is also pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5 .[1] In this pH range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and can also react with amines, leading to a loss of specificity.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data and recommended starting conditions for bioconjugation reactions using this compound. These values are representative and may require optimization for specific applications.

Table 1: Optimal Reaction Conditions for this compound

ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
Optimal pH Range 7.2 - 8.56.5 - 7.5
Recommended Buffer Phosphate, Borate, Bicarbonate (amine-free)Phosphate, HEPES (amine-free)
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 4 hours1 to 4 hours
Molar Excess of Linker 5 to 20-fold10 to 20-fold (for protein modification)

Table 2: Stability of Reactive Groups

Reactive GroupConditionHalf-life
NHS Ester pH 7.0, 4°C4-5 hours
NHS Ester pH 8.6, 4°C10 minutes
Maleimide pH > 7.5Susceptible to hydrolysis

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation using this compound.

Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)

Materials:

  • Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer using a desalting column or dialysis.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.0).

Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

Materials:

  • Maleimide-activated protein from Step 1

  • Thiol-containing molecule (Molecule-SH)

  • Quenching solution (e.g., 1 M L-cysteine)

Procedure:

  • Prepare Molecule-SH: Ensure the thiol-containing molecule is ready for immediate use. If the molecule contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

  • Conjugation Reaction: Immediately add the Molecule-SH to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule per maleimide group is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final bioconjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted molecules and byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflow Two-Step Bioconjugation Workflow using this compound cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction P_NH2 Amine-containing Protein (Protein-NH2) Reaction1 Incubation (pH 7.2-8.5) P_NH2->Reaction1 Linker This compound in DMSO/DMF Linker->Reaction1 Purification1 Desalting Column (Buffer Exchange to pH 6.5-7.0) Reaction1->Purification1 P_Mal Maleimide-activated Protein Purification1->P_Mal Reaction2 Incubation (pH 6.5-7.5) P_Mal->Reaction2 M_SH Thiol-containing Molecule (Molecule-SH) M_SH->Reaction2 Quenching Quenching (e.g., L-cysteine) Reaction2->Quenching Purification2 Purification (e.g., SEC, IEX) Quenching->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: A typical two-step experimental workflow for bioconjugation.

Reaction_Mechanisms Core Reaction Mechanisms of this compound cluster_nhs NHS Ester-Amine Reaction (Nucleophilic Acyl Substitution) cluster_mal Maleimide-Thiol Reaction (Michael Addition) NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Amine Primary Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving_Group collapses to form Maleimide Maleimide Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Thiolate Thiolate Anion (R''-S⁻) Thiolate->Thioether_Bond attacks

Caption: The two core chemical reactions involved in the conjugation process.

Influencing_Factors Key Factors Influencing Bioconjugation Efficiency cluster_factors Influencing Factors center_node Bioconjugation Efficiency & Specificity pH pH (Affects nucleophilicity and hydrolysis) pH->center_node Temperature Temperature (Affects reaction rate and stability) Temperature->center_node Molar_Ratio Molar Ratio (Linker : Biomolecule) Molar_Ratio->center_node Buffer_Composition Buffer Composition (Presence of competing nucleophiles) Buffer_Composition->center_node Reaction_Time Reaction Time Reaction_Time->center_node Biomolecule_Properties Biomolecule Properties (Accessibility of reactive groups) Biomolecule_Properties->center_node

Caption: Critical parameters that affect the outcome of the bioconjugation reaction.

References

The Versatility of Mal-PEG4-NHS Ester in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of scientific research and drug development, the ability to specifically link different molecules together is paramount. Mal-PEG4-NHS ester has emerged as a cornerstone chemical tool, a heterobifunctional crosslinker prized for its versatility and precision in creating stable bioconjugates. This technical guide delves into the core applications, mechanisms, and protocols associated with this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.

At its core, this compound is a molecule with two reactive ends connected by a polyethylene glycol (PEG) spacer.[1][2] One end features a maleimide group, which specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[3][4] The other end is an N-hydroxysuccinimide (NHS) ester, which targets primary amines, such as those on lysine residues or the N-terminus of proteins.[3][4] The PEG4 spacer, a chain of four repeating ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize steric hindrance.[2][5]

Core Applications in Research

The unique chemical architecture of this compound lends itself to a wide array of applications, most notably in the fields of bioconjugation, targeted drug delivery, and nanotechnology.

Antibody-Drug Conjugates (ADCs): A primary application of this linker is in the development of ADCs, a revolutionary class of cancer therapeutics.[6][7] In this context, the NHS ester end of the linker is typically reacted with the lysine residues on a monoclonal antibody. The maleimide end is then used to attach a potent cytotoxic drug that has been modified to contain a thiol group.[8] This creates a targeted delivery system where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[9] The non-cleavable nature of the bond formed by the maleimide group ensures that the drug remains attached to the antibody until it is internalized by the target cell.[6][10]

Protein-Protein and Protein-Peptide Crosslinking: Researchers utilize this compound to create stable conjugates between different proteins or between a protein and a peptide.[2] This is invaluable for studying protein interactions, creating fusion proteins with novel functions, and developing new diagnostic reagents. The two-step reaction process allows for controlled and specific linking of two distinct molecules.[11]

Nanoparticle Functionalization: The surface of nanoparticles can be modified using this compound to enhance their utility in drug delivery and imaging.[12][13] The NHS ester can react with amine groups on the nanoparticle surface, leaving the maleimide group exposed for the attachment of targeting ligands like antibodies or peptides.[12] This surface functionalization improves the biocompatibility of nanoparticles, prolongs their circulation time in the body, and enables targeted delivery to specific tissues or cells.[13]

Vaccine Development and Immunoassay Reagents: The linker is also employed in the development of vaccines and diagnostic assays.[1] For instance, it can be used to conjugate antigens to carrier proteins to enhance the immune response or to link enzymes to antibodies for use in ELISA-based assays.[1][11]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in the orthogonal nature of its two reactive groups, allowing for a controlled, sequential conjugation strategy.[14]

  • NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide ester reacts with primary amines (-NH2) to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[5][15] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[4] However, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[4]

  • Maleimide Reaction with Sulfhydryls: The maleimide group reacts with sulfhydryl (thiol, -SH) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly specific and most efficient in the pH range of 6.5 to 7.5.[5][15] Above pH 7.5, the maleimide ring is more susceptible to hydrolysis and can also react with primary amines, leading to a loss of specificity.[1]

Due to these distinct optimal pH ranges, a two-step conjugation protocol is often employed. First, the NHS ester is reacted with the amine-containing molecule at a slightly basic pH. After purification to remove the excess linker, the maleimide-activated molecule is then reacted with the thiol-containing molecule at a neutral pH.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions using this compound. These values serve as a general guideline and may require optimization for specific applications.

ParameterNHS Ester Reaction with Primary AminesMaleimide Reaction with Sulfhydryls
Optimal pH Range 7.0 - 9.0[5][15]6.5 - 7.5[5][15]
Recommended pH 7.2 - 8.5[4]6.5 - 7.5[4]
Competing Reactions Hydrolysis of NHS ester (increases with pH > 8.5)[4]Hydrolysis of maleimide ring (increases with pH > 7.5), reaction with amines (at pH > 7.5)[1]
Bond Formed AmideThioether
Bond Stability StableStable
Reagent/ParameterRecommended Starting Conditions
This compound Stock Solution 10 mM in anhydrous DMSO or DMF (prepare fresh)[4][8]
Molar Excess of Linker (to amine-containing protein) 10- to 50-fold[11][14]
Reaction Time (NHS ester reaction) 30-60 minutes at room temperature or 2 hours at 4°C[8][14]
Reaction Time (Maleimide reaction) 1-2 hours at room temperature or overnight at 4°C[8][14]
Final Organic Solvent Concentration < 10% to maintain protein solubility[14]

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with accessible primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH2

  • Protein-SH

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0[14]

  • Thiol-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0[14]

  • Desalting column[14]

  • Quenching Reagent (optional): 1 M Cysteine or β-mercaptoethanol[14]

Procedure:

Step 1: Reaction of this compound with Protein-NH2

  • Prepare Protein-NH2 at a concentration of 1-10 mg/mL in the Amine-Reactive Conjugation Buffer.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Amine-Reactive Conjugation Buffer.[8]

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.[14] The final concentration of the organic solvent should not exceed 10%.[14]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]

  • Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.[14] This step also serves to exchange the buffer for the subsequent reaction.

Step 2: Reaction of Maleimide-Activated Protein with Protein-SH

  • Immediately add the purified maleimide-activated protein from Step 1 to the Protein-SH solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to Protein-SH is a good starting point.[14]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[14]

  • (Optional) To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent such as cysteine to the reaction mixture.[8]

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.[14]

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the functionalization of nanoparticles with amine groups on their surface, followed by the conjugation of a thiol-containing ligand.

Materials:

  • Amine-functionalized nanoparticles

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer 1: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)

  • Reaction Buffer 2: Thiol-free buffer with 2-10 mM EDTA, pH 6.5-7.0 (e.g., PBS)

  • Centrifugal filtration units or dialysis equipment[12]

Procedure:

Step 1: Activation of Nanoparticles with this compound

  • Disperse the amine-functionalized nanoparticles in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.[12]

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]

  • Add a 50- to 100-fold molar excess of the linker stock solution to the nanoparticle suspension.[12]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[12]

  • Remove excess, unreacted linker by centrifugal filtration or dialysis against Reaction Buffer 2.[12]

Step 2: Conjugation of Thiol-Containing Ligand

  • Add the thiol-containing ligand to the purified maleimide-activated nanoparticle suspension. A 2- to 5-fold molar excess of the ligand per maleimide group on the nanoparticle is a common starting point.[8]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Purify the final nanoparticle-ligand conjugate using centrifugal filtration or dialysis to remove the unconjugated ligand.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in using this compound.

G cluster_0 Step 1: Activation with this compound cluster_1 Step 2: Conjugation Protein_NH2 Protein with Primary Amines (e.g., Lysine) Linker This compound Protein_NH2->Linker pH 7.2-8.0 Activated_Protein Maleimide-Activated Protein Linker->Activated_Protein Stable Amide Bond Formation Protein_SH Protein with Sulfhydryl Group (e.g., Cysteine) Activated_Protein->Protein_SH pH 6.5-7.5 Purification Purification (e.g., Desalting Column) Activated_Protein->Purification Final_Conjugate Stable Protein-Protein Conjugate Protein_SH->Final_Conjugate Stable Thioether Bond Formation Purification->Protein_SH

Caption: Two-step workflow for protein-protein conjugation using this compound.

G cluster_0 Antibody-Drug Conjugate (ADC) Synthesis cluster_1 Mechanism of Action Antibody Monoclonal Antibody (with Lysine residues) Linker This compound Antibody->Linker NHS Ester Reaction (pH 7.2-8.0) Activated_Antibody Maleimide-Activated Antibody Linker->Activated_Antibody Drug Thiolated Cytotoxic Drug Activated_Antibody->Drug Maleimide Reaction (pH 6.5-7.5) ADC Antibody-Drug Conjugate Drug->ADC ADC_binds ADC Binds to Tumor Cell Antigen ADC->ADC_binds Internalization Internalization via Endocytosis ADC_binds->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Logical workflow for ADC synthesis and its mechanism of action.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and diagnostics. Understanding the physicochemical properties of this reagent is paramount for its effective use in creating stable and functional bioconjugates. This document outlines its solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, details factors influencing its stability, and provides experimental protocols for its handling and use.

Core Concepts of this compound

This compound is a crosslinking reagent that features a maleimide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] This structure allows for the covalent linkage of sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins, with primary amines (-NH2), such as those on lysine residues or the N-terminus of a protein.[2][3] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation.[2][4]

Solubility Profile

The solubility of this compound is a key consideration for its application in bioconjugation, which predominantly occurs in aqueous environments. While the PEG4 spacer improves hydrophilicity, the overall molecule has limited direct solubility in water.[5][6]

Best Practices for Dissolving this compound:

For most applications, it is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or dimethylformamide (DMF).[5][6][7] This stock solution can then be added to the aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent in the aqueous mixture is low (typically below 10%) to prevent denaturation of proteins or other biomolecules.[5][6]

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble[4][5]Recommended for preparing concentrated stock solutions (e.g., 10-20 mM).[7] Solutions in anhydrous DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[8][9]
Dimethylformamide (DMF) Soluble[5][7]An alternative to DMSO for preparing stock solutions.
Water & Aqueous Buffers Limited direct solubility; approximately 10 mM.[5][6]Solubility decreases with increasing salt concentration. It is not recommended to dissolve the reagent directly in buffers with high salt concentrations (>50 mM), such as PBS, for initial dissolution.[6]
Formulation 1 (for in vivo use) 2.08 mg/mL (4.70 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[8]This is a suspension and requires sonication.[8]
Formulation 2 (for in vivo use) ≥ 2.08 mg/mL (4.70 mM) in 10% DMSO + 90% Corn Oil.[8]This forms a clear solution.[8]

Stability of Functional Groups

The utility of this compound is dependent on the stability of its two reactive moieties: the NHS ester and the maleimide group.

NHS Ester Stability:

The NHS ester is highly reactive towards primary amines but is also susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive.[10][11] The rate of hydrolysis is significantly influenced by pH and temperature.[11][12]

  • Effect of pH: The rate of hydrolysis increases with higher pH.[10][11] The optimal pH for NHS ester reactions is a balance between maximizing the reactivity of the target amine and minimizing hydrolysis, typically in the range of 7.2 to 8.5.[10][11]

  • Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.[11] Reactions can be performed at room temperature for shorter durations or at 4°C for longer incubation times to slow down hydrolysis.[7][10]

Quantitative Data on NHS Ester Hydrolysis

pHTemperature (°C)Half-life (t½)
7.004-5 hours[10][12]
8.0Room Temperature210 minutes[9][13]
8.5Room Temperature180 minutes[9][13]
8.6410 minutes[10][12]
9.0Room Temperature125 minutes[9][13]

Maleimide Stability:

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6] It specifically reacts with sulfhydryl groups to form a stable thioether bond.[3]

  • Effect of pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6][14] Above pH 7.5, the maleimide group can undergo hydrolysis, opening the ring to form an unreactive maleamic acid.[3] At pH values above 7.5, there is also an increased risk of reaction with primary amines.[3] The stability of the resulting thioether bond can also be a concern, with the potential for a retro-Michael reaction leading to deconjugation. This can be mitigated by a controlled hydrolysis step of the succinimide ring at a slightly alkaline pH (e.g., 8.5) to form a stable, ring-opened structure.[14][15][16]

Experimental Protocols

1. Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution in DMSO.

  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10-20 mM).[7][11]

    • Vortex briefly to ensure complete dissolution.

    • Use the solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.[1][9] Avoid repeated freeze-thaw cycles.[8]

2. Two-Step Sequential Conjugation Protocol

This protocol is a general guideline for conjugating a protein with primary amines to a sulfhydryl-containing molecule.

  • Materials:

    • Amine-containing protein (Protein-NH2)

    • Sulfhydryl-containing molecule (Molecule-SH)

    • This compound stock solution in DMSO

    • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5[6][13]

    • Conjugation Buffer B: Phosphate buffer, pH 6.5-7.0[6][13]

    • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[10][11]

    • Desalting column[6][10]

  • Procedure:

    • Step 1: Reaction with Primary Amines a. Prepare the Protein-NH2 in Conjugation Buffer A at a concentration of 1-10 mg/mL.[7][11] b. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[13] c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6][10] d. Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.[6]

    • Step 2: Reaction with Sulfhydryls a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[13] c. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[11][13] d. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.

3. Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of the NHS ester.

  • Materials:

    • This compound stock solution in DMSO

    • Amine-free buffer at the desired pH (e.g., phosphate buffer)[5]

    • UV-Vis spectrophotometer and quartz cuvettes

  • Procedure:

    • Dilute the this compound stock solution into the amine-free buffer to a suitable final concentration.

    • Immediately measure the absorbance of the solution at 260 nm (this is time zero). The release of N-hydroxysuccinimide (NHS) upon hydrolysis leads to an increase in absorbance at this wavelength.[5][10]

    • Incubate the solution at a controlled temperature.

    • Periodically measure the absorbance at 260 nm over time.

    • The rate of hydrolysis can be calculated from the change in absorbance over time.

Visualizations

G cluster_prep Reagent Preparation cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Equilibrate Equilibrate Mal-PEG4-NHS ester to room temperature Dissolve Dissolve in anhydrous DMSO to create stock solution Equilibrate->Dissolve Add_Crosslinker Add this compound stock solution Prepare_Protein Prepare Protein-NH2 in Conjugation Buffer A (pH 7.2-7.5) Prepare_Protein->Add_Crosslinker Incubate1 Incubate (RT or 4°C) Add_Crosslinker->Incubate1 Desalt Remove excess crosslinker (Desalting Column) Incubate1->Desalt Add_Thiol Add Thiol-containing molecule in Conjugation Buffer B (pH 6.5-7.0) Desalt->Add_Thiol Incubate2 Incubate (RT or 4°C) Add_Thiol->Incubate2 Quench Quench reaction (e.g., Tris or Glycine) Incubate2->Quench Purify Purify final conjugate Quench->Purify G Start This compound in Aqueous Buffer Reaction Amine Reaction (pH 7.2-8.5) Start->Reaction Hydrolysis NHS Ester Hydrolysis (competing reaction) Start->Hydrolysis Conjugate Stable Amide Bond (Desired Product) Reaction->Conjugate Inactive Inactive Crosslinker + NHS byproduct Hydrolysis->Inactive G Start Maleimide Group in Aqueous Buffer Reaction Thiol Reaction (pH 6.5-7.5) Start->Reaction Hydrolysis Maleimide Hydrolysis (pH > 7.5) Start->Hydrolysis Conjugate Stable Thioether Bond (Desired Product) Reaction->Conjugate Inactive Inactive Maleamic Acid Hydrolysis->Inactive

References

An In-depth Technical Guide to the Hydrophilicity of Mal-PEG4-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic properties of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester linkers. These heterobifunctional crosslinkers are integral in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. A thorough understanding of their hydrophilicity is critical for optimizing the stability, solubility, and in vivo performance of the resulting conjugates.

Core Concepts: The Molecular Architecture of Mal-PEG4-NHS Ester

The this compound linker is a precisely designed molecule with three key functional components that dictate its reactivity and physicochemical properties.[1][2]

  • Maleimide Group: This moiety specifically and efficiently reacts with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5-7.5.[3]

  • Polyethylene Glycol (PEG) Spacer: The linker incorporates a discrete chain of four repeating ethylene glycol units (PEG4). This short PEG chain is the primary contributor to the molecule's hydrophilicity. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances the water solubility of the linker and any molecule it's conjugated to.[4][5] This property is crucial for mitigating the aggregation often caused by hydrophobic drug payloads.[6]

  • N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The optimal pH range for this reaction is 7.2-8.5.[3][7]

The strategic combination of these components allows for the precise and covalent linkage of two different molecules, a process facilitated and enhanced by the hydrophilic nature of the PEG4 spacer.

Quantitative Data on Hydrophilicity

The hydrophilicity of a linker is a key parameter in the design of bioconjugates, influencing solubility, aggregation, and pharmacokinetic properties. The following tables summarize key quantitative data related to the hydrophilicity of short PEG linkers, including the this compound.

ParameterValueMethod of DeterminationSource(s)
Calculated LogP -1.42Computational[4]
Water Solubility Approx. 10 mMSupplier Data[3]

Table 1: Physicochemical Properties of this compound. Note: The LogP value is a calculated estimate and can vary based on the algorithm used. The water solubility is an approximate value provided by suppliers for Mal-(PEG)n-NHS esters.

The negative LogP value indicates a high degree of hydrophilicity, signifying that the molecule preferentially partitions into an aqueous phase over an organic one.[4] This is a direct result of the PEG4 chain.

LinkerNumber of PEG Units (n)Approximate Length (Å)Calculated LogP*
PEG227.6-0.84
PEG3311.1-1.13
PEG4 4 14.6 -1.42
PEG6621.6-2.00
PEG8828.6-2.58
PEG121242.6-3.74

Table 2: Comparison of Short PEG Linkers. Note: Calculated LogP values are estimates and can vary. Data is for the core PEG structure and does not include terminal functional groups which can alter the value.[4]

Impact on Bioconjugate Properties

The introduction of the hydrophilic PEG4 linker can significantly enhance the properties of the resulting bioconjugate, particularly for large, complex molecules like antibody-drug conjugates.

  • Increased Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate. The hydrophilic PEG4 linker helps to counteract this by increasing the overall water solubility of the ADC, which is crucial for formulation, stability, and in vivo delivery.[6][8] The PEG chain creates a protective hydration shell, shielding the hydrophobic components.[9]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the bioconjugate from recognition by the reticuloendothelial system, leading to a longer circulation half-life. Even short PEG chains can contribute to an increased hydrodynamic radius, which can reduce renal clearance.[10][11] One study demonstrated a 41-fold increase in the blood exposure of myoglobin when conjugated to a polymer with short oligo(ethylene glycol) side chains.[12]

ParameterNo PEG Linker (Hydrophobic)PEG4 LinkerLong-Chain PEG Linker (e.g., PEG12)
In Vitro Potency (IC50) 0.5 - 5 nM1 - 10 nM5 - 20 nM
Non-Specific Cytotoxicity (IC50) 50 - 500 nM>1000 nM>1000 nM
Therapeutic Window ~100>100>50

Table 3: Comparative Performance of ADCs with Different Linkers. Data is synthesized from studies on PEGylated glucuronide-MMAE linkers and is intended to be representative. Actual values will vary depending on the antibody, payload, and target.[10]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound linkers and the characterization of their hydrophilic properties.

Two-Step Bioconjugation using this compound

This protocol describes a common two-step process for conjugating a protein with primary amines (Protein-NH2) to a molecule with a sulfhydryl group (Molecule-SH). This sequential approach minimizes the formation of unwanted homodimers.[7][13]

Materials:

  • Protein-NH2

  • Molecule-SH

  • This compound

  • Amine-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Thiol-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Reaction with Amine-Containing Protein

  • Protein Preparation: Dissolve Protein-NH2 in the Amine-Reactive Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.

Step 2: Reaction with Thiol-Containing Molecule

  • Conjugation: Immediately add the thiol-containing Molecule-SH to the desalted maleimide-activated Protein-NH2. A 1.5 to 5-fold molar excess of Molecule-SH to protein is a typical starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like cysteine can be added.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unconjugated molecules and byproducts.

Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a primary method to quantify the formation of soluble aggregates after PEGylation.[14][15]

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography column suitable for the molecular weight range of the protein and its conjugate

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Procedure:

  • Sample Preparation: Prepare the PEGylated protein sample at a known concentration in the mobile phase.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peak areas of the monomeric and aggregated species. Aggregates will have a shorter retention time. Calculate the percentage of aggregation.

Determination of Water Solubility (Shake-Flask Method)

This method determines the thermodynamic water solubility of the linker.[16][17]

Materials:

  • This compound

  • Purified water (e.g., Milli-Q)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the solution at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a calibrated analytical method like HPLC-UV. This concentration represents the water solubility.

Visualizations of Key Processes

Diagrams are provided to illustrate the core concepts and workflows associated with this compound linkers.

G cluster_linker This compound Structure cluster_reactants Reactant Molecules cluster_conjugation Bioconjugation Reactions Maleimide Maleimide PEG4 PEG4 Maleimide->PEG4 covalent bond Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond reacts with NHS_Ester NHS_Ester PEG4->NHS_Ester covalent bond Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond reacts with Protein_Thiol Protein with Thiol (e.g., Cysteine) Protein_Thiol->Thioether_Bond Molecule_Amine Molecule with Amine (e.g., Lysine) Molecule_Amine->Amide_Bond

Caption: Molecular components and reactivity of the this compound linker.

G start Start: Prepare Protein-NH2 and this compound step1 Step 1: React NHS Ester with Protein-NH2 (pH 7.2-8.5) start->step1 purify1 Purify: Remove excess linker (e.g., Desalting Column) step1->purify1 step2 Step 2: React Maleimide with Molecule-SH (pH 6.5-7.0) purify1->step2 purify2 Purify: Isolate final conjugate (e.g., SEC) step2->purify2 end End: Characterize Final Conjugate purify2->end

Caption: Two-step experimental workflow for bioconjugation.

G hydrophobic_drug Hydrophobic Drug Payload adc Antibody-Drug Conjugate (ADC) hydrophobic_drug->adc antibody Antibody antibody->adc hydrophilic_linker This compound (Hydrophilic Linker) hydrophilic_linker->adc aggregation Aggregation hydrophilic_linker->aggregation mitigates solubility Increased Solubility hydrophilic_linker->solubility promotes adc->aggregation tendency for solubility->adc improves properties of

Caption: Role of the hydrophilic linker in mitigating aggregation of ADCs.

Conclusion

The this compound linker is a powerful tool in bioconjugation, and its efficacy is intrinsically linked to the hydrophilic properties conferred by the short PEG4 chain. This hydrophilicity is critical for enhancing the solubility and stability of the resulting conjugates, particularly when working with hydrophobic molecules. By understanding the quantitative aspects of its hydrophilicity and employing optimized experimental protocols, researchers can leverage the this compound linker to develop advanced and effective targeted therapeutics and diagnostics. The provided data, protocols, and visualizations serve as a comprehensive resource for the rational design and implementation of this versatile crosslinker in drug development and scientific research.

References

Mal-PEG4-NHS Ester: An In-Depth Technical Guide to Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and hydrolysis kinetics of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. Understanding the chemical behavior of this reagent is paramount for the successful design and synthesis of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). This document details the intrinsic reactivity of the maleimide and NHS ester functional groups, the factors influencing their stability, and the kinetics of their hydrolysis. Furthermore, it provides detailed experimental protocols for assessing stability and outlines the logical workflow for its application in bioconjugation.

Introduction to Mal-PEG4-NHS Ester

This compound is a versatile crosslinking reagent that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester targets primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

The stability of this compound in aqueous environments is a critical consideration, as both the maleimide and NHS ester moieties are susceptible to hydrolysis, a competing reaction that can impact conjugation efficiency and the integrity of the final product.

Stability and Hydrolysis of Functional Groups

The utility of this compound is dictated by the reactivity and stability of its two functional ends. Both are susceptible to hydrolysis in aqueous solutions, a process that is significantly influenced by pH, temperature, and buffer composition.

NHS Ester Stability and Hydrolysis

The NHS ester is highly reactive towards primary amines, but it also readily hydrolyzes in the presence of water to form an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction during bioconjugation.

Mechanism of NHS Ester Hydrolysis:

The hydrolysis of the NHS ester is a base-catalyzed reaction where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the departure of the NHS leaving group.

dot

Caption: Mechanism of NHS ester hydrolysis.

Quantitative Data on NHS Ester Hydrolysis:

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life of the NHS ester decreases significantly as the pH increases.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][2]
7.0Ambient~7 hours[3]
8.0251 hour[4]
8.5410 minutes[1][2]
8.5-9.0AmbientMinutes[3][5]

Table 1: pH- and Temperature-Dependent Hydrolysis of NHS Esters.

Maleimide Stability and Hydrolysis

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][7] However, it is also susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative.[8][9] This hydrolysis renders the maleimide incapable of reacting with sulfhydryl groups.

Mechanism of Maleimide Hydrolysis:

Similar to the NHS ester, maleimide hydrolysis is base-catalyzed, involving the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.

dot

Maleimide_Hydrolysis Maleimide Hydrolysis Mechanism Maleimide Maleimide Ring Transition_State Transition State Maleimide->Transition_State + OH⁻ Maleamic_Acid Maleamic Acid (Unreactive) Transition_State->Maleamic_Acid Ring Opening

Caption: Mechanism of maleimide ring hydrolysis.

Quantitative Data on Maleimide Hydrolysis:

pHConditionStability/Hydrolysis RateReference(s)
< 6.5Aqueous BufferGenerally stable, slow hydrolysis.[10]
6.5 - 7.5Optimal for thiol conjugationRelatively stable, but hydrolysis is a competing reaction.[9]
> 7.5Aqueous BufferRate of hydrolysis increases significantly. Loses specificity for thiols and can react with amines.[6][9]
7.437°C (for 8-arm PEG-maleimide)Observed rate constant of 6.55 x 10⁻⁵ s⁻¹.[11]
7.422°C (for a self-hydrolyzing maleimide)Half-life of approximately 25 minutes (unconjugated).[12]
> 8.5Aqueous BufferRapid hydrolysis.[9]

Table 2: pH-Dependent Stability and Hydrolysis of Maleimides.

Stability of the Maleimide-Thiol Conjugate (Thiosuccinimide Linkage)

The reaction of a maleimide with a thiol group forms a thiosuccinimide linkage. While this is a covalent bond, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and "payload migration."

However, the thiosuccinimide ring itself can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate. The rate of this stabilizing hydrolysis can be accelerated by electron-withdrawing groups on the maleimide nitrogen or by incubation at a slightly alkaline pH (e.g., 8.5-9.0) after conjugation.

dot

Thiosuccinimide_Stability Fate of the Thiosuccinimide Linkage cluster_0 Conjugation cluster_1 Potential Instability & Stabilization Maleimide Maleimide Thiosuccinimide Thiosuccinimide (Conjugate) Maleimide->Thiosuccinimide + Thiol Thiol Thiol (-SH) Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro_Michael Reversible Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis Irreversible Hydrolyzed_Product Succinamic Acid Thioether (Stable Conjugate) Hydrolysis->Hydrolyzed_Product

Caption: Pathways of thiosuccinimide linkage instability and stabilization.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound in aqueous solutions.

Protocol for Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method monitors the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Amine-free buffer at the desired pH (e.g., phosphate buffer)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Hydrolysis: Dilute the stock solution into the amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).

  • Measure Absorbance: Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Incubate: Incubate the solution at a controlled temperature.

  • Monitor Hydrolysis: Periodically measure the absorbance at 260 nm over time.

  • Data Analysis: The increase in absorbance corresponds to the release of NHS. The rate of hydrolysis and the half-life can be calculated from the kinetic trace.

dot```dot digraph "NHS_Hydrolysis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Monitoring NHS Ester Hydrolysis"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Prep [label="Prepare Stock\nSolution in DMSO"]; Dilute [label="Dilute in\nAqueous Buffer"]; Measure [label="Measure A260\nover Time"]; Analyze [label="Calculate\nHalf-life"];

Prep -> Dilute; Dilute -> Measure; Measure -> Analyze; }

Caption: A typical two-step bioconjugation workflow.

Conclusion

A thorough understanding of the stability and hydrolysis kinetics of this compound is essential for its effective use in bioconjugation. The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH, necessitating rapid and efficient reaction with primary amines. The maleimide group is more stable but will also hydrolyze under basic conditions. The stability of the final maleimide-thiol conjugate can be enhanced by the hydrolysis of the thiosuccinimide ring. By carefully controlling reaction conditions, particularly pH and temperature, and by using appropriate analytical techniques to monitor the reaction, researchers can optimize conjugation efficiency and produce stable, well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Critical Factor of Stability: A Technical Guide to the Shelf Life and Storage of Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of bioconjugation, drug delivery, and diagnostics, the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester), is a cornerstone reagent. Its utility in covalently linking molecules bearing thiol and primary amine groups is unparalleled. However, the efficacy of this powerful tool is intrinsically tied to its chemical integrity. This technical guide provides an in-depth analysis of the stability, optimal storage conditions, and handling procedures for this compound, aimed at researchers, scientists, and drug development professionals to ensure reproducible and successful conjugation outcomes.

The stability of this compound is primarily dictated by the chemical lability of its two functional termini: the N-hydroxysuccinimide (NHS) ester and the maleimide group. Both are susceptible to hydrolysis, a process significantly influenced by moisture, pH, and temperature. Proper storage and handling are therefore paramount to preserving the reagent's reactivity.

Recommended Storage and Shelf Life

The consensus among suppliers is that solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[1][2][3][4] For enhanced stability, storage under an inert atmosphere such as argon or nitrogen is also recommended.[2] The shelf life of the solid compound under these conditions can vary, with some sources suggesting up to two or three years.[5]

Once dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the resulting stock solution is significantly less stable and should be used immediately.[6] If short-term storage is necessary, it is recommended to keep the stock solution at -20°C or -80°C and use it within a month.[5] It is crucial to avoid aqueous buffers for storage due to rapid hydrolysis.[2][6]

Table 1: Recommended Storage Conditions and Shelf Life of this compound
FormStorage TemperatureEnvironmentReported Shelf LifeSource(s)
Solid -20°CDry, desiccated, protected from light.[2][7] Inert atmosphere recommended.[2]2 to 3 years[5]
-5°CDry, avoid sunlightNot specified[7]
In Anhydrous Solvent (e.g., DMSO, DMF) -20°CMoisture-free conditionsUp to 1 month[5]
-80°CMoisture-free conditionsUp to 1 year[5]

In-Solution Stability: The Impact of pH

The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. Both the NHS ester and the maleimide group are prone to hydrolysis, which renders them inactive for their intended conjugation reactions.

The NHS ester is the more sensitive of the two functional groups. Its hydrolysis rate increases significantly with rising pH.[6] For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at a pH above 8.5.[8] The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[8]

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][8] However, it will also slowly hydrolyze, particularly at pH values above 7.5.[6][8] The optimal pH range for the reaction of maleimides with thiol groups is 6.5 to 7.5, where the reaction is highly specific and rapid.[8]

Table 2: pH-Dependent Stability and Reactivity of Functional Moieties
Functional GroupOptimal Reaction pHConditions to AvoidRationaleSource(s)
NHS Ester 7.2 - 8.5pH > 8.5Increased rate of hydrolysis[8]
Maleimide 6.5 - 7.5pH > 7.5Increased rate of hydrolysis and potential for side reactions with amines[6][8]

Logical Workflow for Handling and Use

To maximize the reactivity and ensure the integrity of this compound, a systematic approach to handling and use is essential. The following diagram illustrates the key considerations from storage to reaction.

G cluster_0 Storage and Preparation cluster_1 Reaction and Quenching cluster_2 Key Considerations Storage Store Solid at -20°C (Desiccated, Inert Gas) Equilibrate Equilibrate Vial to Room Temperature Storage->Equilibrate Before Use Temp Temperature Sensitivity Storage->Temp Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) Immediately Before Use Equilibrate->Dissolve Prevents Condensation Moisture Moisture Sensitivity Equilibrate->Moisture Reaction Perform Conjugation (pH 6.5-8.5, compromise at 7.2-7.5) Dissolve->Reaction Use Immediately Quench Quench Unreacted NHS Ester (e.g., Tris, Glycine) Reaction->Quench After Desired Time pH pH Dependent Hydrolysis Reaction->pH

Caption: Logical workflow for handling this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following generalized protocols can be employed.

Protocol 1: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method tracks the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm, as a proxy for NHS ester hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free aqueous buffer at the desired pH (e.g., phosphate buffer)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis.

  • Immediately measure the absorbance of the solution at 260 nm (this is time zero).

  • Incubate the solution at a controlled temperature.

  • Periodically measure the absorbance at 260 nm over a set time course.

  • The rate of hydrolysis can be calculated from the increase in absorbance over time, corresponding to the release of NHS.

Protocol 2: Monitoring Maleimide Group Hydrolysis via UV-Vis Spectrophotometry

This protocol monitors the decrease in the characteristic UV absorbance of the maleimide group as it hydrolyzes.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer at the desired pH

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution into the aqueous buffer to a known concentration.

  • Scan the UV spectrum to identify the absorbance maximum of the maleimide group.

  • Incubate the solution at a controlled temperature.

  • Periodically measure the absorbance at the identified maximum wavelength over a set time course.

  • The decrease in absorbance over time is indicative of the rate of maleimide hydrolysis.

G cluster_0 NHS Ester Stability Assay Workflow cluster_1 Maleimide Stability Assay Workflow Prep_NHS Prepare Stock in Anhydrous DMSO Dilute_NHS Dilute in Aqueous Buffer (pH X) Prep_NHS->Dilute_NHS Measure_NHS_T0 Measure Absorbance at 260nm (T=0) Dilute_NHS->Measure_NHS_T0 Incubate_NHS Incubate at Controlled Temp Measure_NHS_T0->Incubate_NHS Measure_NHS_Tx Periodically Measure Absorbance at 260nm Incubate_NHS->Measure_NHS_Tx Analyze_NHS Calculate Hydrolysis Rate (Increase in Abs) Measure_NHS_Tx->Analyze_NHS Prep_Mal Prepare Stock in Anhydrous DMSO Dilute_Mal Dilute in Aqueous Buffer (pH Y) Prep_Mal->Dilute_Mal Scan_Mal Scan UV Spectrum (Identify λmax) Dilute_Mal->Scan_Mal Incubate_Mal Incubate at Controlled Temp Scan_Mal->Incubate_Mal Measure_Mal_Tx Periodically Measure Absorbance at λmax Incubate_Mal->Measure_Mal_Tx Analyze_Mal Calculate Hydrolysis Rate (Decrease in Abs) Measure_Mal_Tx->Analyze_Mal

Caption: Experimental workflows for assessing stability.

By adhering to the stringent storage and handling conditions outlined in this guide and, when necessary, empirically verifying the reagent's stability, researchers can ensure the optimal performance of this compound in their critical applications.

References

An In-depth Technical Guide to the Reactivity of Mal-PEG4-NHS Ester with Primary Amines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester). It details the core chemistry, reaction kinetics, and step-by-step protocols for its use in bioconjugation, a critical process in the development of antibody-drug conjugates (ADCs), protein labeling, and functionalized biomolecules.

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[1][2] These groups are separated by a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the controlled, sequential covalent linkage of two different molecules, typically targeting primary amines and sulfhydryl (thiol) groups.[3][4] The PEG4 spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[5]

The principal advantage of this linker is its ability to facilitate a two-step conjugation strategy. This approach minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with one-step conjugations using homobifunctional crosslinkers.[3][4]

Core Reactivity and Mechanisms

The utility of this compound stems from the distinct and highly selective reactivity of its two terminal groups.

NHS Ester Reactivity with Primary Amines

The NHS ester moiety is designed to react specifically with primary amines (–NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[6][7]

Mechanism: The reaction is a classic nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield the stable amide linkage.[8]

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water, rendering the linker inactive.[8][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[8][10]

dot

Caption: NHS Ester Reaction with a Primary Amine.

Maleimide Reactivity with Thiols

The maleimide group is highly reactive and selective towards sulfhydryl (thiol, –SH) groups, such as those found on cysteine residues.[11][12]

Mechanism: The reaction proceeds via a Michael addition mechanism.[13][14] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[13] This process forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[13][15] The reaction is most efficient and highly chemoselective within a specific pH range.[11][14]

At pH values above 7.5, the maleimide group's specificity for thiols decreases as it can begin to react with primary amines, and the ring also becomes more susceptible to hydrolysis, which inactivates it.[11][13][16]

dot

Caption: Maleimide Reaction with a Thiol Group.

Quantitative Data and Reaction Parameters

The efficiency of conjugation is critically dependent on reaction conditions, particularly pH. The following tables summarize key quantitative data to guide experimental design.

Data for NHS Ester - Amine Reaction

The optimal pH for NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis of the ester.[9]

ParameterValue / ConditionCommentSource(s)
Optimal Reaction pH 7.2 - 8.5Balances amine nucleophilicity and ester stability. The most commonly recommended pH for optimal labeling is 8.3-8.5.[6][10][17]
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow hydrolysis for longer reactions.[8]
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)Reaction times may require optimization based on reactant concentrations.[8][16]
Competing Reaction HydrolysisThe rate of hydrolysis increases significantly with increasing pH.[8][10]

Table 1: Stability of NHS Esters as a Function of pH This table highlights the impact of pH on the hydrolytic stability of the NHS ester group.

pHTemperatureApproximate Half-lifeSource(s)
7.04°C4-5 hours[8][10]
8.04°C~1 hour[8]
8.64°C10 minutes[8][10]
9.0Room TemperatureMinutes[8]
Data for Maleimide - Thiol Reaction

The maleimide-thiol reaction is highly efficient and selective within a narrow pH range.

ParameterValue / ConditionCommentSource(s)
Optimal Reaction pH 6.5 - 7.5Ensures high chemoselectivity for thiols over amines.[11][13][14]
Reaction Temperature 4°C to Room TemperatureReaction proceeds rapidly at room temperature.[16]
Reaction Time 1-2 hours (RT)Generally rapid and high-yielding.[5]
Selectivity Thiol >> AmineAt pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[11][14]
Competing Reactions Hydrolysis, Reaction with AminesBoth competing reactions become significant at pH > 7.5.[11][16]

Experimental Protocols

The heterobifunctional nature of this compound enables a controlled, two-step conjugation process, which is the most common application.[4][16] This strategy involves reacting the less stable NHS ester first, followed by purification, and then reaction of the maleimide group.[4]

dot

Two_Step_Workflow Two-Step Sequential Conjugation Workflow P1 Prepare Protein 1 (with primary amines, e.g., Antibody) Step1 Step 1: NHS Ester Reaction React Protein 1 + Linker (pH 7.2 - 8.5) P1->Step1 Linker Dissolve this compound (in anhydrous DMSO/DMF) Linker->Step1 Purify1 Purification (e.g., Desalting Column) Remove excess linker Step1->Purify1 Reaction Mixture Intermediate Maleimide-Activated Protein 1 Purify1->Intermediate Purified Intermediate Step2 Step 2: Maleimide Reaction React Intermediate + Protein 2 (pH 6.5 - 7.5) Intermediate->Step2 P2 Prepare Protein 2 (with free thiol, e.g., Drug-SH) P2->Step2 Purify2 Final Purification Remove unreacted Protein 2 Step2->Purify2 Final Reaction Mixture Final Final Conjugate (Protein 1 - PEG4 - Protein 2) Purify2->Final Purified Product

Caption: Two-Step Sequential Conjugation Workflow.

Materials and Buffers
  • Amine-free Buffers (for NHS ester reaction): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[6][16]

  • Thiol-free Buffers (for maleimide reaction): Phosphate, MES, or HEPES buffer, pH 6.5-7.5. Avoid buffers containing thiols like DTT.[6][11]

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound.[16][17]

  • Quenching Reagents: 1 M Tris-HCl or Glycine (for NHS ester); L-cysteine or β-mercaptoethanol (for maleimide).[8][18]

  • Purification System: Size-exclusion chromatography (desalting column) or dialysis cassettes.[8]

Protocol: Step 1 - Activation of Amine-Containing Protein (Molecule A)

This step conjugates the NHS ester end of the linker to the first protein.

  • Prepare Molecule A: Dissolve the amine-containing protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[8]

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[16]

  • Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should remain below 10% to prevent protein denaturation.[8][16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[16]

  • Purification: Immediately remove the excess, unreacted linker using a desalting column or dialysis, exchanging the protein into the appropriate buffer for the maleimide reaction (e.g., PBS, pH 7.0). This yields the maleimide-activated intermediate.[16]

Protocol: Step 2 - Conjugation to Thiol-Containing Molecule (Molecule B)

This step conjugates the maleimide end of the activated intermediate to the second, thiol-containing molecule.

  • Prepare Molecule B: Ensure the thiol-containing molecule (e.g., a cysteine-containing peptide or drug) has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds using an agent like TCEP and subsequently remove the reducing agent. Dissolve Molecule B in the thiol-free reaction buffer (pH 6.5-7.5).[6]

  • Reaction: Immediately combine the purified, maleimide-activated Molecule A with Molecule B. A 2- to 5-fold molar excess of Molecule B per available maleimide site is a common starting point.[5]

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added.[18]

  • Final Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted Molecule B and any quenching reagents.

Conclusion

This compound is a powerful heterobifunctional crosslinker that enables the efficient and controlled synthesis of complex bioconjugates. A thorough understanding of the distinct reaction mechanisms and the critical influence of pH on the reactivity of both the NHS ester and maleimide groups is paramount for success. By employing a sequential, two-step conjugation strategy and carefully controlling reaction conditions, researchers can minimize side reactions and maximize the yield of the desired, precisely structured biomolecule for applications ranging from fundamental research to therapeutic drug development.

References

The Pivotal Role of the PEG4 Spacer in Mal-PEG4-NHS Ester Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the Mal-PEG4-NHS ester has emerged as a cornerstone crosslinker for the synthesis of complex biomolecules, most notably antibody-drug conjugates (ADCs). The efficacy and therapeutic index of such conjugates are not solely dependent on the antibody's specificity or the payload's potency but are critically influenced by the linker that connects them. This technical guide provides a comprehensive examination of the tetraethylene glycol (PEG4) spacer within the this compound, detailing its profound impact on the physicochemical properties, stability, and in vivo performance of bioconjugates. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a critical resource for professionals in the field of drug development and molecular engineering.

Introduction: Beyond a Simple Linker

The this compound is a heterobifunctional crosslinker, featuring a maleimide group for covalent linkage to sulfhydryl groups (e.g., cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues).[1] The defining feature of this reagent, however, is the intervening PEG4 spacer. This short, hydrophilic chain of four repeating ethylene oxide units is instrumental in overcoming significant challenges in bioconjugation, particularly the hydrophobicity of many potent drug payloads.[2][3] The incorporation of this spacer transforms the linker from a simple tether to a functional component that enhances solubility, minimizes aggregation, reduces steric hindrance, and improves pharmacokinetic profiles.[4][5]

Core Functions and Advantages of the PEG4 Spacer

The strategic inclusion of a PEG4 spacer imparts a multitude of advantages that are critical for the successful development of robust and effective bioconjugates.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility of the final conjugate, especially at higher drug-to-antibody ratios (DARs).[2] The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the bioconjugate, mitigating these issues and facilitating easier formulation and administration.[4]

Reduced Aggregation and Increased Stability: The hydration shell formed by the PEG4 spacer helps to prevent intermolecular hydrophobic interactions, which are a primary driver of ADC aggregation.[4] By minimizing aggregation, the PEG4 spacer contributes to the long-term stability of the conjugate during storage and in circulation, ensuring that the biomolecule remains in its monomeric, active form.[2]

Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 21.7 Å) provides critical spatial separation between the conjugated molecules.[6] This is crucial for preserving the biological activity of the antibody by preventing the payload from sterically hindering the antigen-binding site.[2][5]

Improved Pharmacokinetics: The hydrophilic PEG4 spacer increases the hydrodynamic volume of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[4] Furthermore, the "stealth" effect of the PEG spacer can reduce non-specific uptake by the reticuloendothelial system, leading to greater exposure of the conjugate at the target site.[4]

Data Presentation: The Quantitative Impact of the PEG4 Spacer

The advantages conferred by the PEG4 spacer are not merely qualitative. The following tables summarize the generally observed quantitative effects of incorporating a PEG4 spacer compared to a non-PEGylated, hydrophobic linker in the context of ADCs.

Table 1: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates

PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic nature of PEG increases the overall solubility of the conjugate.[4]
Aggregation Tendency High, especially at high DARLowThe hydration shell and steric hindrance provided by PEG prevent intermolecular hydrophobic interactions.[4]
Achievable DAR Limited (typically ≤ 4)Higher (can exceed 4)PEG spacers mitigate aggregation issues caused by hydrophobic payloads, allowing for higher drug loading.[4]
Homogeneity VariableHighThe use of monodisperse PEG4 linkers ensures consistent conjugate assembly and a more homogeneous final product.[5]

Table 2: Impact of PEG4 Spacer on In Vivo Properties of Bioconjugates

PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Circulation Half-Life ShorterLongerThe increased hydrodynamic size reduces renal clearance, while the hydrophilic nature minimizes non-specific uptake.[4]
Non-Specific Uptake HigherLowerThe PEG spacer provides a "stealth" effect, reducing interactions with the reticuloendothelial system.[7]
Tumor Exposure LowerHigherThe combination of longer half-life and reduced non-specific uptake leads to greater accumulation at the target site.[7]
Therapeutic Index NarrowerWiderImproved pharmacokinetics and potentially reduced off-target toxicity contribute to a better therapeutic window.[3]

Experimental Protocols

The successful implementation of this compound in bioconjugation relies on well-defined and optimized experimental protocols. Below are detailed methodologies for a typical two-step sequential conjugation to an antibody.

Protocol 1: NHS Ester Reaction with Antibody Lysine Residues

This protocol describes the initial reaction of the NHS ester moiety of the this compound with the primary amines on an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the amine-free reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[8]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]

  • Quenching (Optional): The reaction can be quenched by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the thiol reaction buffer for the subsequent step.[8]

Protocol 2: Maleimide Reaction with a Thiol-Containing Molecule

This protocol outlines the second step, where the maleimide-activated antibody is reacted with a thiol-containing payload.

Materials:

  • Maleimide-activated antibody (from Protocol 1)

  • Thiol-containing molecule (e.g., drug payload)

  • Thiol reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0)

  • Quenching reagent (e.g., 1 M Cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the maleimide-activated antibody to the thiol-containing molecule solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[8]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[8]

  • Quenching: Quench any unreacted maleimide groups by adding the quenching reagent to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Purify the final conjugate using SEC to remove unreacted payload, quenching reagent, and any aggregates.[8]

Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the function and application of this compound bioconjugates.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Antibody Antibody (with Lysine residues) Reaction1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Mal_PEG4_NHS This compound Mal_PEG4_NHS->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Purification1 Purification (Desalting Column) Activated_Ab->Purification1 Purified_Ab Purified Maleimide- Activated Antibody Purification1->Purified_Ab Reaction2 Maleimide Reaction (pH 6.5-7.0) Purified_Ab->Reaction2 Payload Thiol-Containing Payload Payload->Reaction2 ADC Antibody-Drug Conjugate Reaction2->ADC Purification2 Purification (SEC) ADC->Purification2

Caption: Two-step experimental workflow for ADC synthesis.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of

Caption: ADC internalization and payload release pathway.

Conclusion

The PEG4 spacer is a critical, function-enhancing component of the this compound crosslinker. Its inclusion is a strategic choice that directly addresses fundamental challenges in the development of complex bioconjugates. By improving solubility, increasing stability, minimizing steric hindrance, and optimizing pharmacokinetic profiles, the PEG4 spacer plays a pivotal role in enhancing the therapeutic potential of next-generation biologics. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for the rational design and successful implementation of bioconjugation strategies utilizing this versatile and powerful tool.

References

Navigating the Complexities of Mal-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Mal-PEG4-NHS ester, is a cornerstone reagent in bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic tools. This guide provides a comprehensive technical overview of its core properties, experimental applications, and the critical variations in its structure that researchers must be aware of for successful and reproducible results.

Unraveling the Variants: A Tale of Two Molecules

A critical point of clarification for any researcher utilizing "this compound" is the existence of multiple common variants, often marketed under the same general name. This ambiguity can lead to significant discrepancies in experimental outcomes if not properly understood. The two most prevalent forms are distinguished by their molecular weight and chemical formula, stemming from a difference in the linker connecting the maleimide and PEG4 moieties.

Variant 1: this compound

This is the most frequently referenced form. It features a direct linkage between the maleimide and the polyethylene glycol (PEG) chain.

Variant 2: Mal-amido-PEG4-NHS ester

This variant incorporates an additional amide group in its linker structure, resulting in a higher molecular weight. This seemingly small difference can impact the spatial orientation and reactivity of the final conjugate.

The quantitative data for these two primary variants are summarized below for direct comparison.

Quantitative Data Summary

PropertyThis compoundMal-amido-PEG4-NHS ester
Molecular Formula C19H26N2O10[1][2]C22H31N3O11[3]
Molecular Weight ~442.42 g/mol [1][2][4]~513.50 g/mol [3][5]
CAS Number 1325208-25-0[1]756525-99-2[3][5]
Purity Typically >95%Typically >95%[3]
Solubility Soluble in organic solvents like DMSO and DMF[6].Soluble in DMSO[7].
Storage Conditions -20°C, desiccated, and protected from light[1][8].-20°C, desiccated[3].

Core Applications in Research and Drug Development

Both variants of this compound are instrumental in a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][4]

  • Protein-Protein Crosslinking: Researchers can link two different proteins to study their interactions or create novel fusion proteins.[8]

  • Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, liposomes, or other materials to attach targeting ligands or other functional molecules.[9]

  • Peptide Labeling: Peptides can be labeled with reporter molecules (e.g., fluorescent dyes) for imaging and diagnostic purposes.

  • PROTACs: Mal-amido-PEG4-NHS ester is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10]

Experimental Protocols and Methodologies

The successful use of this compound hinges on a well-defined experimental protocol. A typical two-step conjugation process is employed to ensure specificity and minimize unwanted side reactions.

General Two-Step Conjugation Protocol

This protocol involves the sequential reaction of the NHS ester with an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule.

Materials:

  • Amine-containing molecule (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • This compound (appropriate variant)

  • Anhydrous DMSO or DMF

  • Amine-Reactive Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • Thiol-Reactive Conjugation Buffer (e.g., 0.1 M phosphate buffer with 5-10 mM EDTA, pH 6.5-7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; 10-20 mM L-cysteine for maleimide)

  • Desalting column

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Preparation: Dissolve the amine-containing protein (Protein-NH2) in the Amine-Reactive Conjugation Buffer.

  • Linker Activation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.

Step 2: Reaction with Thiol-Containing Molecule

  • Preparation: Ensure the thiol-containing molecule (Molecule-SH) has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.

  • Conjugation: Combine the maleimide-activated protein from Step 1 with the Molecule-SH in the desired molar ratio.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding the quenching solution. Incubate for an additional 15-30 minutes.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted components.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Amine-containing Protein (Protein-NH2) Reaction1 Incubate (pH 7.2-7.5) Protein_NH2->Reaction1 Linker This compound (in DMSO/DMF) Linker->Reaction1 Purification1 Desalting Column (Buffer Exchange) Reaction1->Purification1 Activated_Protein Maleimide-Activated Protein Purification1->Activated_Protein Reaction2 Incubate (pH 6.5-7.0) Activated_Protein->Reaction2 Molecule_SH Thiol-containing Molecule (Molecule-SH) Molecule_SH->Reaction2 Quenching Quench (e.g., L-cysteine) Reaction2->Quenching Purification2 Final Purification (e.g., SEC) Quenching->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

A two-step bioconjugation workflow using this compound.

signaling_pathway cluster_reactants Reactants cluster_conjugation Conjugation Logic Protein_A Protein A (with -NH2 groups) NHS_Reaction NHS ester reacts with -NH2 on Protein A Protein_A->NHS_Reaction Protein_B Protein B (with -SH group) Maleimide_Reaction Maleimide reacts with -SH on Protein B Protein_B->Maleimide_Reaction Linker This compound Linker->NHS_Reaction NHS_Reaction->Maleimide_Reaction Intermediate (Activated Protein A) Final_Product Protein A - Linker - Protein B (Covalent Bond) Maleimide_Reaction->Final_Product

Logical relationship of the heterobifunctional crosslinking reaction.

References

In-Depth Technical Guide to the Safety and Handling of Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Mal-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and nanotechnology. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Chemical and Physical Properties

This compound is a molecule comprised of a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent linkage of sulfhydryl (-SH) and primary amine (-NH2) groups. The PEG4 spacer enhances solubility and reduces steric hindrance.[][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to off-white solid or semi-solid
Molecular Weight 442.4 g/mol [2][3]
CAS Number 1325208-25-0[2][3]
Solubility Soluble in organic solvents such as DMSO and DMF.[4] Limited solubility in aqueous buffers.
Purity Typically >95%
Storage Store at -20°C, desiccated and protected from light.[]

Safety and Hazard Information

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures

In case of exposure, follow these first-aid protocols:

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.[5]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[5]

Handling and Storage

Proper handling and storage are critical to maintain the reactivity and stability of this compound.

  • Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to prevent moisture contamination.[4] Protect from light.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[4][6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]

  • Solution Preparation: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4] Stock solutions in organic solvents can be stored at -80°C for up to a year, but it is highly recommended to prepare fresh solutions for each experiment.[3] Do not store the reagent in aqueous solutions as the NHS ester is susceptible to hydrolysis, especially at neutral to high pH.[7]

Experimental Protocols

The following is a generalized two-step protocol for the bioconjugation of a protein containing primary amines (Protein-NH2) with a sulfhydryl-containing molecule (Molecule-SH) using this compound.

Materials and Reagents
  • This compound

  • Protein-NH2 (e.g., an antibody)

  • Molecule-SH (e.g., a peptide or drug)

  • Anhydrous DMSO or DMF

  • Amine-reactive conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Thiol-reactive conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment

Step 1: Reaction of this compound with an Amine-Containing Protein
  • Protein Preparation: Ensure the amine-containing protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-reactive conjugation buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the thiol-reactive conjugation buffer.

Step 2: Reaction with a Thiol-Containing Molecule
  • Thiol-Molecule Preparation: Dissolve the sulfhydryl-containing molecule in the thiol-reactive conjugation buffer.

  • Conjugation Reaction: Immediately add the thiol-containing molecule to the maleimide-activated protein from Step 1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove excess reagents.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal Receive Receive Compound Store Store at -20°C Desiccated Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Equilibrate->WearPPE Dissolve Dissolve in Anhydrous DMSO or DMF WearPPE->Dissolve ReactAmine React with Amine (pH 7.2-8.0) Dissolve->ReactAmine Purify1 Purify Intermediate ReactAmine->Purify1 ReactThiol React with Thiol (pH 6.5-7.5) Purify1->ReactThiol Purify2 Final Purification ReactThiol->Purify2 Waste Dispose of Waste (Follow Institutional Guidelines) Purify2->Waste

Caption: Safe Handling Workflow for this compound.

Bioconjugation_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Protein_NH2 Protein-NH₂ Protein_Mal Protein-Mal-PEG4 Protein_NH2->Protein_Mal Step 1: NHS Ester Reaction (pH 7.2-8.0) Mal_PEG_NHS This compound Mal_PEG_NHS->Protein_Mal Molecule_SH Molecule-SH Conjugate Protein-S-Molecule (Bioconjugate) Molecule_SH->Conjugate Protein_Mal->Conjugate Step 2: Maleimide Reaction (pH 6.5-7.5)

Caption: Two-Step Bioconjugation Reaction using this compound.

References

Methodological & Application

Application Note: A Comprehensive Protocol for Antibody-Drug Conjugation Using Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile. The Mal-PEG4-NHS ester is a heterobifunctional, non-cleavable linker widely used in ADC development.[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups on a payload molecule.[3] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and can improve the overall pharmacokinetic properties of the conjugate.[4]

This document provides a detailed two-step protocol for the synthesis of ADCs using the this compound linker, along with methods for characterization and representative data.

Data Presentation

Table 1: Recommended Reaction Conditions for Two-Step Conjugation

This table summarizes the optimal conditions for the two key reactions involved in the conjugation process.

ParameterStep 1: NHS Ester-Amine ReactionStep 2: Maleimide-Thiol Reaction
Reactive Groups NHS Ester + Primary Amine (-NH₂)Maleimide + Sulfhydryl (-SH)
Optimal pH Range 7.2 – 8.5[3][5]6.5 – 7.5[3][5]
Recommended Buffers Phosphate, Borate, Bicarbonate[5][6]Phosphate, HEPES (with EDTA)[5][6]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)[6][7]Buffers containing thiols (e.g., DTT, BME)[5]
Molar Excess (Linker:Ab) 5:1 to 20:1[8]N/A
Molar Excess (Payload:Ab-Linker) N/A2:1 to 5:1 (per maleimide group)[8]
Reaction Temperature Room Temperature or 4°C[5]Room Temperature or 4°C[5]
Reaction Time 30 - 60 minutes (RT) or 2 hours (4°C)[5][8]1 - 2 hours (RT) or overnight (4°C)[6][8]
Table 2: Representative Data for ADC Characterization

The following data, adapted from a study using a branched linker architecture, is representative of what can be achieved. Actual results may vary depending on the specific antibody, payload, and reaction conditions used.[8]

ParameterRepresentative ValueMethod of Determination
Antibody Trastuzumab-
Payload Monomethyl Auristatin E (MMAE)-
Achieved Average DAR 5.8Mass Spectrometry (MS)[8]
Conjugation Efficiency >95%Hydrophobic Interaction Chromatography (HIC)[8]
Final Conjugate Purity >98%Size Exclusion Chromatography (SEC)[8]
In Vitro Cytotoxicity (IC₅₀) 0.5 nMCell-based assay[8]

Experimental Protocols

The synthesis of an ADC using this compound is typically performed in a sequential, two-step process to minimize the formation of unwanted byproducts.[6]

cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Ab Antibody (-NH2) ActivatedAb Maleimide-Activated Antibody Ab->ActivatedAb pH 7.2-8.5 30-60 min, RT Linker Mal-PEG4-NHS ester Linker->ActivatedAb ADC Final ADC (Stable Thioether Bond) ActivatedAb->ADC pH 6.5-7.5 1-2 hrs, RT Drug Thiol-Payload (-SH) Drug->ADC cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Prepare Antibody (Buffer Exchange to pH 7.2-7.5) C Step 1: Activation (Add Linker to Antibody) A->C B Prepare Linker (10 mM in DMSO/DMF) B->C D Incubate (30-60 min, RT) C->D E Remove Excess Linker (Desalting Column) D->E F Step 2: Conjugation (Add Thiol-Payload) E->F G Incubate (1-2 hrs, RT) F->G H Quench Reaction (e.g., N-acetylcysteine) G->H I Purify ADC (e.g., SEC) H->I J Characterize Final ADC (DAR, Purity, Potency) I->J cluster_cell Target Cell cluster_process Cellular Pathway Antigen Cell Surface Antigen Binding 1. Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Release 3. Payload Release Internalization->Release Action 4. Cytotoxic Action Release->Action Death Apoptosis Action->Death ADC ADC ADC->Antigen Specific Targeting

References

Step-by-Step Guide to Protein Labeling with Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-NHS ester is a heterobifunctional crosslinker widely utilized in bioconjugation for the covalent linkage of molecules to proteins, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This reagent contains two distinct reactive groups: a maleimide group that specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those on lysine residues and the N-terminus of a protein.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]

This document provides a detailed, step-by-step guide for protein labeling using this compound, focusing on a two-step sequential conjugation strategy to maximize specificity and minimize the formation of unwanted byproducts.[4]

Reaction Mechanism

The labeling process occurs in two sequential steps, each targeting a different functional group on the protein or the molecule to be conjugated.

  • Amine Reaction (NHS Ester) : The process begins with the reaction of the NHS ester moiety of the crosslinker with primary amines on the protein (e.g., an antibody). This reaction is a nucleophilic acyl substitution that forms a stable amide bond and is optimally performed at a pH of 7.2-8.5.[3][4]

  • Thiol Reaction (Maleimide) : Following the purification of the maleimide-activated protein, the maleimide group reacts with a sulfhydryl-containing molecule (e.g., a drug payload or another protein) via a Michael addition reaction. This forms a stable thioether bond and is most efficient at a pH of 6.5-7.5.[2][4]

Data Presentation

The efficiency of the conjugation and the final degree of labeling (DOL) are influenced by several factors, including the molar ratio of linker to protein, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for antibody conjugation using a Mal-PEG-NHS ester linker.

ParameterStage 1: NHS Ester ReactionStage 2: Maleimide ReactionFinal ProductMethod of Determination
Molar Ratio (Linker:Protein)10-50 fold excessN/AN/ACalculation
Molar Ratio (Activated Protein:Target)N/A1:1 to 1.5:1N/ACalculation
Typical Degree of Labeling (DOL)N/AN/A2-8 linkers per antibodyMass Spectrometry
Typical Conjugation Efficiency20-50%>80%N/ASDS-PAGE, HPLC
Final Product Purity>95% (after purification)>95% (after purification)>95% (after purification)Size-Exclusion HPLC (SEC-HPLC)

This table presents illustrative data based on typical outcomes and should be used as a guideline. Optimal conditions may vary depending on the specific protein and payload.

Experimental Protocols

This section details a two-step sequential conjugation protocol, which is the recommended approach for achieving high specificity and minimizing side products.[4]

Materials and Reagents
  • Protein to be labeled (e.g., antibody)

  • Thiol-containing molecule (payload)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Amine Reaction Buffer : 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free)[4]

  • Thiol Reaction Buffer : 0.1 M Phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free)[4]

  • Quenching Reagents : 1 M Tris-HCl (pH 8.0), 1 M Cysteine or β-mercaptoethanol (BME)[4]

  • Desalting columns (e.g., spin columns or size-exclusion chromatography)[2]

Protocol 1: Activation of Protein with this compound
  • Protein Preparation : Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[3] If the protein solution contains primary amines (e.g., Tris buffer), a buffer exchange must be performed.

  • Crosslinker Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]

  • Conjugation Reaction : Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[4] The optimal ratio should be determined empirically for each specific protein. Gently mix the reaction solution.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Purification of Activated Protein : Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol Reaction Buffer.[4] This step is crucial to prevent quenching of the maleimide groups in the next stage and to exchange the protein into the optimal buffer for the thiol reaction.

Protocol 2: Conjugation of Thiol-Containing Molecule to Activated Protein
  • Payload Preparation : Dissolve the thiol-containing payload in a suitable solvent. The payload should be ready for immediate addition to the purified maleimide-activated protein.

  • Conjugation Reaction : Add the maleimide-activated protein from Protocol 1 to the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to the thiol-containing molecule is a common starting point.[4]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]

  • Quenching the Reaction (Optional) : To cap any unreacted maleimide groups, a quenching agent such as cysteine or N-acetylcysteine can be added to the reaction mixture.[5]

  • Purification of the Final Conjugate : Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unconjugated payload and other byproducts.[4]

Characterization of the Final Conjugate
  • SDS-PAGE : To assess the success of the conjugation and the purity of the final product. A band shift to a higher molecular weight for the conjugate compared to the starting protein is expected.[4]

  • Mass Spectrometry (MS) : To confirm the precise mass of the conjugate and determine the exact number of attached molecules (Degree of Labeling).[4]

  • Size-Exclusion HPLC (SEC-HPLC) : To determine the purity of the conjugate and detect any aggregation.[4]

Visualizations

G cluster_prep Preparation cluster_stage1 Stage 1: NHS Ester Reaction cluster_stage2 Stage 2: Maleimide Reaction cluster_final Final Product Protein_Prep Protein in Amine-Free Buffer (pH 7.2-8.0) Mix1 Mix Protein and Linker Protein_Prep->Mix1 Linker_Prep This compound in DMSO/DMF Linker_Prep->Mix1 Incubate1 Incubate (RT, 30-60 min or 4°C, 2h) Mix1->Incubate1 Purify1 Purify Maleimide-Activated Protein (Desalting Column) Incubate1->Purify1 Mix2 Mix Activated Protein and Payload Purify1->Mix2 Payload_Prep Thiol-Containing Payload Payload_Prep->Mix2 Incubate2 Incubate (RT, 1-2h or 4°C, overnight) Mix2->Incubate2 Purify_Final Purify Final Conjugate (e.g., SEC) Incubate2->Purify_Final Final_Product Labeled Protein Conjugate Purify_Final->Final_Product

Caption: Two-step bioconjugation workflow using this compound.

reaction_mechanism cluster_step1 Step 1: Amine Reaction (pH 7.2-8.5) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ (Primary Amine) Activated_Protein Protein-NH-CO-PEG4-Mal (Maleimide-Activated) Protein_NH2->Activated_Protein Nucleophilic Acyl Substitution Mal_PEG4_NHS This compound Mal_PEG4_NHS->Activated_Protein NHS N-hydroxysuccinimide (Byproduct) Activated_Protein->NHS Activated_Protein2 Protein-NH-CO-PEG4-Mal Final_Conjugate Protein-NH-CO-PEG4-S-Payload (Stable Thioether Bond) Activated_Protein2->Final_Conjugate Michael Addition Payload_SH Payload-SH (Thiol Group) Payload_SH->Final_Conjugate

Caption: Reaction mechanism of this compound with a protein.

References

Application Notes and Protocols: Mal-PEG4-NHS Ester in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in modern vaccine development. Its unique architecture, featuring a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent conjugation of amine- and sulfhydryl-containing molecules. This controlled conjugation is pivotal in the design of various vaccine modalities, including conjugate vaccines, subunit vaccines, and nanoparticle-based delivery systems. The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting vaccine constructs, while potentially reducing their immunogenicity.[1][2] These application notes provide detailed protocols and an overview of the utility of this compound in vaccine research and development.

Principle of this compound Chemistry

The this compound facilitates bioconjugation through two distinct and highly specific reactions:

  • NHS Ester Reaction: The N-hydroxysuccinimide ester reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified antigens, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[3][4]

  • Maleimide Reaction: The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

This dual reactivity allows for a controlled, stepwise conjugation process, minimizing the formation of unwanted byproducts.[4]

Applications in Vaccine Development

The versatility of this compound lends itself to several key applications in vaccine design:

  • Hapten-Carrier Conjugate Vaccines: Small molecules (haptens), which are not immunogenic on their own, can be conjugated to larger carrier proteins to elicit a robust immune response.[2] this compound can be used to link haptens containing a sulfhydryl group to the amine residues of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT).[4][5]

  • Subunit Vaccine Formulation: Protein or peptide antigens can be conjugated to carrier molecules or adjuvants to enhance their immunogenicity. The PEG linker can help to properly orient the antigen and improve its presentation to the immune system.

  • Nanoparticle-Based Vaccines: this compound is instrumental in the surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles). Antigens, targeting ligands, or adjuvants can be attached to the nanoparticle surface to create sophisticated vaccine delivery systems with enhanced stability and targeted delivery to antigen-presenting cells (APCs).[6][7]

  • Adjuvant Conjugation: Adjuvants can be covalently linked to antigens or delivery systems to ensure their co-delivery to APCs, thereby maximizing the synergistic effect and promoting a potent immune response.

Data Presentation: Illustrative Performance of PEGylated Vaccine Conjugates

While specific quantitative data for this compound is often embedded within broader studies, the following tables provide an illustrative summary of the expected improvements based on the known benefits of using short-chain PEG linkers in vaccine development.

Table 1: Illustrative Conjugation Efficiency and Stability

ParameterUnconjugated AntigenAntigen Conjugated with this compoundReference
Conjugation Efficiency N/ATypically > 70% (dependent on reaction conditions)[8]
Hapten Density (Haptens/Carrier) N/AControllable (e.g., 5-20)[9][10]
Solubility in Aqueous Buffer VariableSignificantly Increased[4]
In Vitro Stability (t½ at 37°C) Variable (hours to days)Increased (days to weeks)[2]
Aggregation Propensity HigherLower[11]

Table 2: Illustrative Immunogenicity and In Vivo Efficacy

ParameterUnconjugated AntigenAntigen Conjugated with this compoundReference
Antigen-Specific IgG Titer (Fold Increase) 1x (Baseline)10x - 100x[12][13]
T-cell Proliferation (Stimulation Index) LowSignificantly Increased[12]
Cytokine Production (e.g., IFN-γ) LowSignificantly Increased[13]
In Vivo Circulation Half-life (t½) ShortIncreased[3][14]
Protective Efficacy (% Survival) LowHigh[7]

Note: The values presented in these tables are illustrative and can vary significantly depending on the specific antigen, carrier, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Hapten-Carrier Protein Conjugation

This protocol describes the conjugation of a sulfhydryl-containing hapten to a carrier protein using this compound.

Materials:

  • Carrier Protein (e.g., KLH, BSA)

  • Sulfhydryl-containing Hapten

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0

  • Thiol Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 5 mM EDTA, pH 6.5-7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting Columns

Procedure:

Step 1: Activation of Carrier Protein with this compound

  • Prepare the carrier protein at a concentration of 1-10 mg/mL in Amine Reaction Buffer.

  • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the carrier protein solution. Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with Thiol Reaction Buffer.

Step 2: Conjugation of Hapten to Activated Carrier Protein

  • Immediately add the sulfhydryl-containing hapten to the purified, maleimide-activated carrier protein. A 1.1- to 5-fold molar excess of hapten over the number of introduced maleimide groups is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quench the reaction by adding a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purify the final conjugate using a desalting column or dialysis to remove unreacted hapten and quenching reagent.

Characterization:

  • Determine the hapten density (moles of hapten per mole of carrier protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance.[9][10]

Protocol 2: Surface Functionalization of Nanoparticles with an Antigen

This protocol outlines the conjugation of a thiol-containing antigen to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized Nanoparticles (e.g., liposomes with amine-PEG lipids)

  • Thiol-containing Antigen (e.g., a peptide with a terminal cysteine)

  • This compound

  • Reaction Buffers and Reagents as in Protocol 1

Procedure:

Step 1: Activation of Nanoparticles with this compound

  • Resuspend the amine-functionalized nanoparticles in Amine Reaction Buffer.

  • Follow steps 1.2 to 1.5 from Protocol 1 to activate the nanoparticles with the crosslinker and purify them.

Step 2: Conjugation of Antigen to Activated Nanoparticles

  • Immediately add the thiol-containing antigen to the purified, maleimide-activated nanoparticles. The molar ratio of antigen to nanoparticle will depend on the desired antigen density and should be optimized.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove unconjugated antigen by centrifugation, ultracentrifugation, or size-exclusion chromatography, depending on the nanoparticle size and stability.

Characterization:

  • Confirm antigen conjugation using techniques such as SDS-PAGE, Western Blot, or flow cytometry (if the nanoparticles are large enough).

  • Quantify the amount of conjugated antigen using a protein quantification assay (e.g., BCA assay) after subtracting the contribution of the nanoparticles.

Visualizations

Signaling Pathways in PEGylated Nanoparticle Vaccine Adjuvanticity

The adjuvanticity of PEGylated nanoparticle vaccines is thought to be mediated through the activation of various innate immune signaling pathways. Upon uptake by antigen-presenting cells (APCs) like dendritic cells, the nanoparticle components and the antigen can trigger pattern recognition receptors (PRRs).

Signaling_Pathways cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Response Nanoparticle_Vaccine PEGylated Nanoparticle Vaccine (with Antigen) Endosome Endosome Nanoparticle_Vaccine->Endosome Endocytosis Antigen_Presentation Antigen Presentation (MHC-I & MHC-II) Nanoparticle_Vaccine->Antigen_Presentation TLR Toll-like Receptors (TLR3, 7, 8, 9) Endosome->TLR Antigen/Adjuvant Recognition Cytosolic_Sensors Cytosolic Sensors (e.g., cGAS, RIG-I) Endosome->Cytosolic_Sensors Endosomal Escape NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Particulate Matter Sensing Signaling_Cascade Signaling Cascade (e.g., MyD88, TRIF) TLR->Signaling_Cascade STING STING Pathway Cytosolic_Sensors->STING Cytokine_Production Pro-inflammatory Cytokine & Type I IFN Production (IL-6, IL-12, TNF-α, IFN-α/β) NLRP3->Cytokine_Production IL-1β, IL-18 NFkB_IRF NF-κB & IRF Activation Signaling_Cascade->NFkB_IRF STING->NFkB_IRF NFkB_IRF->Cytokine_Production Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB_IRF->Upregulation T_Cell_Activation T-Cell Activation & Differentiation (Th1, Th2, CTLs) Cytokine_Production->T_Cell_Activation Antigen_Presentation->T_Cell_Activation Upregulation->T_Cell_Activation

Caption: Immune signaling pathways activated by PEGylated nanoparticle vaccines.

Experimental Workflow for Hapten-Carrier Conjugation

The following diagram illustrates the key steps involved in the synthesis and purification of a hapten-carrier conjugate vaccine using this compound.

Hapten_Carrier_Workflow Start Start Prepare_Carrier Prepare Carrier Protein in Amine Reaction Buffer Start->Prepare_Carrier Activate_Carrier Activate Carrier Protein with this compound Prepare_Carrier->Activate_Carrier Purify_Activated_Carrier Purify Activated Carrier (Desalting Column) Activate_Carrier->Purify_Activated_Carrier Conjugate_Hapten Conjugate Hapten to Activated Carrier Purify_Activated_Carrier->Conjugate_Hapten Prepare_Hapten Prepare Sulfhydryl-Hapten Prepare_Hapten->Conjugate_Hapten Quench_Reaction Quench Reaction Conjugate_Hapten->Quench_Reaction Purify_Conjugate Purify Final Conjugate (Dialysis/Desalting) Quench_Reaction->Purify_Conjugate Characterize Characterize Conjugate (e.g., MALDI-TOF) Purify_Conjugate->Characterize End End Characterize->End

Caption: Workflow for hapten-carrier vaccine synthesis.

Logical Relationship of PEGylation Benefits

This diagram illustrates the cascading benefits of incorporating a PEG linker like this compound into a vaccine formulation.

PEGylation_Benefits cluster_Physicochemical Physicochemical Properties cluster_Pharmacokinetic Pharmacokinetic Profile cluster_Immunological Immunological Outcome Mal_PEG4_NHS This compound Conjugation Solubility Increased Solubility Mal_PEG4_NHS->Solubility Stability Enhanced Stability Mal_PEG4_NHS->Stability Aggregation Reduced Aggregation Mal_PEG4_NHS->Aggregation Circulation Prolonged Circulation Half-life Solubility->Circulation Stability->Circulation Clearance Reduced Renal Clearance Aggregation->Clearance APC_Uptake Improved APC Uptake Circulation->APC_Uptake Clearance->APC_Uptake Immunogenicity Enhanced Immunogenicity Efficacy Increased Vaccine Efficacy Immunogenicity->Efficacy APC_Uptake->Immunogenicity

Caption: Benefits of PEGylation in vaccine design.

References

Application Notes and Protocols for Conjugating Mal-PEG4-NHS Ester to Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of molecules containing sulfhydryl groups using the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester. This crosslinker contains a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and an NHS ester that reacts with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. A two-step sequential conjugation strategy is highly recommended to achieve high specificity and minimize the formation of undesired byproducts.[1] This involves first reacting the NHS ester with an amine-containing molecule, followed by purification, and then the reaction of the maleimide group with a sulfhydryl-containing molecule.

Chemical Reaction Pathway

The conjugation process involves two key reactions. First, the NHS ester reacts with a primary amine to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group via a Michael addition reaction to form a stable thioether bond.[1][2]

cluster_step1 Step 1: NHS Ester Reaction with Primary Amine cluster_step2 Step 2: Maleimide Reaction with Sulfhydryl Group Molecule_A Molecule A (with Primary Amine, e.g., Protein-NH2) Intermediate Maleimide-Activated Molecule A Molecule_A->Intermediate pH 7.2-8.5 Stable Amide Bond Formation Mal_PEG4_NHS Mal-PEG4-NHS Ester Mal_PEG4_NHS->Intermediate Final_Conjugate Final Conjugate (Molecule A-PEG4-Molecule B) Intermediate->Final_Conjugate pH 6.5-7.5 Stable Thioether Bond Formation Purification Purification (e.g., Desalting Column) Intermediate->Purification Molecule_B Molecule B (with Sulfhydryl Group, e.g., Protein-SH) Molecule_B->Final_Conjugate Purification->Molecule_B Add to Molecule B cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_purification1 Intermediate Purification cluster_step2 Step 2: Maleimide Reaction cluster_final Final Processing Prep_Mol_A Prepare Molecule A (1-10 mg/mL in Amine Reaction Buffer) React_NHS Add Linker to Molecule A (10-50x molar excess) Prep_Mol_A->React_NHS Prep_Mol_B Prepare Molecule B (with free sulfhydryl) React_Mal Combine Maleimide-Activated A with Molecule B (1:1 to 1.5:1 ratio) Prep_Mol_B->React_Mal Prep_Linker Prepare this compound (10 mM in anhydrous DMSO/DMF) Prep_Linker->React_NHS Incubate_NHS Incubate (30 min - 2h at RT or 2-4h at 4°C) React_NHS->Incubate_NHS Purify_Intermediate Remove Excess Linker (Desalting Column/Dialysis) Incubate_NHS->Purify_Intermediate Purify_Intermediate->React_Mal Incubate_Mal Incubate (1-2h at RT or overnight at 4°C) React_Mal->Incubate_Mal Quench Quench Reaction (Optional) (e.g., with free cysteine) Incubate_Mal->Quench Purify_Final Purify Final Conjugate (SEC, HPLC, Dialysis) Quench->Purify_Final Characterize Characterize Conjugate (Mass Spectrometry, HPLC) Purify_Final->Characterize

References

Application Notes and Protocols for Mal-PEG4-NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-Polyethylene Glycol-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester) is a heterobifunctional crosslinker used in bioconjugation to link molecules containing primary amines with molecules containing sulfhydryl groups.[1] The NHS ester reacts with primary amines, such as those on the N-terminus of proteins or the side chains of lysine residues, to form stable amide bonds.[2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond.[3] The polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[4]

This document provides detailed protocols for calculating the optimal molar excess of this compound and for performing labeling reactions to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the protein.

Factors Influencing Labeling Efficiency

The success of the labeling reaction is dependent on several experimental parameters. Optimization of these factors is crucial for achieving the desired degree of labeling and for maintaining the biological activity of the biomolecule.

ParameterRecommendationRationale
pH 7.2 - 8.5The reaction between the NHS ester and primary amines is optimal in this pH range.[2][4] At lower pH, the amine group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][4][5]
Buffer Composition Amine-free buffers (e.g., PBS, borate, or carbonate buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency.[4][6]
Biomolecule Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[4][6] More dilute protein solutions generally require a higher molar excess of the NHS ester.[4][6]
Molar Excess of NHS Ester 10 to 50-fold molar excessThis drives the reaction towards completion, especially with dilute protein solutions. The optimal ratio is empirical and depends on the protein and desired DOL.[7][8]
Reaction Temperature Room temperature (20-25°C) or 4°CReactions are typically complete in 30-60 minutes at room temperature or 2 hours at 4°C.[7][8]
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound should be dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture.[2][8]

Experimental Protocols

Calculation of Molar Excess of this compound

This protocol describes how to calculate the amount of this compound required for a specific molar excess.

Materials:

  • Biomolecule of interest (e.g., protein, peptide)

  • This compound

  • Molecular weight of the biomolecule

  • Molecular weight of this compound (e.g., 442.42 g/mol )[9]

Procedure:

  • Calculate the moles of the biomolecule:

    • Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))

  • Determine the desired molar excess of this compound. This is the ratio of moles of the NHS ester to the moles of the biomolecule. A common starting point is a 20-fold molar excess.[6]

  • Calculate the moles of this compound required:

    • Moles of NHS Ester = Moles of Biomolecule × Desired Molar Excess

  • Calculate the mass of this compound required:

    • Mass of NHS Ester (g) = Moles of NHS Ester × Molecular Weight of this compound ( g/mol )

Example Calculation:

To label 3 mg of a 50 kDa protein with a 20-fold molar excess of this compound:

  • Moles of Protein = (0.003 g) / (50,000 g/mol ) = 6 x 10⁻⁸ mol

  • Moles of NHS Ester = 6 x 10⁻⁸ mol × 20 = 1.2 x 10⁻⁶ mol

  • Mass of NHS Ester = 1.2 x 10⁻⁶ mol × 442.42 g/mol = 0.00053 g = 0.53 mg

A protein labeling calculator can also be used to simplify these calculations.[10]

Protocol for Labeling a Biomolecule with this compound

This protocol outlines the steps for the labeling reaction.

Materials:

  • Biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[11]

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)[4]

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines, exchange it for an amine-free buffer using a desalting column or dialysis.[6]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[6][7] The aqueous solution of the NHS ester should be used immediately after preparation.[5]

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the biomolecule solution while gently stirring or vortexing.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][8]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[4] The primary amine in Tris will react with and consume any unreacted NHS esters.[11]

Purification of the Labeled Conjugate

Purification is necessary to remove unreacted this compound and any byproducts.

Purification MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their size. The larger PEGylated biomolecule will elute earlier than the smaller unreacted NHS ester.[][13]Efficient removal of low molecular weight by-products and unreacted PEG.[]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile compared to the unlabeled biomolecule.[][13]Can separate positional isomers of the same degree of PEGylation.[]
Reverse Phase Chromatography (RPC) Separates molecules based on their hydrophobicity.[]Widely used for the purification of peptides and small proteins.[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[]A supplementary tool to IEX, useful for proteins that are difficult to purify by IEX.[]
Dialysis/Ultrafiltration Separates molecules based on a molecular weight cutoff membrane.[14]Good for pre-purification to remove molecules with a lower molecular weight.[14]

General SEC Protocol:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[4]

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions as the sample elutes.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated biomolecule.[13]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + Linker Linker This compound Linker->Intermediate Conjugate Protein-NH-CO-PEG4-Mal (Stable Amide Bond) Intermediate->Conjugate - NHS Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct

Reaction of NHS ester with a primary amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_post_reaction Post-Reaction cluster_analysis Analysis Prep_Protein 1. Prepare Biomolecule (1-10 mg/mL in amine-free buffer) Reaction 3. Mix and Incubate (RT for 30-60 min or 4°C for 2h) Prep_Protein->Reaction Prep_NHS 2. Prepare this compound (10 mM in DMSO/DMF) Prep_NHS->Reaction Quench 4. Quench Reaction (Optional, with Tris buffer) Reaction->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze Product (SDS-PAGE, UV-Vis) Purify->Analyze

Experimental workflow for biomolecule labeling.

References

Application Notes and Protocols for Mal-PEG4-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent contains an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide reactive group, separated by a 4-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.[3]

This document provides detailed guidelines and protocols for utilizing this compound in bioconjugation reactions, with a focus on optimizing buffer conditions to ensure high efficiency and specificity.

Chemical Reactions and Optimal Buffer Conditions

The successful use of this compound relies on controlling the distinct optimal pH ranges for the two reactive moieties. A two-step sequential conjugation is often recommended to achieve high specificity and minimize side products.[4]

NHS Ester-Amine Reaction

The NHS ester reacts with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.[3]

  • Optimal pH: The optimal pH range for the NHS ester-amine reaction is between 7.2 and 8.5.[5][6] A slightly basic pH ensures that the primary amines are deprotonated and therefore nucleophilic.[7]

  • Competing Reaction: A critical competing reaction is the hydrolysis of the NHS ester, which increases significantly at higher pH levels.[8][9] The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[9]

  • Recommended Buffers: Amine-free buffers are crucial to prevent the buffer from competing with the target molecule.[6] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers at a pH of 7.2-8.5.[7][9][10] Buffers containing primary amines, such as Tris or glycine, should be avoided.[5]

Maleimide-Thiol Reaction

The maleimide group reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, via a Michael addition to form a stable thioether bond.[4][11]

  • Optimal pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5.[12][13] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[12][13]

  • Side Reactions: At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[6] The maleimide ring is also susceptible to hydrolysis at alkaline pH, rendering it unreactive towards thiols.[12][14]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[12] It is important to ensure the buffer does not contain any thiol-containing compounds like dithiothreitol (DTT).[12] The addition of a chelating agent such as EDTA (1-5 mM) is recommended to prevent the metal-catalyzed oxidation of thiols.[7][14]

Summary of Buffer Conditions and Reaction Parameters

ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
Optimal pH Range 7.2 - 8.5[5][6][15]6.5 - 7.5[12][13][15]
Compromise pH (One-Pot) 7.2 - 7.5[1][7]7.2 - 7.5[1][7]
Recommended Buffers Phosphate, Bicarbonate, HEPES, Borate (Amine-free)[7][9][10]Phosphate, HEPES[7][12]
Buffers to Avoid Tris, Glycine (Amine-containing)[5]Buffers with extraneous thiols (e.g., DTT)[12]
Reaction Temperature Room temperature or 4°C[1][10]Room temperature or 4°C[1][4]
Reaction Time 30 minutes - 4 hours[1][10][15]1 - 2 hours or overnight[4][15]
Quenching Reagents 20-50 mM Tris or Glycine[5]Cysteine or β-mercaptoethanol[4]

Experimental Workflow and Reaction Mechanism Diagrams

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction AmineProtein Amine-containing Protein (Protein-NH2) AddLinker Add this compound (in DMSO/DMF) AmineProtein->AddLinker Dissolve in Amine-free buffer Reaction1 Incubate (pH 7.2-8.5, RT or 4°C) AddLinker->Reaction1 Purification1 Purify (Desalting Column) to remove excess linker Reaction1->Purification1 ActivatedProtein Maleimide-Activated Protein Purification1->ActivatedProtein Combine Combine Activated Protein and Thiol Molecule ActivatedProtein->Combine ThiolMolecule Thiol-containing Molecule (Molecule-SH) ThiolMolecule->Combine Prepare in Thiol-free buffer Reaction2 Incubate (pH 6.5-7.5, RT or 4°C) Combine->Reaction2 Quench Quench (optional) with Cysteine Reaction2->Quench Purification2 Final Purification (e.g., SEC) Quench->Purification2 FinalConjugate Final Conjugate Purification2->FinalConjugate

Caption: Two-step experimental workflow for this compound conjugation.

reaction_mechanisms cluster_nhs NHS Ester-Amine Reaction cluster_maleimide Maleimide-Thiol Reaction NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond pH 7.2-8.5 NHS_byproduct N-hydroxysuccinimide (byproduct) Amide_Bond->NHS_byproduct releases Maleimide Maleimide-Activated Protein Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond + Thiol Thiol Group (e.g., Cysteine) Thiol->Thioether_Bond pH 6.5-7.5

Caption: Chemical reactions of this compound with primary amines and thiols.

Detailed Experimental Protocols

Materials and Reagents
  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free).[4]

  • Thiol Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl and 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free).[4]

  • Quenching Reagents: 1 M Tris-HCl, pH 8.0 or 1 M Glycine for NHS ester reaction; 1 M Cysteine or β-mercaptoethanol for maleimide reaction.[4][5]

  • Desalting columns or dialysis equipment

  • Size-Exclusion Chromatography (SEC) system for final purification

Protocol for Two-Step Sequential Conjugation

This is the recommended approach to ensure high specificity.[4]

Step 1: Activation of Amine-Containing Protein with this compound

  • Protein Preparation: Prepare the amine-containing protein (Protein-NH2) at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[4] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[6]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][6] Do not store the reagent in solution.[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution.[1][4] The optimal ratio should be determined empirically for each specific protein. Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein solubility.[1]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][7]

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[4] This step also serves to exchange the protein into the optimal buffer for the subsequent thiol reaction.[4]

Step 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule

  • Thiol Molecule Preparation: If the thiol-containing molecule has disulfide bonds, they must be reduced to free sulfhydryl groups. This can be achieved by using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a thiol group and won't compete in the maleimide reaction.[5] If DTT is used, it must be completely removed before this step.[5]

  • Conjugation Reaction: Add the maleimide-activated Protein-NH2 from Step 1 to the thiol-containing Molecule-SH solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a small molecule thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.[6]

  • Final Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules and byproducts.[6]

Troubleshooting

ProblemPotential CauseSolution
Low or no conjugation efficiency Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, especially at neutral to high pH.[5]Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[5]
Suboptimal Reaction pH: An incorrect pH can lead to protonated, unreactive amines (low pH) or accelerated hydrolysis of the NHS ester (high pH).[5] The maleimide reaction is inefficient at low pH and non-specific at high pH.[12]Verify the pH of your reaction buffers and ensure they are within the optimal range for each step.[5][12]
Presence of Competing Nucleophiles: Buffers containing primary amines (Tris, glycine) or thiols (DTT) will compete with the target molecules.[5]Use non-amine-containing buffers for the NHS ester reaction and ensure no extraneous thiols are present in the maleimide reaction.[5][12]
Incomplete Disulfide Bond Reduction: Maleimides react with free sulfhydryl groups. If cysteine residues are in disulfide bonds, they are unreactive.[5]Reduce disulfide bonds using a suitable reducing agent like TCEP and ensure its removal before adding the maleimide-activated protein.[5]
Protein Precipitation High concentration of organic solvent: Adding too much of the linker stock solution in DMSO or DMF can denature and precipitate the protein.Ensure the final concentration of the organic solvent is low (typically <10%).[1]
Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation.Optimize protein concentration and buffer conditions. The PEG spacer in the linker is designed to reduce aggregation.[4]

References

Application Notes and Protocols for the Purification of Mal-PEG4-NHS Ester Conjugates by Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The Mal-PEG4-NHS ester is a heterobifunctional crosslinker that facilitates the conjugation of molecules containing primary amines (via the NHS ester) with molecules containing sulfhydryl groups (via the maleimide). Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated conjugate, unreacted starting materials (protein, peptide, or other biomolecules), excess this compound, and potentially aggregated species. Size Exclusion Chromatography (SEC) is a robust and widely used method for the purification of these conjugates, separating molecules based on their hydrodynamic volume.[1][2] This application note provides a detailed protocol for the purification of this compound conjugates using SEC.

Principle of SEC for PEGylated Conjugates

SEC separates molecules based on their size in solution.[1] The porous beads of the chromatography resin have a specific pore size distribution. Larger molecules, which cannot enter the pores, travel through the interstitial volume of the column and elute first. Smaller molecules can diffuse into the pores of the beads, increasing their path length and causing them to elute later. The attachment of a PEG chain significantly increases the hydrodynamic radius of a biomolecule, leading to an earlier elution time compared to its non-PEGylated counterpart.[1][2] This principle allows for the effective separation of the larger PEGylated conjugate from smaller unreacted molecules and excess linker.

Experimental Workflow and Chemical Reactions

The overall process involves the conjugation of a biomolecule with the this compound linker, followed by purification using SEC to isolate the desired conjugate. A typical two-step conjugation process is often employed to minimize the formation of unwanted byproducts.[3][4] First, the NHS ester of the linker reacts with primary amines on the first molecule. After removing the excess linker, the maleimide group of the now-activated molecule reacts with a sulfhydryl group on the second molecule.

Conjugation_Purification_Workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Molecule_A Molecule A (with -NH2) Activated_Molecule Molecule A-PEG4-Mal Molecule_A->Activated_Molecule NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Molecule Crude_Mixture Crude Conjugate Mixture Activated_Molecule->Crude_Mixture Maleimide reaction (pH 6.5-7.5) Molecule_B Molecule B (with -SH) Molecule_B->Crude_Mixture SEC_Column Size Exclusion Chromatography (SEC) Crude_Mixture->SEC_Column Injection Purified_Conjugate Purified Conjugate SEC_Column->Purified_Conjugate Early Elution Impurities Unreacted Molecules & Excess Linker SEC_Column->Impurities Late Elution

Caption: Workflow for conjugation and subsequent purification by SEC.

Data Presentation

The following tables summarize representative data from the SEC purification of a model protein conjugate.

Table 1: SEC System Parameters and Mobile Phase Compositions

ParameterRecommended SettingAlternative/Notes
Chromatography System FPLC or HPLC system with UV detector and fraction collector
Column Superdex 200 Increase 10/300 GL, TSKgel G3000SWxl, or similarColumn choice depends on the size of the conjugate and the scale of purification.
Mobile Phase A (General) Phosphate Buffered Saline (PBS), pH 7.4May cause peak tailing for some proteins; requires optimization.[1]
Mobile Phase B (Improved) 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2Arginine reduces non-specific interactions and improves peak shape.[1][5]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.
Detection Wavelength 280 nm (for proteins)220 nm can also be used for peptides and proteins.
Injection Volume 10 - 500 µLDependent on column size and sample concentration.
Column Temperature Ambient (20-25 °C)

Table 2: Representative SEC Elution Profile

PeakAnalyteApproximate Retention Time (min)Peak Area (%)
1Aggregates8.52.1
2Mal-PEG4-Protein Conjugate 10.2 89.5
3Unconjugated Protein12.17.3
4Excess Mal-PEG4-NHS (hydrolyzed)14.51.1

Note: Retention times are illustrative and will vary depending on the specific column, flow rate, and molecules being separated.

Experimental Protocols

A. Two-Step Conjugation Protocol

This protocol describes the conjugation of a protein with primary amines to a molecule with a free sulfhydryl group using this compound.

Materials:

  • Protein with primary amines (e.g., antibody)

  • Molecule with a sulfhydryl group (e.g., peptide, small molecule drug)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 6.5-7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Cysteine

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the amine-containing protein at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[6]

  • NHS Ester Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[4] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7]

  • Removal of Excess Linker: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide group from being quenched by the sulfhydryl-containing molecule in the next step.

  • Maleimide Reaction: Immediately add a 2- to 5-fold molar excess of the sulfhydryl-containing molecule to the linker-activated protein. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 30 minutes at room temperature.[3]

Conjugation_Protocol cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A1 Dissolve Protein in Amine Reaction Buffer A3 Mix Protein and Linker (1-2h RT or 2-4h at 4°C) A1->A3 A2 Dissolve Linker in DMSO A2->A3 A4 Remove Excess Linker (Desalting Column) A3->A4 B1 Add Thiol-Molecule to Activated Protein A4->B1 B2 Incubate (2-4h RT or overnight at 4°C) B1->B2 B3 Quench Reaction with Cysteine B2->B3 B4 Proceed to SEC Purification B3->B4

Caption: Two-step conjugation protocol workflow.

B. SEC Purification Protocol

Materials:

  • Crude conjugation reaction mixture

  • SEC column

  • Chromatography system (FPLC or HPLC)

  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2)

  • Fraction collection tubes

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved on the UV detector.[1]

  • Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Chromatography Run: Run the chromatography at the predetermined flow rate. Monitor the separation in real-time using the UV detector at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is typically the PEGylated conjugate.

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm the presence and purity of the desired conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., spin concentrators).

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Resolution Inappropriate column choiceSelect a column with a fractionation range suitable for the size of your molecules.
High flow rateDecrease the flow rate to allow for better separation.
Peak Tailing Secondary interactions with the column matrixUse a mobile phase containing modifiers like arginine or increase the salt concentration.[1]
Low Recovery Non-specific binding of the conjugate to the columnUse a mobile phase with additives like arginine.[1] Ensure the column is properly equilibrated.
Presence of Aggregates Harsh reaction or storage conditionsOptimize conjugation and storage buffers. Filter sample before injection.

Conclusion

Size Exclusion Chromatography is an effective and reliable method for the purification of this compound conjugates.[1][2] It allows for the separation of the desired product from unreacted starting materials and other impurities based on molecular size. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and optimize their purification strategies, leading to highly pure and homogeneous bioconjugates for downstream applications.

References

Harnessing Mal-PEG4-NHS Ester for Precision-Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, has emerged as a critical tool in the development of targeted drug delivery systems. Its unique architecture, featuring a sulfhydryl-reactive maleimide group and an amine-reactive NHS ester separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, enables the precise and stable conjugation of targeting ligands to therapeutic payloads. This document provides detailed application notes and experimental protocols for utilizing Mal-PEG4-NHS ester in the construction of antibody-drug conjugates (ADCs) and targeted nanoparticles, supported by quantitative data and mechanistic diagrams.

The incorporation of the PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can minimize the immunogenicity of the payload.[1] The defined length of the PEG spacer ensures batch-to-batch consistency, a crucial factor in therapeutic development.[1]

Principle of Bioconjugation

The use of this compound facilitates a controlled, two-step sequential conjugation, which is the recommended approach to maximize specificity and minimize the formation of unwanted byproducts.[1][2]

  • Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines (-NH₂), such as those on lysine residues of antibodies or other proteins, at a pH of 7.0-9.0 to form a stable amide bond.[1][3] This is typically the initial step, attaching the linker to the targeting moiety.

  • Thiol Reaction (Maleimide) : The maleimide group then specifically reacts with sulfhydryl groups (-SH), often found on cysteine residues of peptides or engineered into drug payloads, via a Michael addition reaction at a pH of 6.5-7.5 to form a stable thioether bond.[1][3]

Due to the susceptibility of the NHS ester to hydrolysis in aqueous solutions, it is critical to perform the amine conjugation step first, followed by purification, before proceeding with the thiol conjugation.[1]

Application I: Development of Antibody-Drug Conjugates (ADCs)

This compound is extensively used in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.

Experimental Protocol: Two-Step Sequential ADC Synthesis

This protocol describes the conjugation of a thiol-containing cytotoxic payload to an antibody.

Materials:

  • Antibody (targeting moiety) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Thiol-containing cytotoxic payload

  • Reaction Buffers:

    • Amine Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0[4]

    • Thiol Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]

  • Desalting columns[2]

Step 1: Antibody-Linker Conjugation (Amine Reaction)

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Amine Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Amine Reaction Buffer.[2]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.[6] The optimal ratio should be determined empirically for each specific antibody. Ensure the final concentration of the organic solvent does not exceed 10%.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with Thiol Reaction Buffer.

Step 2: Linker-Payload Conjugation (Thiol Reaction)

  • Payload Preparation: Dissolve the sulfhydryl-containing payload in a suitable solvent.

  • Conjugation Reaction: Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 2- to 5-fold molar excess of the payload per maleimide group on the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as cysteine can be added.

  • Purification: Purify the final ADC using an appropriate method such as Size Exclusion Chromatography (SEC) to remove unconjugated payload and other byproducts.

Diagram: Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Linker-Payload Conjugation A Antibody in Amine-Free Buffer C Incubate (RT, 30-60 min or 4°C, 2h) A->C B This compound in DMSO/DMF B->C D Purify (Desalting Column) C->D F Incubate (RT, 1-2h or 4°C, overnight) D->F Maleimide-activated Antibody E Thiol-containing Payload E->F G Purify (SEC) F->G H Final ADC G->H

Caption: A two-step sequential workflow for ADC synthesis.

Characterization of ADCs

Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety.[7] It can be determined by several methods:

MethodPrinciple
UV-Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component.[7][8]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas.[7][8]
Reversed-Phase HPLC (RP-HPLC) The ADC is typically reduced to separate the light and heavy chains, which are then analyzed. The DAR is calculated from the peak areas of the drug-conjugated and unconjugated chains.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the molecular weight of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drugs.[7][8]

In Vitro Cytotoxicity Assessment:

The potency of the synthesized ADC is evaluated using in vitro cytotoxicity assays, such as the MTT assay, on antigen-positive and antigen-negative cancer cell lines.[9][10]

Cell LineTarget AntigenADC ExampleIC50 (nM)Reference
SK-BR-3HER2-positiveTrastuzumab-vc-MMAE0.044[11]
HCC1954HER2-positiveTrastuzumab-vc-MMAE309[11]
N87HER2-positiveTrastuzumab-DM1~13-43 ng/mL[12][13]
BT474HER2-positiveTrastuzumab-DM1~13-43 ng/mL[12][13]
MDA-MB-468HER2-negativeTrastuzumab-based ADCs>1000[14]

Application II: Formulation of Targeted Nanoparticles

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands for site-specific drug delivery.

Experimental Protocol: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the conjugation of a thiol-containing targeting ligand (e.g., a peptide) to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes incorporating amino-lipids)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing targeting ligand (e.g., RGD peptide)

  • Reaction Buffers (as described for ADC synthesis)

  • Purification system (e.g., centrifugal filtration, dialysis)[15]

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Amine Reaction Buffer to a final concentration of 1-10 mg/mL.[15]

  • Linker Activation and Conjugation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Add a 50- to 100-fold molar excess of the linker stock solution to the nanoparticle suspension.[15]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[15]

  • Purification: Remove excess, unreacted linker by centrifugal filtration or dialysis against Thiol Reaction Buffer.[15]

  • Conjugation of Thiolated Ligand: Immediately add the thiolated targeting ligand to the purified maleimide-activated nanoparticles at a 5- to 10-fold molar excess relative to the maleimide groups on the nanoparticle surface.[15]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quenching and Final Purification: To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature. Purify the final targeted nanoparticles using an appropriate method.[15]

Diagram: Workflow for Nanoparticle Functionalization

NP_Workflow A Amine-functionalized Nanoparticles C Incubate (RT, 1-2h) A->C B This compound B->C D Purify (Centrifugation/Dialysis) C->D F Incubate (RT, 2h or 4°C, overnight) D->F Maleimide-activated Nanoparticles E Thiol-containing Targeting Ligand E->F G Final Targeted Nanoparticles F->G

Caption: A two-step workflow for nanoparticle surface functionalization.

In Vivo Evaluation of Targeted Nanoparticles

The efficacy of targeted nanoparticles is assessed in animal models.

Nanoparticle SystemTargeting LigandIn Vivo ModelKey FindingReference
Quantum Dots (QDs)ScFvEGFROrthotopic pancreatic cancer xenograftSystemic delivery resulted in target-specific accumulation in EGFR-expressing tumors.[4]
Stearoyl gemcitabine nanoparticlesEGFBreast cancer xenograft (MDA-MB-468)EGF conjugation increased nanoparticle accumulation in EGFR-overexpressing tumors by over 2-fold, leading to slower tumor growth.[16]
Radiolabeled liposomesRGD peptideTumor xenograft modelsPEGylation increased circulation time, but high PEG density could reduce RGD-mediated binding to αvβ3 integrin receptors.[17]

Signaling Pathways in Targeted Drug Delivery

Receptor-Mediated Endocytosis of ADCs

The therapeutic effect of an ADC begins with its binding to the target antigen on the cancer cell surface, followed by internalization, primarily through receptor-mediated endocytosis.[15][18]

The two main pathways are:

  • Clathrin-Mediated Endocytosis (CME): This is the most common pathway for ADC internalization.[15][19] Upon ADC-antigen binding, clathrin and adaptor proteins are recruited to the plasma membrane, forming clathrin-coated pits that invaginate and pinch off to form vesicles.[19][20]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[21]

Once internalized, the ADC is trafficked through early and late endosomes to the lysosome.[2][6] The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload into the cytoplasm.[2][6]

Diagram: ADC Internalization and Intracellular Trafficking

ADC_Trafficking cluster_cell Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding CME Clathrin-Mediated Endocytosis Binding->CME Caveolae Caveolae-Mediated Endocytosis Binding->Caveolae EarlyEndosome Early Endosome CME->EarlyEndosome Caveolae->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity

Caption: Generalized pathway of ADC cellular uptake and payload release.

Caspase Activation Cascade by Cytotoxic Payloads

Many cytotoxic drugs used in ADCs, such as auristatins and maytansinoids, induce apoptosis by disrupting microtubule dynamics. This ultimately leads to the activation of the caspase cascade, a family of proteases that execute programmed cell death.

The process is generally initiated through the intrinsic (mitochondrial) pathway. Drug-induced cellular stress leads to the release of cytochrome c from the mitochondria.[1][22] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[1][22] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[23] These effector caspases then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[23]

Diagram: Intrinsic Apoptosis Pathway (Caspase Activation)

Caspase_Pathway Payload Cytotoxic Payload (e.g., MMAE, DM1) Stress Cellular Stress (Microtubule Disruption) Payload->Stress Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3, -7 (Effector) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: A simplified diagram of the caspase activation cascade.

Conclusion

This compound is a versatile and effective crosslinker for the development of targeted drug delivery systems. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, while the PEG spacer imparts favorable physicochemical properties to the resulting bioconjugates. The detailed protocols and characterization methods provided herein serve as a guide for researchers in the rational design and synthesis of novel ADCs and targeted nanoparticles. A thorough understanding of the underlying biological pathways, from receptor-mediated endocytosis to the induction of apoptosis, is crucial for optimizing the therapeutic efficacy of these next-generation drug delivery platforms.

References

Troubleshooting & Optimization

troubleshooting low yield in Mal-PEG4-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during bioconjugation experiments. Here you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the success of your conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.

Question 1: Why is my conjugation yield unexpectedly low or nonexistent?

Answer:

Low or no conjugation yield is a common issue that can stem from several factors, primarily related to the hydrolysis of the reactive NHS ester and maleimide groups, suboptimal reaction conditions, or the quality of the reagents.

Potential Causes and Solutions:

  • Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This is a primary competing reaction to the desired amine conjugation.[1]

    • Solution: Prepare fresh stock solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][3][4][5] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[1][6]

  • Hydrolysis of Maleimide Group: The maleimide group is also susceptible to hydrolysis, particularly at pH values above 7.5, which renders it unreactive towards thiols.[5][7][8]

    • Solution: Perform the maleimide-thiol conjugation step within the optimal pH range of 6.5-7.5.[2][4][7][9][10] Use freshly prepared maleimide-activated molecules for the reaction.[2]

  • Suboptimal Reaction pH: The efficiency of both the NHS ester and maleimide reactions is highly pH-dependent.

    • Solution: For the NHS ester reaction with primary amines, maintain a pH between 7.2 and 8.5.[1][3][11] For the maleimide reaction with thiols, a pH range of 6.5-7.5 is optimal.[2][4][7][9][10] For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.[4][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1][2][3][11] Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the target thiol.[2][10]

    • Solution: Use non-amine, non-sulfhydryl buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers.[2][3][10][11] If necessary, perform a buffer exchange via dialysis or desalting column.[5]

  • Oxidation of Thiol Groups: Free sulfhydryl (-SH) groups are prone to oxidation, forming disulfide bonds (-S-S-) which are unreactive with maleimides.[2][10]

    • Solution: Degas buffers before use to remove oxygen.[2][10] Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[2][4] If necessary, reduce disulfide bonds using a reducing agent like TCEP, which does not need to be removed before the maleimide reaction.[2] If DTT is used, it must be completely removed prior to adding the maleimide reagent.[3]

  • Improper Reagent Storage and Handling: Mal-PEG4-NHS esters are moisture-sensitive.[1][2]

    • Solution: Store the reagent at -20°C with a desiccant.[1][2][6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1][6]

Question 2: My protein precipitates during or after the conjugation reaction. What can I do?

Answer:

Protein precipitation can be caused by several factors, including the concentration of organic solvent, changes in the hydrophobicity of the protein, and suboptimal buffer conditions.

Potential Causes and Solutions:

  • High Concentration of Organic Solvent: this compound is often dissolved in DMSO or DMF. A high final concentration of these organic solvents in the reaction mixture can denature and precipitate proteins.[1][12]

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1][5][12]

  • Increased Hydrophobicity: The addition of the linker and a conjugated molecule can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.

    • Solution: Using a PEGylated linker like Mal-PEG4-NHS is designed to increase hydrophilicity and mitigate this issue.[1][12] If precipitation still occurs, you may need to optimize the degree of labeling by reducing the molar excess of the linker.

  • Incorrect Buffer pH: If the buffer pH is close to the isoelectric point (pI) of your protein, its solubility will be at a minimum.

    • Solution: Ensure your buffer pH is not at the pI of your protein. Adjust the pH if necessary to improve solubility.[12]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for a two-step conjugation using this compound?

A1: For a successful two-step conjugation, it is crucial to perform each reaction at its optimal pH.

  • NHS ester reaction (amine labeling): The optimal pH range is 7.2-8.5.[1][3][11] A pH of 8.3-8.5 is often recommended for efficient labeling.[3][13][14]

  • Maleimide reaction (thiol labeling): This reaction is most efficient and specific at a pH of 6.5-7.5.[2][4][7][9][10] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[4][7][9]

Q2: How should I store the this compound reagent and its stock solutions?

A2: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][6] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[2][3][4][5] It is strongly discouraged to store this compound in solution, as the NHS ester is highly susceptible to hydrolysis.[6]

Q3: How can I quench the conjugation reaction?

A3:

  • To quench the NHS ester reaction: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][3][11]

  • To quench the maleimide reaction: Add a quenching reagent containing a free thiol, such as L-cysteine or 2-mercaptoethanol, at a concentration several times greater than the initial thiol concentration.[8]

Q4: Can I perform a one-pot conjugation?

A4: While a two-step sequential conjugation is often recommended to optimize the yield of each reaction step, a one-pot reaction is possible.[4] A compromise pH of 7.2-7.5 is typically used for one-pot reactions.[4][5] However, be aware that this may lead to reduced efficiency for one or both reactions compared to a sequential approach.

Data Presentation

Table 1: Effect of pH on NHS Ester and Maleimide Reaction Efficiency

Reactive GrouppH RangeEfficiencyNotes
NHS Ester < 7.0LowPrimary amines are protonated and less nucleophilic.[15][16]
7.2 - 8.5Optimal Good balance between amine reactivity and NHS ester stability.[1][3][11]
8.3 - 8.5HighOften cited as ideal for efficient labeling.[3][13][14]
> 8.5DecreasingRate of NHS ester hydrolysis significantly increases.[4][11][17]
Maleimide < 6.5LowReaction rate is significantly slower as the thiol is protonated.[2][10]
6.5 - 7.5Optimal Highly selective for thiol groups.[2][4][7][9][10]
> 7.5DecreasingLoss of selectivity due to reaction with amines; increased maleimide hydrolysis.[5][7][8][10][18]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours[11]
8.6410 minutes[11]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol outlines the conjugation of a thiol-containing drug to an antibody using a this compound linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at pH 7.2-7.5

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; L-cysteine for maleimide)

  • Reaction buffers (e.g., PBS at pH 7.2-7.5 and pH 6.5-7.0)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.[12][13]

  • NHS Ester Reaction:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[2][12]

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[2][5]

    • Incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2][3][4]

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS with EDTA at pH 6.5-7.0).[2]

  • Maleimide Reaction:

    • Prepare the thiol-containing drug in a degassed buffer at pH 6.5-7.0.[2]

    • Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of drug to antibody is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2][12]

  • Quenching (Optional): To cap any unreacted maleimide groups, add L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.[12]

  • Final Purification: Purify the final antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove any unreacted drug and other small molecules.[1]

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Purification cluster_2 Step 2: Maleimide Reaction A Antibody-NH2 C Antibody-PEG4-Mal A->C pH 7.2-8.5 B Mal-PEG4-NHS B->C Amine-free buffer D Remove excess Mal-PEG4-NHS C->D F Antibody-Drug Conjugate C->F pH 6.5-7.5 E Thiol-Drug D->E E->F Degassed buffer

Caption: Workflow for a two-step this compound conjugation.

G cluster_0 Problem: Low Conjugation Yield cluster_1 Potential Causes cluster_2 Solutions start Low Yield cause1 Reagent Hydrolysis? (NHS or Maleimide) start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Competing Nucleophiles? start->cause3 cause4 Thiol Oxidation? start->cause4 sol1 Use fresh, anhydrous reagents. Warm vial before opening. cause1->sol1 Yes sol2 Verify buffer pH: NHS: 7.2-8.5 Mal: 6.5-7.5 cause2->sol2 Yes sol3 Use non-amine, non-thiol buffers (e.g., PBS, HEPES). cause3->sol3 Yes sol4 Degas buffers. Use TCEP or add EDTA. cause4->sol4 Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing Mal-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation.

Frequently Asked Questions (FAQs)

1. What is a this compound and what is it used for?

A this compound is a heterobifunctional crosslinker used to covalently link two different molecules.[1] It contains two reactive ends:

  • A Maleimide group that specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides.[2]

  • An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[2]

The polyethylene glycol (PEG) spacer (PEG4) enhances the water solubility of the crosslinker and the resulting conjugate.[3] These linkers are frequently used to create antibody-drug conjugates (ADCs), link peptides to carrier proteins, or attach molecules to surfaces.[1]

2. What is the optimal pH for reacting the NHS ester with amines?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2][4] A slightly basic pH ensures that the primary amine is deprotonated and thus more nucleophilic, facilitating the reaction.[2] However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation.[2]

3. What is the optimal pH for reacting the maleimide group with thiols?

The optimal pH range for the reaction of a maleimide group with a sulfhydryl (thiol) group is 6.5 to 7.5.[1][2] Within this pH range, the reaction is highly selective for thiols.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[2][5] Above pH 7.5, the maleimide group can start to react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[1][2]

4. Can I perform a one-pot reaction with a this compound?

Yes, a one-pot reaction is possible, but careful pH control is crucial. A compromise pH of 7.2-7.5 is often used for simultaneous reactions.[1] However, for optimal efficiency and to minimize side reactions, a two-step sequential conjugation is generally recommended.[1]

5. What is the recommended procedure for a two-step conjugation?

In a typical two-step reaction, you would first react the amine-containing molecule with the NHS ester of the Mal-PEG4-NHS crosslinker.[1] After this reaction, the excess, unreacted crosslinker is removed. Then, the sulfhydryl-containing molecule is added to react with the maleimide group.[1]

Data Presentation: pH Optimization Summary

The following tables summarize the key pH-dependent parameters for the NHS ester and maleimide reactions.

Table 1: NHS Ester Reaction with Primary Amines

ParameterOptimal pH RangeRationaleCompeting Reaction
Reaction Efficiency 7.2 - 8.5[2][4]Primary amines are deprotonated and nucleophilic.[2]-
Hydrolysis Half-life Decreases as pH increases[4]Higher hydroxide concentration accelerates ester hydrolysis.[4]Hydrolysis of NHS ester[4]
Selectivity High for primary amines[6]Primary amines are strong nucleophiles at this pH.[4]Reaction with other nucleophiles (e.g., thiols, hydroxyls) is less favorable.[6]

Table 2: Maleimide Reaction with Sulfhydryl (Thiol) Groups

ParameterOptimal pH RangeRationaleCompeting Reactions
Reaction Efficiency 6.5 - 7.5[1][2]Thiol group is sufficiently nucleophilic for reaction.-
Hydrolysis of Maleimide Ring Increases above pH 7.5[1][2]Hydroxide-catalyzed ring opening.[7]Hydrolysis of the maleimide ring.[1]
Selectivity High for thiols[5]At pH 7.0, reaction with thiols is ~1000x faster than with amines.[2][5]Reaction with primary amines above pH 7.5.[5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Peptide (with a thiol)

Materials:

  • Protein-NH₂ (in amine-free buffer, e.g., PBS)

  • Peptide-SH

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer B: Phosphate buffer, pH 6.5-7.0

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Prepare a solution of your amine-containing protein (Protein-NH₂) in Conjugation Buffer A.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8]

  • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.[1] The final concentration of the organic solvent should be less than 10%.[1]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[4]

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Reaction of Maleimide with Thiol-Containing Peptide

  • Immediately add the thiol-containing peptide (Peptide-SH) to the desalted, maleimide-activated protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • To stop the reaction, you can add a quenching reagent like free cysteine or 2-mercaptoethanol.

Protocol 2: Quenching the Reaction

  • To quench the NHS ester reaction: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine) to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes.

  • To quench the maleimide reaction: Add a molecule with a free thiol, such as cysteine or DTT, at a concentration several times higher than the initial concentration of the thiol-containing molecule.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal range for one or both reactions.Verify the pH of all buffers before starting the reaction. Adjust as necessary.
Hydrolysis of Reagents: The this compound has hydrolyzed due to moisture or prolonged exposure to aqueous buffer.The this compound is moisture-sensitive.[1] Store it at -20°C with a desiccant and allow it to warm to room temperature before opening.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[8]
Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols that compete with the target molecules.Use non-amine, non-thiol buffers such as phosphate, HEPES, or borate buffers.[2][4]
Oxidized Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are not available for reaction.Reduce disulfide bonds using a reducing agent like TCEP or DTT. Remove the reducing agent before adding the maleimide-containing compound.
Precipitation of Conjugate Hydrophobicity: The resulting conjugate is less soluble than the starting materials.The PEG4 spacer is designed to improve solubility, but precipitation can still occur with very hydrophobic molecules. Consider using a crosslinker with a longer PEG chain.
Non-Specific Binding Reaction with other residues: At higher pH, the maleimide group can react with amines.Maintain the pH of the maleimide reaction between 6.5 and 7.5.[1][2]
Reaction of NHS ester with other residues: At lower pH, NHS esters have been reported to show some reactivity towards tyrosine, serine, and threonine, although this is generally much less efficient than the reaction with primary amines.[9]Perform the NHS ester reaction within the optimal pH range of 7.2-8.5.

Visualizations

Reaction_Mechanism cluster_NHS NHS Ester Reaction (pH 7.2-8.5) cluster_Maleimide Maleimide Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-PEG4-Mal (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester This compound NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide Amide_Bond->NHS Release Activated_Protein Protein-NH-CO-PEG4-Mal Thioether_Bond Protein-Conjugate (Stable Thioether Bond) Activated_Protein->Thioether_Bond Peptide_SH Peptide-SH (Thiol) Peptide_SH->Thioether_Bond Michael Addition

Caption: Reaction mechanism of a two-step conjugation using this compound.

Experimental_Workflow start Start step1 Dissolve Protein-NH₂ in Conjugation Buffer A (pH 7.2-7.5) start->step1 step2 Prepare fresh Mal-PEG4-NHS Ester stock in DMSO/DMF step1->step2 step3 Add NHS Ester to Protein-NH₂ (Incubate 0.5-2h RT or 2-4h 4°C) step2->step3 step4 Remove excess crosslinker (Desalting column with Buffer B) step3->step4 step5 Add Peptide-SH to activated protein (Incubate 1-2h RT or 4h 4°C) step4->step5 step6 Quench reaction (optional) step5->step6 end Purify and analyze conjugate step6->end

Caption: A typical two-step experimental workflow for this compound conjugation.

Troubleshooting_Logic start Low Conjugation Yield? check_ph Is buffer pH correct? start->check_ph Yes check_reagent Was the NHS ester reagent fresh? check_ph->check_reagent Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_buffer_comp Does the buffer contain competing amines/thiols? check_reagent->check_buffer_comp Yes solution_reagent Use fresh, anhydrous reagent solution check_reagent->solution_reagent No check_thiol_ox Were thiols reduced? check_buffer_comp->check_thiol_ox No solution_buffer_comp Use non-amine, non-thiol buffers check_buffer_comp->solution_buffer_comp Yes solution_thiol_ox Reduce thiols with TCEP/DTT before reaction check_thiol_ox->solution_thiol_ox No success Yield Improved check_thiol_ox->success Yes solution_ph->success solution_reagent->success solution_buffer_comp->success solution_thiol_ox->success

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

References

preventing hydrolysis of Mal-PEG4-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the hydrolysis of this compound during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups of this compound and what do they target?

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • Maleimide group: This group specifically reacts with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond.[1][2][3]

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][4]

Q2: What is NHS ester hydrolysis and why is it a major concern?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid.[5][6][7] This is a primary concern because the hydrolyzed linker is no longer capable of reacting with the primary amines on the target molecule, which significantly reduces the conjugation efficiency and the final yield of the desired bioconjugate.[7]

Q3: What are the optimal pH conditions for conjugation with this compound?

The two reactive groups of this compound have different optimal pH ranges for their respective reactions:

  • NHS ester-amine reaction: The optimal pH range is between 7.2 and 8.5.[1][6][8][9] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[8]

  • Maleimide-thiol reaction: The optimal pH range is between 6.5 and 7.5.[2][10][11] In this range, the reaction is highly specific for thiol groups.[8]

For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. However, for sequential conjugations, it is recommended to perform each step at its optimal pH.[8][10]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use buffers that do not contain primary amines when performing the NHS ester conjugation step, as these will compete with the target molecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS), typically at pH 7.2-7.4.[9][12]

  • HEPES buffer.[6][8][9]

  • Sodium Bicarbonate buffer.[9][12][13]

  • Borate buffer.[6][9][12]

Q5: How should I store and handle the this compound reagent?

Proper storage and handling are crucial to maintain the reactivity of the crosslinker.

  • Storage: Store the reagent at -20°C, protected from light, and with a desiccant to prevent moisture exposure.[2][8][10][14]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening.[7][8][10] This prevents condensation of moisture inside the vial. It is highly recommended to prepare solutions of the linker immediately before use and to discard any unused solution.[2][10]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent may have been exposed to moisture during storage or handling. The reaction pH might be too high, accelerating hydrolysis.Ensure proper storage and handling of the reagent.[8][10] Prepare fresh solutions immediately before use.[10] Verify that the reaction buffer pH is within the optimal range (7.2-8.5).[6][8]
Inactive Reagent: The this compound may have degraded over time.Test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm upon base hydrolysis.[7][15]
Incorrect Buffer Composition: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[9][10][12]Use a non-amine buffer such as PBS, HEPES, or Borate for the conjugation reaction.[6][9][12]
Precipitation During Reaction Poor Solubility of Reagent: this compound is not readily soluble in aqueous buffers.[10]First, dissolve the reagent in a small amount of a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[10][13] Then, add this stock solution to the aqueous reaction buffer, ensuring the final organic solvent concentration is typically below 10%.[1][10]
Protein Aggregation: The protein may be unstable under the reaction conditions.Optimize the protein concentration and buffer conditions. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[10]
Non-Specific Binding Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can lose its specificity and react with primary amines.[2][8][16]Maintain the pH of the maleimide-thiol reaction within the optimal range of 6.5-7.5.[2][10][11]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours[6]
7.0Room Temperature~7 hours
8.0251 hour[17]
8.6410 minutes[5][6]
9.0Room Temperatureminutes

Table 2: Recommended Reaction Conditions for this compound Conjugation

Parameter NHS Ester Reaction (Amine-Targeted) Maleimide Reaction (Thiol-Targeted)
Optimal pH Range 7.2 - 8.5[1][6][8][9]6.5 - 7.5[2][10][11]
Recommended Buffers PBS, HEPES, Bicarbonate, Borate[6][9][12]PBS, HEPES[16]
Incubation Time 30-60 minutes at room temperature or 2 hours at 4°C[1][10][18]1-2 hours at room temperature or overnight at 4°C[1][10][18]
Molar Excess of Linker 10- to 50-fold molar excess over the amine-containing protein[1][8][10]N/A (typically performed after NHS ester reaction and purification)

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation

This is the recommended approach to minimize side reactions and achieve higher specificity.

Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)

  • Protein Preparation: Prepare a solution of the amine-containing protein (1-10 mg/mL) in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5).[1][18] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.[18]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10][18]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[1][10] The final concentration of the organic solvent should not exceed 10%.[1][10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][10][18]

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., phosphate buffer, pH 6.5-7.0).[10][18]

Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

  • Molecule Preparation: Ensure the thiol-containing molecule has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.

  • Conjugation Reaction: Add the purified maleimide-activated protein from Step 1 to the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a common starting point.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[1][18]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as cysteine or N-acetylcysteine can be added.[18]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted molecules.[18]

Protocol 2: Monitoring NHS Ester Hydrolysis

This protocol allows for the assessment of the reactivity of the this compound by quantifying the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[7][15]

  • Reagent Preparation: Prepare a solution of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7.0). If the ester is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute it with the buffer.[7][15]

  • Initial Absorbance Measurement: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the absorbance is below 1.0 and record this value.[7][15]

  • Induced Hydrolysis: To induce complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds.[7][15]

  • Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[7][15]

  • Interpretation: A significantly higher absorbance value after base hydrolysis indicates that the NHS ester was active.[7]

Visualizations

hydrolysis_vs_conjugation cluster_0 Reaction Pathways of this compound Mal_PEG4_NHS This compound Conjugated_Product Stable Amide Bond (Conjugated Product) Mal_PEG4_NHS->Conjugated_Product Desired Conjugation (pH 7.2-8.5) Hydrolyzed_Product Inactive Carboxylic Acid (Hydrolyzed Product) Mal_PEG4_NHS->Hydrolyzed_Product Competing Hydrolysis (Increases with pH) Protein_NH2 Protein-NH2 (Primary Amine) H2O H2O (Water)

Caption: Competing reactions of this compound.

two_step_conjugation cluster_workflow Two-Step Conjugation Workflow start Start step1 Step 1: React this compound with Protein-NH2 (pH 7.2-8.5) start->step1 purify1 Purify: Remove excess linker (Desalting Column) step1->purify1 step2 Step 2: React Maleimide-Activated Protein with Molecule-SH (pH 6.5-7.5) purify1->step2 quench Optional: Quench unreacted maleimides (e.g., Cysteine) step2->quench purify2 Final Purification (e.g., SEC) quench->purify2 end Final Conjugate purify2->end

Caption: Recommended two-step conjugation workflow.

troubleshooting_hydrolysis cluster_troubleshooting Troubleshooting Low Conjugation Yield start Low Yield? check_reagent Check Reagent Storage and Handling start->check_reagent check_ph Verify Buffer pH (7.2-8.5 for NHS ester) start->check_ph check_buffer Ensure Buffer is Amine-Free start->check_buffer test_activity Test NHS Ester Activity (Hydrolysis Assay) check_reagent->test_activity success Improved Yield check_ph->success check_buffer->success test_activity->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Mal-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for higher efficiency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker used to connect two different molecules, one containing a primary amine (-NH₂) and the other a sulfhydryl group (-SH).[1][2][3] It features two reactive ends separated by a hydrophilic polyethylene glycol (PEG) spacer:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][4][5]

  • Maleimide: Reacts with sulfhydryl groups (found in cysteine residues) to form a stable thioether bond.[1][4][5]

The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[6][7]

Q2: My conjugation yield is low. What are the common causes and solutions?

Low conjugation yield is a frequent issue that can stem from several factors related to reagent stability, reaction conditions, and buffer choice.

  • Cause 1: Hydrolysis of Reactive Groups. Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous solutions, rendering them inactive.[6][8][9] NHS ester hydrolysis is rapid at high pH, while the maleimide ring opens at pH values above 7.5.[2][4][10]

    • Solution: Prepare the this compound solution immediately before use.[2][8][11] Avoid storing the reagent in aqueous buffers.[1] For sequential conjugations, perform each reaction at its optimal pH.[4]

  • Cause 2: Suboptimal pH. The two reactions have different optimal pH ranges.

    • Solution: For the NHS ester-amine reaction, the optimal pH is 7.2-8.5 (often recommended to start at 8.3-8.5).[4][8][11][12] For the maleimide-thiol reaction, the optimal pH is 6.5-7.5.[1][4][7][9][10][13] For a one-pot reaction, a compromise pH of 7.2-7.5 is recommended.[2][4]

  • Cause 3: Incorrect Buffer Composition. Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with your target molecules, reducing conjugation efficiency.[2][4][11]

    • Solution: Use amine- and sulfhydryl-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or Borate buffer.[4][11] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns before starting the conjugation.[11]

  • Cause 4: Oxidized Thiols. The maleimide group specifically reacts with free sulfhydryls. If the cysteine residues on your protein have formed disulfide bonds, they will not be available for conjugation.

    • Solution: Reduce disulfide bonds by treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[4] A 10-fold molar excess of TCEP for 30 minutes at room temperature is a common starting point.[4] It is crucial to remove the reducing agent before adding the maleimide-containing compound.

Q3: The this compound reagent is not dissolving. What should I do?

Many this compound reagents have limited solubility in aqueous buffers.[11]

  • Solution: First, dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[2][4][8][11][12] Then, add the stock solution to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically under 10%) to prevent denaturation of your protein.[2][4][11]

Q4: My protein is aggregating or precipitating during the reaction. How can I prevent this?

Protein aggregation can be caused by the conjugation process itself or by the addition of an organic solvent.

  • Solution: Optimize the molar ratio of the crosslinker to your protein; a high degree of modification can sometimes lead to aggregation.[11] Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. Also, ensure your protein concentration and buffer conditions are optimal for protein stability.[4]

Q5: How can I stop (quench) the conjugation reaction?

It is often necessary to stop the reaction to prevent further modification or side reactions.

  • Solution for NHS ester reaction: Add a quenching buffer containing a high concentration of a primary amine (e.g., 50-100 mM Tris or glycine) to consume any unreacted NHS esters.[4][8]

  • Solution for maleimide reaction: Add a compound with a free sulfhydryl, such as L-cysteine or β-mercaptoethanol, at a concentration several times higher than the initial thiol concentration in your protein.[2][7]

Quantitative Data Summary

The efficiency of the this compound conjugation is highly dependent on several parameters. The table below summarizes key quantitative data for optimizing the reaction conditions.

ParameterNHS Ester-Amine ReactionMaleimide-Thiol ReactionNotes
Optimal pH Range 7.2 - 8.5[4][8][14] (8.3-8.5 often recommended[8][12][15])6.5 - 7.5[1][4][7][9][10][13]A compromise pH of 7.2-7.5 is used for one-pot reactions.[2][4]
Molar Ratio (Linker:Biomolecule) 10 to 20-fold molar excess[7][8]10 to 20-fold molar excess[7]Optimal ratio should be determined empirically.[8]
Reaction Time 0.5 - 4 hours at RT or 4°C[12][14]1 - 4 hours at RT or overnight at 4°C[4][7]Reaction is typically complete within the specified time.[2][3]
Temperature Room Temperature (20-25°C) or 4°C[7][14]Room Temperature (20-25°C) or 4°C[7]Reactions at 4°C proceed more slowly.[7]
Recommended Buffers Phosphate, HEPES, Bicarbonate, Borate[4][11]Phosphate, HEPES[4][16]Avoid buffers with primary amines (e.g., Tris, Glycine).[4][11]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation

This is the recommended method for achieving the highest specificity.

Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH₂)

  • Buffer Exchange: Ensure your Protein-NH₂ is in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • Prepare Reagent: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10 mM.[4][8]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.

  • Removal of Excess Linker: Remove unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Molecule-SH)

  • Thiol Reduction (if necessary): If your Molecule-SH contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP before proceeding.[4]

  • Reaction: Combine the maleimide-activated protein from Step 1 with your Molecule-SH.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching: Add L-cysteine to quench any unreacted maleimide groups.[7]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).[4]

Visualizations

G cluster_0 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_1 Step 2: Maleimide Reaction (pH 6.5-7.5) A Protein-NH₂ in Amine-Free Buffer C Incubate (0.5-2h at RT) A->C B Dissolve Mal-PEG4-NHS in DMSO (Fresh) B->C E Desalting / Dialysis (Remove excess linker) C->E D Maleimide-Activated Protein G Incubate (1-2h at RT) D->G Combine E->D F Molecule-SH (Reduce with TCEP if needed) F->G H Quench (e.g., L-cysteine) G->H I Purify Conjugate (e.g., SEC) H->I

Caption: Workflow for a two-step this compound conjugation.

G start Low Conjugation Efficiency ph_check Is pH optimal? NHS: 7.2-8.5 Mal: 6.5-7.5 start->ph_check buffer_check Is buffer amine-free and thiol-free? ph_check->buffer_check Yes adjust_ph Adjust pH of reaction buffer ph_check->adjust_ph No reagent_check Was reagent dissolved freshly in dry DMSO/DMF? buffer_check->reagent_check Yes buffer_exchange Perform buffer exchange (Dialysis / Desalting) buffer_check->buffer_exchange No thiol_check Are thiols reduced and available? reagent_check->thiol_check Yes prepare_reagent Prepare fresh reagent stock solution reagent_check->prepare_reagent No reduce_thiols Add reducing agent (e.g., TCEP), then remove thiol_check->reduce_thiols No success Problem Solved thiol_check->success Yes adjust_ph->success buffer_exchange->success prepare_reagent->success reduce_thiols->success

Caption: Troubleshooting decision tree for low conjugation efficiency.

Caption: Chemical reactions for this compound conjugation.

References

side reactions of Mal-PEG4-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful bioconjugation experiments while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups.[1][2] The polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation of the resulting conjugate.[3][4] This linker is commonly used in a two-step process to create complex bioconjugates like antibody-drug conjugates (ADCs).[4][5]

Q2: What are the primary side reactions associated with this compound?

The primary side reactions include:

  • Hydrolysis of the NHS ester: The NHS ester can react with water, rendering it unable to react with the target amine.[6][7] This is a significant competing reaction in aqueous solutions, especially at higher pH.[7]

  • Hydrolysis of the maleimide group: The maleimide ring can be opened by water, forming an unreactive maleamic acid.[8][9] This reaction is accelerated at pH values above 7.5.[1][8]

  • Retro-Michael reaction (Thiol Exchange): The bond formed between the maleimide and a thiol is potentially reversible, which can lead to the transfer of the conjugated molecule to other thiols.[10][11]

  • Reaction with amines: At pH values above 7.5, the maleimide group can lose its selectivity and react with primary amines, such as the side chains of lysine residues.[1][10]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[10][12]

Q3: What is the optimal pH for conjugation reactions with this compound?

Due to the different optimal pH ranges for the two reactive groups, a sequential conjugation approach is often recommended.[5]

  • NHS ester reaction with amines: The optimal pH range is 7.2 to 8.5.[5] A compromise of pH 7.2-7.5 is often used in a one-pot reaction.[5]

  • Maleimide reaction with thiols: The optimal pH range is 6.5 to 7.5.[5][8] Within this range, the reaction with thiols is highly selective and about 1,000 times faster than with amines.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS ester Prepare the NHS ester solution immediately before use.[5] Avoid excessively high pH (ideally ≤ 8.5).[5] Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent moisture condensation.[6][13]
Hydrolysis of maleimide group Maintain the reaction pH in the optimal range of 6.5-7.5.[5][8] Avoid pH > 7.5.[5] Prepare aqueous solutions of maleimide reagents immediately before use.[8][14]
Oxidized thiols Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP.[8][15] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[5] Degas buffers to minimize oxidation.[8]
Inactive Reagent Ensure proper storage of the this compound at -20°C with a desiccant.[5][13] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14]
Buffer contains primary amines or thiols Use buffers that do not contain primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) as they will compete with the reaction.[5][13] Suitable buffers include phosphate, HEPES, or borate.[5]
Precipitation During Reaction Poor solubility of the reagent Dissolve the this compound in an organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[5][13] Ensure the final concentration of the organic solvent is low (typically <10%) to not cause protein precipitation.[5][13]
Protein aggregation Optimize protein concentration and buffer conditions. The PEG spacer in the linker is designed to reduce aggregation.[3]
Loss of Conjugate Stability (e.g., in vivo) Retro-Michael reaction (thiol exchange) After conjugation, consider hydrolyzing the thiosuccinimide ring by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0) to form a stable ring-opened product.[14]
Formation of Unwanted Side Products Reaction of maleimide with amines Perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5 to ensure high selectivity for thiols.[1][10]
Thiazine rearrangement If conjugating to an N-terminal cysteine, perform the reaction under acidic conditions or avoid using an N-terminal cysteine with a free amino group to prevent this rearrangement.[16]

Quantitative Data on Reagent Stability

The stability of both the NHS ester and maleimide functional groups is highly dependent on pH. Hydrolysis is the primary degradation pathway for both groups in aqueous solutions.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[7]
7.0Room TemperatureHours[6]
8.6410 minutes[7]
9.0Room TemperatureMinutes[6]

Table 2: Stability and Reactivity of Maleimide Group

pH RangeConditionOutcome
< 6.5Suboptimal for conjugationThe thiol group is mostly protonated, leading to a very slow reaction rate.[10]
6.5 - 7.5Optimal for conjugation Highly chemoselective reaction with thiols.[10] The rate of maleimide hydrolysis is relatively low.[8]
> 7.5Prone to side reactionsThe rate of maleimide hydrolysis significantly increases.[8][10] Reactivity with primary amines increases, leading to loss of selectivity.[1][10]

Experimental Protocols

A two-step sequential conjugation protocol is generally recommended to achieve high specificity and minimize the formation of side products.[4]

Protocol 1: Step 1 - Reaction of NHS Ester with an Amine-Containing Protein (Protein-NH₂)

  • Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4]

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.[4] The final concentration of the organic solvent should not exceed 10%.[4]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[17]

  • Purification: Remove the excess, unreacted crosslinker and quenching reagent using a desalting column or dialysis, equilibrating with the buffer for the next step (Thiol Reaction Buffer).[4]

Protocol 2: Step 2 - Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

  • Molecule Preparation: Ensure the thiol-containing molecule (Molecule-SH) has free sulfhydryl groups. If necessary, reduce any disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[5] TCEP does not need to be removed before adding the maleimide-activated protein.[8] The molecule should be in a thiol-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0).[4]

  • Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][18] If any components are light-sensitive, protect the reaction from light.[18]

  • Quenching: Stop the reaction and cap any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.[8] Incubate for 15-30 minutes.[8]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagents and byproducts.[8][19]

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.0) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Prot_NH2 Protein-NH₂ Reaction1 Incubate (RT, 30-120 min) Prot_NH2->Reaction1 Mal_PEG_NHS This compound (in DMSO/DMF) Mal_PEG_NHS->Reaction1 Quench1 Quench NHS Ester (e.g., Tris, Glycine) Reaction1->Quench1 Purify1 Purify (Desalting/Dialysis) Quench1->Purify1 Activated_Prot Maleimide-Activated Protein Purify1->Activated_Prot Reaction2 Incubate (RT, 1-2 hours) Activated_Prot->Reaction2 Molecule_SH Molecule-SH (Reduced with TCEP if needed) Molecule_SH->Reaction2 Quench2 Quench Maleimide (e.g., L-cysteine) Reaction2->Quench2 Purify2 Final Purification (SEC) Quench2->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Caption: Recommended two-step experimental workflow for this compound conjugation.

side_reactions cluster_reagent This compound cluster_reactions Potential Side Reactions cluster_conjugate Conjugate-Related Side Reactions Reagent Maleimide-PEG-NHS NHS_Hydrolysis NHS Ester Hydrolysis (Inactive Carboxylate) Reagent->NHS_Hydrolysis H₂O (High pH) Mal_Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) Reagent->Mal_Hydrolysis H₂O (pH > 7.5) Amine_Reaction Reaction with Amines (Loss of Selectivity) Reagent->Amine_Reaction R-NH₂ (pH > 7.5) Conjugate Thiol-Maleimide Conjugate Retro_Michael Retro-Michael Reaction (Thiol Exchange) Conjugate->Retro_Michael Reversible Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine Intramolecular Rearrangement

Caption: Overview of potential side reactions with this compound.

References

Technical Support Center: Dealing with Protein Aggregation During Mal-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with Mal-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains two different reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester, connected by a 4-unit polyethylene glycol (PEG) spacer.[1] The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] The maleimide group reacts specifically with sulfhydryl groups (like the side chain of cysteine residues) to form stable thioether bonds.[1][2] The PEG spacer is hydrophilic and increases the solubility of the crosslinker and the resulting protein conjugate.[2][3] This reagent is commonly used to link two different molecules, often proteins, in a controlled, step-wise manner.[1]

Q2: What are the most common causes of protein aggregation during labeling with this compound?

Protein aggregation during the labeling process can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or the wrong buffer can destabilize the protein, leading to aggregation.[4]

  • High Reagent or Protein Concentration: Localized high concentrations of the NHS ester can cause uncontrolled reactions and precipitation.[3] Similarly, high protein concentrations increase the chance of intermolecular interactions.[4][5]

  • Over-labeling: Modifying too many amine groups on the protein surface can alter its surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[4][6]

  • Hydrophobicity: While the PEG spacer adds hydrophilicity, the overall modification can sometimes expose hydrophobic patches on the protein surface, promoting self-association.[3][4]

  • Intermolecular Crosslinking: If the target protein has both accessible amines and sulfhydryls, the bifunctional nature of the linker could inadvertently connect multiple protein molecules together.[4]

  • Organic Solvents: NHS esters are often dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause the protein to precipitate.[4]

Q3: What is the ideal pH for the NHS ester reaction?

The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[2][3] A common starting point is pH 7.2-7.5, which offers a good compromise between reaction efficiency and protein stability.[1][4] At lower pH, the amine groups are protonated and less reactive, while at pH values above 8.5, the hydrolysis of the NHS ester itself becomes a significant competing reaction, reducing labeling efficiency.[1][7]

Q4: Which buffers should I avoid for this reaction?

Avoid buffers that contain primary amines, such as Tris or glycine.[2][4] These buffer components will compete with the primary amines on your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2]

Q5: How can I detect and quantify protein aggregation?

Both visible (insoluble) and non-visible (soluble) aggregates can form. A range of techniques can be used for their detection:

  • Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the reaction tube.[6]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[4][6]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and can measure the size distribution of particles in a solution.[6][8]

  • SDS-PAGE: Comparing non-reducing vs. reducing SDS-PAGE can indicate disulfide-linked aggregates. Aggregates may appear as higher molecular weight bands in the non-reduced sample.[9][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting when you encounter aggregation during your labeling experiment.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation occurs immediately after adding the this compound. Localized High Reagent Concentration: Rapid addition of the concentrated reagent stock causes it to precipitate, seeding protein aggregation.[11]Add the dissolved NHS ester stock solution slowly and dropwise to the protein solution while gently stirring.[3][11]
High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high (>10%), causing the protein to precipitate.[3][11]Prepare a more concentrated stock of the NHS ester to minimize the volume added. Ensure the final organic solvent concentration remains below 10%.[3]
Sample becomes cloudy or precipitates during incubation. Over-labeling: The molar excess of the NHS ester is too high, causing excessive modification of surface amines and reducing protein solubility.[4][6]Perform a titration to find the optimal molar ratio. Start with a lower molar excess (e.g., 5:1 or 10:1 of linker-to-protein) and increase it gradually.[11][12]
Suboptimal Buffer/pH: The reaction pH is too close to the protein's isoelectric point (pI) or is otherwise destabilizing.[5][6]Ensure the buffer pH is optimal for your specific protein's stability, even if it means slowing the reaction. A pH of 7.2-7.5 is a safe starting point.[4] Consider screening different amine-free buffers (e.g., PBS, HEPES).[3]
High Temperature: The reaction temperature (e.g., room temperature) is too high, promoting protein unfolding and aggregation.[3]Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2 hours to overnight).[1][3]
High Protein Concentration: The protein concentration is too high, increasing the likelihood of intermolecular interactions.[4][5]Reduce the protein concentration. Optimal concentrations are typically in the range of 1-10 mg/mL.[7]
Soluble aggregates are detected by SEC or DLS post-reaction. Intermolecular Cross-linking: The bifunctional linker is reacting with both amines and sulfhydryls on different protein molecules, linking them together.[4]If possible, use a two-step conjugation protocol. First, react the NHS ester with the amine-containing protein, purify the intermediate to remove excess linker, and then react the maleimide with the sulfhydryl-containing protein.[1][11]
Instability of the Final Conjugate: The modification itself has made the protein less stable, leading to the formation of soluble oligomers.Add stabilizing excipients to the final buffer. Common options include L-arginine (50-100 mM), glycerol (5-20%), or sugars like sucrose or trehalose (5-10%).[8]
Optimization of Reaction Parameters
ParameterRecommended RangeRationale
Reaction pH 7.2 - 8.5Balances efficient amine labeling with protein stability and minimizes NHS-ester hydrolysis. A pH of 7.2-7.5 is a common starting point.[1][2][4]
Temperature 4°C to 25°C (Room Temp)Lowering the temperature to 4°C can improve protein stability and reduce aggregation, but will require a longer incubation time.[3][12]
Linker:Protein Molar Ratio 5:1 to 20:1A higher ratio increases labeling but also the risk of over-labeling and aggregation. This should be determined empirically.[11][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but also increase aggregation risk.[2][7]
Buffer Type Phosphate (PBS), HEPES, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.[2][4]
Organic Solvent (DMSO/DMF) < 10% (final concentration)High concentrations of organic solvents can denature and precipitate proteins.[3][11]

Key Experimental Protocols

Protocol 1: Standard this compound Labeling (Two-Step)

This protocol assumes you are conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF[2]

  • Molecule-SH

  • Quenching Buffer (e.g., 1 M Glycine or Tris, pH 7.5)

  • Desalting column (e.g., Sephadex G-25)[2]

Procedure:

Step 1: Reaction of NHS Ester with Protein-NH2

  • Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in reaction buffer.[7]

  • Immediately before use, prepare a concentrated stock (e.g., 10-20 mM) of this compound in anhydrous DMSO or DMF.[3]

  • Calculate the required volume of the NHS ester stock to achieve the desired molar excess (start with 10-fold molar excess).

  • Add the NHS ester stock solution slowly to the protein solution while gently stirring.[3]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][3]

Step 2: Removal of Excess Linker

  • Remove the unreacted this compound by passing the reaction mixture over a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 6.5-7.5 for the subsequent maleimide reaction).[1]

Step 3: Reaction of Maleimide with Molecule-SH

  • Combine the purified, maleimide-activated protein with the sulfhydryl-containing molecule.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted maleimide groups.[9]

  • Purify the final conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted molecules.[2]

Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • Labeled protein sample

  • SEC column suitable for the molecular weight range of your protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile Phase (e.g., PBS, pH 7.4) filtered through a 0.22 µm filter[6]

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[6]

  • Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet large, insoluble aggregates.[8] Filter the supernatant through a 0.22 µm syringe filter.[6]

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the UV absorbance at 280 nm (for protein) and, if applicable, at the absorbance maximum for your label.[6]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Peaks eluting earlier than the main monomer peak correspond to soluble aggregates.[6] Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all protein-related peaks.[6]

Visualizations

G cluster_prep Preparation cluster_reaction1 Step 1: NHS Ester Reaction cluster_purify1 Purification cluster_reaction2 Step 2: Maleimide Reaction cluster_final Final Steps Protein_NH2 Protein-NH2 in Amine-Free Buffer (pH 7.2-7.5) Mix Slowly Add NHS Ester to Protein Solution Protein_NH2->Mix NHS_Ester Dissolve Mal-PEG4-NHS in Anhydrous DMSO NHS_Ester->Mix Incubate1 Incubate (RT for 1h or 4°C for 2h) Mix->Incubate1 Desalt Remove Excess Linker (Desalting Column) Incubate1->Desalt Combine Combine Activated Protein with Molecule-SH Desalt->Combine Molecule_SH Molecule-SH Molecule_SH->Combine Incubate2 Incubate (RT for 2h or 4°C Overnight) Combine->Incubate2 Quench Quench Reaction (Optional) Incubate2->Quench Purify_Final Final Purification (SEC or Dialysis) Quench->Purify_Final Final_Product Final Conjugate Purify_Final->Final_Product

Caption: Workflow for a two-step protein conjugation using this compound.

G cluster_assess Assessment cluster_immediate Immediate Precipitation cluster_incubation Precipitation During Incubation cluster_soluble Soluble Aggregates (Post-Rxn) Start Aggregation Observed Timing When does it occur? Start->Timing Check_Reagent Check Reagent Addition & Organic Solvent % Timing->Check_Reagent Immediately Check_Conditions Check Reaction Conditions Timing->Check_Conditions During Incubation Check_Stability Check Conjugate Stability Timing->Check_Stability Post-Reaction (detected by SEC/DLS) Sol_Reagent Add Reagent Dropwise Check_Reagent->Sol_Reagent Sol_Solvent Keep Solvent < 10% Check_Reagent->Sol_Solvent Sol_Ratio ↓ Molar Ratio Check_Conditions->Sol_Ratio Sol_Temp ↓ Temperature (to 4°C) Check_Conditions->Sol_Temp Sol_Conc ↓ Protein Concentration Check_Conditions->Sol_Conc Sol_pH Optimize Buffer/pH Check_Conditions->Sol_pH Sol_TwoStep Use Two-Step Protocol Check_Stability->Sol_TwoStep Sol_Excipients Add Stabilizing Excipients Check_Stability->Sol_Excipients

Caption: Troubleshooting logic for addressing protein aggregation issues.

References

quenching unreacted Mal-PEG4-NHS ester in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of unreacted Mal-PEG4-NHS ester in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a this compound conjugation reaction?

Quenching is a critical step to terminate the conjugation reaction by deactivating any unreacted this compound. This prevents unwanted side reactions, such as the labeling of non-target molecules or aggregation of the conjugate, ensuring the homogeneity and stability of the final product.[1]

Q2: What are the reactive groups on this compound and what do they target?

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2]

  • Maleimide: This group selectively reacts with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues, to form a stable thioether bond.[2]

Q3: What are the optimal pH conditions for the conjugation reactions?

The two reactive groups have different optimal pH ranges:

  • NHS ester-amine reaction: pH 7.2 to 8.5.[2] A slightly basic pH is necessary to deprotonate the primary amines, making them nucleophilic.[2] However, at pH values above 8.5, the hydrolysis of the NHS ester increases significantly.[2]

  • Maleimide-thiol reaction: pH 6.5 to 7.5.[2] This range provides high selectivity for sulfhydryl groups.[2] Above pH 7.5, the maleimide group can also react with amines, and the maleimide ring is more susceptible to hydrolysis.[2]

For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. For sequential conjugations, it is recommended to perform each step at its optimal pH.[2]

Q4: What are the common quenching reagents for unreacted NHS esters?

The most common quenching reagents are small molecules containing primary amines that react with the NHS ester to form a stable amide bond.[3] This process is often referred to as "capping." Commonly used quenching agents include:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Glycine

  • Lysine

  • Ethanolamine

Tris and glycine are widely used due to their effectiveness and compatibility with most biomolecules.[4]

Q5: How do I quench the unreacted maleimide group?

If the NHS ester has been reacted first, the unreacted maleimide group can be quenched by adding a reagent containing a free thiol group. Common quenching agents for maleimides include:

  • L-cysteine

  • Dithiothreitol (DTT)

  • β-mercaptoethanol

A several-fold molar excess of the thiol-containing reagent is typically added to the reaction mixture.[1]

Q6: Can I quench the reaction without adding a chemical reagent?

Yes, for the NHS ester, hydrolysis can be used for deactivation. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline pH.[4] Raising the pH of the reaction mixture can be an effective way to quench the reaction, though it is generally less controlled than using a specific quenching reagent.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS Ester: The reagent is sensitive to moisture and has a limited half-life in aqueous solutions.[5][6]Prepare the this compound solution immediately before use.[2] Ensure the reaction pH does not exceed 8.5.[2]
Hydrolysis of Maleimide: The maleimide ring can open at higher pH, rendering it unreactive.Maintain the reaction pH between 6.5 and 7.5 for maleimide reactions.[2]
Inactive Reagent: Improper storage or handling can lead to degradation of the reagent.Store the reagent at -20°C with a desiccant.[7] Allow the vial to warm to room temperature before opening to prevent condensation.[5]
Oxidized Thiols: Sulfhydryl groups can form disulfide bonds and become unavailable for conjugation.Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP.[8] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[2]
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols will compete with the target molecules.[7][9]Use non-amine, non-thiol buffers such as phosphate, HEPES, or borate for the conjugation reaction.[2]
Precipitation Observed During or After Reaction Poor Solubility of Reagent: this compound has limited solubility in aqueous solutions.[7]Dissolve the reagent in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein precipitation.[7]
Protein Aggregation: The conjugation process itself can sometimes lead to aggregation.Optimize protein concentration and buffer conditions.
Inconsistent Results Between Experiments Variability in Reaction Time or Temperature: Lack of a standardized protocol can lead to inconsistent outcomes.Standardize the conjugation and quenching protocols by using a consistent incubation time and temperature for all experiments.[4]
Incomplete Removal of Quenching Reagent: The quenching agent can interfere with downstream applications if not properly removed.Use an appropriate purification method (e.g., size-exclusion chromatography, dialysis) to effectively remove the small molecule quenching reagent.[4]

Quantitative Data Summary

Table 1: Common Quenching Conditions for NHS Esters

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent. Ensure the final pH is around 8.0.[3]
Glycine20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[3]
Lysine20-50 mM15 minutesRoom TemperatureProvides a primary amine for quenching.[3]
Ethanolamine20-50 mM15 minutesRoom TemperatureAn alternative primary amine-containing quenching agent.[3]

Table 2: Half-life of NHS Esters as a Function of pH

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6]
8.6410 minutes[10]
9.0Room TemperatureMinutes[6]

Experimental Protocols

Protocol 1: Quenching Unreacted NHS Ester with Glycine

This protocol outlines the use of glycine to quench a conjugation reaction where the NHS ester of this compound was the reactive group.

Materials:

  • 1 M Glycine stock solution, pH 8.0

  • Conjugation reaction mixture

Procedure:

  • Ensure the primary conjugation reaction has proceeded for the recommended time.

  • Add the 1 M glycine stock solution to your conjugation reaction mixture to a final concentration of 100 mM.[4]

  • Incubate the reaction for 15 minutes at room temperature with gentle mixing.[4]

  • Proceed to the purification step (e.g., size-exclusion chromatography or dialysis) to remove the quenched crosslinker and excess glycine.[4]

Protocol 2: Quenching Unreacted Maleimide with L-cysteine

This protocol is for quenching the maleimide group after the NHS ester has been reacted.

Materials:

  • L-cysteine

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Conjugation reaction mixture containing unreacted maleimide groups

Procedure:

  • Prepare a fresh solution of L-cysteine in the reaction buffer.

  • Add the L-cysteine solution to the reaction mixture to achieve a final concentration that is a several-fold molar excess over the initial concentration of the maleimide.[1]

  • Incubate the quenching reaction for 15 to 30 minutes at room temperature with gentle mixing.[1]

  • Purify the final conjugate from the quenched crosslinker and excess L-cysteine using an appropriate method such as size-exclusion chromatography or dialysis.[1]

Visualizations

G MoleculeA Molecule A (with primary amine, e.g., Protein) Intermediate Molecule A-PEG4-Maleimide MoleculeA->Intermediate NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Intermediate FinalConjugate Final Conjugate (Molecule A-PEG4-Molecule B) Intermediate->FinalConjugate Maleimide reaction (pH 6.5-7.5) MoleculeB Molecule B (with sulfhydryl, e.g., Drug) MoleculeB->FinalConjugate UnreactedLinker Unreacted This compound UnreactedMaleimide Unreacted Maleimide QuenchedNHS Inactive Product UnreactedLinker->QuenchedNHS Primary amine reaction QuenchNHS Quench NHS Ester (e.g., Tris, Glycine) QuenchNHS->QuenchedNHS QuenchedMal Inactive Product UnreactedMaleimide->QuenchedMal Thiol reaction QuenchMal Quench Maleimide (e.g., L-cysteine) QuenchMal->QuenchedMal

Caption: General workflow for a two-step conjugation and quenching process.

Troubleshooting cluster_NHS NHS Ester Issues cluster_Mal Maleimide Issues Start Low Conjugation Efficiency? CheckpH_NHS Is pH > 8.5? Start->CheckpH_NHS Yes CheckpH_Mal Is pH > 7.5? Start->CheckpH_Mal No, or issue persists Hydrolysis_NHS Potential NHS Ester Hydrolysis. Lower pH to 7.2-8.5. CheckpH_NHS->Hydrolysis_NHS Yes CheckBuffer_NHS Buffer contains amines (Tris, Glycine)? CheckpH_NHS->CheckBuffer_NHS No BufferIssue_NHS Competing reaction. Use non-amine buffer (PBS, HEPES). CheckBuffer_NHS->BufferIssue_NHS Yes CheckReagent_NHS Reagent stored properly (-20°C, desiccated)? CheckBuffer_NHS->CheckReagent_NHS No ReagentIssue_NHS Reagent may be inactive. Use fresh reagent. CheckReagent_NHS->ReagentIssue_NHS No Hydrolysis_Mal Potential Maleimide Hydrolysis. Lower pH to 6.5-7.5. CheckpH_Mal->Hydrolysis_Mal Yes CheckThiol Thiols oxidized? CheckpH_Mal->CheckThiol No ThiolIssue Reduce thiols (e.g., with TCEP). Add EDTA to buffer. CheckThiol->ThiolIssue Yes CheckBuffer_Mal Buffer contains thiols (DTT, BME)? CheckThiol->CheckBuffer_Mal No BufferIssue_Mal Competing reaction. Use non-thiol buffer. CheckBuffer_Mal->BufferIssue_Mal Yes

Caption: Troubleshooting logic for low conjugation efficiency.

References

impact of buffer choice on Mal-PEG4-NHS ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Mal-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester and maleimide groups of the this compound?

A1: The two reactive groups of the this compound have different optimal pH ranges. For the NHS ester reaction with primary amines (e.g., lysine residues), the optimal pH is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal starting point.[3][4][5] The maleimide reaction with thiols (e.g., cysteine residues) is most efficient and specific at a pH of 6.5-7.5.[6][7][8][9] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6][8][9][10][11] For a two-step conjugation, it is recommended to perform the NHS ester reaction first at pH 7.2-8.0, followed by buffer exchange to pH 6.5-7.5 for the maleimide reaction.[1] A pH of 7.2-7.5 can be used as a compromise for a one-pot reaction.[2][12]

Q2: Which buffers are recommended for this compound conjugations?

A2: For the NHS ester-amine reaction, amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are recommended.[2][13][14] For the maleimide-thiol reaction, PBS, HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[6][9][10][15] It is critical that these buffers do not contain extraneous thiols.[9][10]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris and glycine, should be avoided during the NHS ester reaction as they will compete with the target molecule.[2][12][13][14] Similarly, buffers containing thiols like dithiothreitol (DTT) or 2-mercaptoethanol must be avoided for the maleimide reaction.[6][10] If DTT was used for disulfide reduction, it must be completely removed before adding the maleimide reagent.[1][6][10]

Q4: How should I prepare and store the this compound?

A4: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2][8][12] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[2][12] It is highly recommended to prepare stock solutions immediately before use in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6][10][12][14] Do not store the reagent in an aqueous solution.[8][12][16]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use.[1][14] Perform the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[17]
Hydrolysis of Maleimide The maleimide ring can hydrolyze and become inactive, particularly at pH values above 7.5.[7][8][10] Maintain the reaction pH between 6.5 and 7.5 for the thiol conjugation step.[6][7][8] Use freshly prepared maleimide solutions.[10]
Suboptimal pH An incorrect pH can significantly slow down the reaction. For the NHS ester, ensure the pH is between 7.2 and 8.5.[1][2][17] For the maleimide, the pH should be between 6.5 and 7.5.[6][7][8][9] Verify the pH of your reaction buffer with a calibrated meter.[17]
Oxidized Thiols Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1][10] Reduce disulfide bonds with a non-thiol reducing agent like TCEP before conjugation.[1][10] Degas buffers to minimize oxygen.[6][10][15]
Incorrect Buffer Composition The presence of primary amines (e.g., Tris) or thiols (e.g., DTT) in the buffer will compete with the target molecules.[2][17][10][12][13][14] Perform a buffer exchange to a recommended buffer (e.g., PBS, HEPES) before starting the conjugation.[14]
Inactive Reagent Improper storage of the this compound can lead to degradation. Store the reagent at -20°C with a desiccant and protect it from moisture.[2][8][12]
Issue 2: Non-Specific Binding or Side Product Formation
Possible Cause Recommended Solution
Reaction of Maleimide with Amines At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine).[1][6][7][8][9] Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5 to ensure selectivity for thiols.[1][6][7][8][9]
Reaction of NHS Ester with Other Nucleophiles While most reactive with primary amines, NHS esters can have side reactions with sulfhydryls (cysteine), hydroxyls (serine, threonine), and imidazole (histidine) groups. To minimize this, conduct the reaction at the lower end of the optimal pH range (around 7.2).[1]
Thiazine Rearrangement This can occur when conjugating to a peptide or protein with an N-terminal cysteine, especially at neutral or higher pH.[1][9][10] Consider performing the conjugation at a more acidic pH (around 6.5) to minimize this rearrangement.[1][6]
Retro-Michael Reaction (Thiol Exchange) The bond formed between a maleimide and a thiol can be reversible in the presence of other thiols.[1][9] To create a more stable linkage, the resulting thiosuccinimide ring can be hydrolyzed to a stable succinamic acid thioether by adjusting the pH to 8.5-9.0 after the initial conjugation.[7]

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester and Maleimide Reactions

Functional Group Target Optimal pH Range Consequences of Suboptimal pH
NHS Ester Primary Amine (-NH₂)7.2 - 8.5[1][2]< 7.2: Amine is protonated and less reactive.[17][14] > 8.5: Increased rate of hydrolysis.[2][18][19]
Maleimide Thiol/Sulfhydryl (-SH)6.5 - 7.5[6][7][8][9]< 6.5: Thiol is protonated, leading to a slower reaction rate.[6][9][10] > 7.5: Increased hydrolysis and potential for reaction with primary amines.[1][6][7][8][9]

Table 2: Half-life of NHS Ester Hydrolysis

pH Temperature (°C) Half-life
7.004 - 5 hours[20]
7.4Not specified~128 - 166 minutes[21]
8.6410 minutes[20]
9.0Not specified~5 - 9 minutes[21]

Experimental Protocols

Protocol 1: Two-Step Conjugation (Recommended)

This protocol is recommended for maximizing specificity by reacting each functional group under its optimal pH condition.

Step 1: NHS Ester Reaction with Amine-Containing Molecule

  • Prepare the Amine-Containing Molecule: Dissolve the protein or molecule containing primary amines in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl) at a pH of 7.2-8.0.[1] A protein concentration of 1-10 mg/mL is recommended.[17][6][15]

  • Prepare the Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1][6]

  • Conjugation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the amine-containing molecule solution.[2][12]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[2]

  • Purification: Remove excess crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).[22][23] This step also serves as a buffer exchange for the next reaction.

Step 2: Maleimide Reaction with Thiol-Containing Molecule

  • Prepare the Thiol-Containing Molecule: Ensure the thiol-containing molecule has free sulfhydryl groups. If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[2]

  • Conjugation: Combine the maleimide-activated molecule from Step 1 with the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of the maleimide-activated molecule to the thiol-containing molecule is a good starting point.[23]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][23] If any components are light-sensitive, protect the reaction from light.[7]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to react with any unreacted maleimide groups.[2][10]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted molecules and byproducts.[3][10]

Protocol 2: One-Pot Conjugation

This protocol is a faster alternative but may require more optimization to balance the reactivity of both functional groups.

  • Buffer Preparation: Prepare a conjugation buffer at a compromise pH of 7.2-7.5, such as phosphate-buffered saline (PBS).[2][12] Ensure the buffer is free of both primary amines and thiols.

  • Prepare Reactants: Dissolve both the amine-containing and thiol-containing molecules in the conjugation buffer. If necessary, reduce disulfide bonds in the thiol-containing molecule with TCEP and ensure its removal or inactivation if it interferes with the NHS ester reaction.

  • Prepare Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[1][6]

  • Conjugation: Add the crosslinker solution to the mixture of the target molecules. The optimal molar ratios will need to be determined empirically.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[22]

  • Quenching and Purification: Follow the quenching and purification steps as described in the two-step protocol.

Visual Guides

Reaction_Mechanism cluster_nhs Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_mal Step 2: Maleimide Reaction (pH 6.5-7.5) Mal_PEG_NHS This compound Activated_Protein Maleimide-PEG4-Protein Mal_PEG_NHS->Activated_Protein Amide Bond Formation Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Activated_Protein NHS N-hydroxysuccinimide (byproduct) Activated_Protein->NHS Activated_Protein_2 Maleimide-PEG4-Protein Molecule_SH Molecule-SH (e.g., Cysteine) Final_Conjugate Final Conjugate Molecule_SH->Final_Conjugate Activated_Protein_2->Final_Conjugate Thioether Bond Formation

Caption: Reaction mechanism for a two-step conjugation using this compound.

Experimental_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction prep_prot_nh2 Prepare Amine-Molecule in Amine-Free Buffer (pH 7.2-8.0) prep_linker Dissolve Mal-PEG4-NHS in anhydrous DMSO/DMF prep_prot_nh2->prep_linker react1 Incubate (RT, 30-120 min) prep_linker->react1 purify1 Purify via Desalting Column (Buffer Exchange to pH 6.5-7.5) react1->purify1 react2 Combine Activated Molecule with Thiol-Molecule purify1->react2 prep_prot_sh Prepare Thiol-Molecule (Reduce with TCEP if needed) prep_prot_sh->react2 incubate2 Incubate (RT, 1-2 hours) react2->incubate2 quench Quench (Optional) with excess Cysteine incubate2->quench purify2 Final Purification (e.g., SEC) quench->purify2

Caption: A typical two-step experimental workflow for bioconjugation.

Troubleshooting_Guide start Low Conjugation Yield? check_ph Is pH optimal? NHS: 7.2-8.5 Mal: 6.5-7.5 start->check_ph Yes check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_buffer Is buffer free of competing amines/thiols? check_reagents->check_buffer Yes new_reagents Use fresh reagents, prepare stock solution immediately before use check_reagents->new_reagents No check_thiols Are thiols reduced (not oxidized)? check_buffer->check_thiols Yes buffer_exchange Perform buffer exchange into PBS or HEPES check_buffer->buffer_exchange No reduce_thiols Add TCEP to reduce disulfide bonds check_thiols->reduce_thiols No success Problem Resolved adjust_ph->success new_reagents->success buffer_exchange->success reduce_thiols->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purifying Mal-PEG4-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Mal-PEG4-NHS ester labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two different reactive groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester group, connected by a 4-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins.[2][3] The NHS ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[4][] This linker is frequently used to conjugate two different molecules, for instance, in the creation of antibody-drug conjugates (ADCs).[6]

Q2: What are the optimal pH conditions for the labeling reaction?

The maleimide and NHS ester groups have different optimal pH ranges for their reactions.

  • Maleimide-Thiol Reaction: The ideal pH range is 6.5-7.5.[2][7] Within this range, the reaction is highly selective for thiol groups.[6] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][6] Above pH 7.5, the maleimide group can start to react with amines and is more prone to hydrolysis.[2][6]

  • NHS Ester-Amine Reaction: This reaction is most efficient at a pH range of 7.2 to 8.5.[8][9] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[6] However, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases.[6]

For a one-pot reaction involving both functionalities, a compromise pH of 7.2-7.5 is often used.[6][10] For sequential reactions, it is best to perform each step at its optimal pH.[6]

Q3: Why does my PEGylated protein appear as a smear or broad band on an SDS-PAGE gel?

This is a common observation for PEGylated proteins and can be attributed to a few factors:[11]

  • Heterogeneity of PEGylation: The labeling reaction often results in a mixture of protein species with a varying number of attached PEG chains (e.g., mono-, di-, tri-PEGylated). Each of these will migrate differently on the gel.[11]

  • Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the broadness of the band.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound labeled proteins.

Low Labeling Efficiency or Low Yield

Problem: After the labeling reaction and purification, the yield of the desired labeled protein is low.

Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction pH is within the optimal range for both the maleimide and NHS ester reactions (typically 7.2-7.5 for a one-pot reaction).[6][10] Verify the pH of your buffer before starting the reaction.
Hydrolysis of Reagents This compound is moisture-sensitive.[10] Prepare the reagent solution immediately before use.[9] Use anhydrous DMSO or DMF to dissolve the reagent.[10] Avoid storing the reagent in solution.[10]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[8][9] Also, avoid buffers containing thiols (e.g., DTT) as they will compete with the maleimide reaction.[12] Use amine-free and thiol-free buffers like phosphate, HEPES, or borate buffers.[9]
Insufficient Molar Excess of Linker For initial experiments, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point.[10] This may need to be optimized for your specific protein.
Oxidized Thiols If targeting cysteine residues, ensure they are in a reduced state. Disulfide bonds do not react with maleimides.[3] Consider treating your protein with a reducing agent like TCEP before the labeling reaction. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[2] If using DTT, it must be removed before adding the maleimide reagent.[2]
Protein Aggregation

Problem: The protein precipitates out of solution during or after the labeling and purification process.

Potential Cause Troubleshooting Steps
High Degree of Labeling Excessive PEGylation can sometimes lead to protein aggregation.[9] Perform pilot reactions with varying molar ratios of the linker to find the optimal degree of labeling that maintains protein solubility.[9]
Buffer Conditions Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[13] Consider adding excipients like arginine or glycerol to improve solubility.
Hydrophobic Interactions The PEG linker can sometimes expose hydrophobic patches on the protein surface. Try adding a non-ionic detergent (e.g., 0.2% Tween-20) to the purification buffers.
Poor Separation of Labeled and Unlabeled Protein

Problem: Difficulty in separating the PEGylated protein from the unlabeled protein and other reaction components.

Potential Cause Troubleshooting Steps
Inadequate Purification Method A single purification step may not be sufficient. A multi-step purification strategy is often required.[14] Size-exclusion chromatography (SEC) is effective for removing excess, unreacted linker.[15][16] Ion-exchange chromatography (IEX) can be used to separate protein species with different numbers of attached PEG chains, as PEGylation can alter the protein's surface charge.[11]
Co-elution of Species Optimize your chromatography conditions. For SEC, ensure the column has the appropriate separation range for your protein and the PEGylated conjugate. For IEX, optimize the salt gradient to improve the resolution between different species.
Heterogeneity of the Product The inherent heterogeneity of the PEGylated product can make baseline separation challenging.[11] Consider using orthogonal methods like reversed-phase HPLC (RP-HPLC) for better separation of isoforms.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of maleimide and NHS ester groups.

Table 1: pH Effects on Maleimide and NHS Ester Reactions

Reactive GroupOptimal pH RangeConsequences of Suboptimal pH
Maleimide 6.5 - 7.5[2][7]< 6.5: Slower reaction rate due to protonation of the thiol group.[2] > 7.5: Increased rate of hydrolysis and potential for side reactions with amines.[2][6]
NHS Ester 7.2 - 8.5[8][9]< 7.2: Slower reaction rate due to protonation of primary amines.[9] > 8.5: Rapid hydrolysis of the NHS ester, reducing labeling efficiency.[6]

Table 2: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4 - 5 hours[17]
8.64°C10 minutes[17]

Experimental Protocols

General Protocol for Two-Step Protein Labeling with this compound

This protocol describes the sequential labeling of two different proteins, one with primary amines and the other with free thiols.

Materials:

  • Protein with primary amines (Protein-NH2)

  • Protein with free thiols (Protein-SH)

  • This compound

  • Anhydrous DMSO or DMF[10]

  • Reaction Buffer A (Amine-reactive): 0.1 M phosphate buffer, pH 7.2-7.5[6]

  • Reaction Buffer B (Thiol-reactive): 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0[2]

  • Desalting column (e.g., size-exclusion chromatography)[15]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[15]

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH2)

  • Prepare a solution of Protein-NH2 at a concentration of 1-10 mg/mL in Reaction Buffer A.[8]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.[10]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[14]

  • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.[10]

Step 2: Reaction of Maleimide with Thiol-Containing Protein (Protein-SH)

  • Immediately add the thiol-containing Protein-SH to the desalted, maleimide-activated Protein-NH2. A 1.1- to 1.5-fold molar excess of Protein-SH over the activated Protein-NH2 is a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • (Optional) Quench any unreacted maleimide groups by adding a quenching reagent like free cysteine to the reaction mixture.

  • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted proteins.

Purification Protocol: Size-Exclusion Chromatography (SEC)

SEC is a common method to separate the labeled protein from unreacted linker and potential aggregates.[16][18]

Materials:

  • SEC column with an appropriate molecular weight separation range

  • HPLC or FPLC system

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Filter your reaction mixture through a 0.22 µm filter to remove any precipitates.[13]

  • Load the filtered sample onto the equilibrated SEC column.

  • Elute the sample with the Purification Buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate should elute earlier than the unreacted protein and significantly earlier than the small molecular weight linker.[19]

  • Collect the fractions corresponding to the desired conjugate peak.

  • Analyze the collected fractions by SDS-PAGE to confirm the purity of the labeled protein.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Intermediate Purification cluster_2 Step 2: Maleimide Reaction cluster_3 Final Purification protein_nh2 Protein-NH2 activated_protein Maleimide-Activated Protein protein_nh2->activated_protein pH 7.2-7.5 (Amine-free buffer) linker This compound linker->activated_protein desalting Desalting Column (e.g., SEC) activated_protein->desalting purified_activated_protein Purified Maleimide-Activated Protein desalting->purified_activated_protein final_conjugate Final Protein-Protein Conjugate purified_activated_protein->final_conjugate pH 6.5-7.5 (Thiol-free buffer) protein_sh Protein-SH protein_sh->final_conjugate final_purification Purification (e.g., SEC, IEX) final_conjugate->final_purification

Caption: Two-step labeling and purification workflow.

Caption: Chemical reactions in the labeling process.

References

how to minimize non-specific binding in Mal-PEG4-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Mal-PEG4-NHS ester reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during bioconjugation with this compound, a heterobifunctional crosslinker.

Q1: What are the primary causes of non-specific binding in this compound reactions?

Non-specific binding can arise from several factors during the conjugation process:

  • Hydrolysis of Reactive Groups: Both the NHS ester and the maleimide moieties are susceptible to hydrolysis in aqueous solutions. A hydrolyzed linker cannot react with its target functional group and may bind non-specifically to proteins or surfaces through hydrophobic or ionic interactions.[1][2] The NHS ester is particularly sensitive to higher pH.[1][2][3][4][5]

  • Excess Unconjugated Crosslinker: Insufficient removal of the free this compound or its hydrolyzed form after the conjugation reaction is a major contributor to high background signals.[1][4]

  • Side Reactions: At pH values above 7.5, the maleimide group can lose its specificity for thiols and may react with primary amines (e.g., lysine residues).[2][4][6][7] Similarly, unreacted NHS esters can lead to unwanted labeling if not properly quenched.[8]

  • Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation.[1][2] These aggregates can trap unreacted linkers, leading to high non-specific binding.

  • Over-labeling: Attaching too many linker molecules to a protein can alter its physicochemical properties, potentially increasing hydrophobicity and leading to non-specific interactions.[1]

Q2: How can I prevent the hydrolysis of the NHS ester and maleimide groups?

Controlling hydrolysis is crucial for efficient and specific conjugation.

  • pH Control:

    • NHS Ester Reaction: The reaction with primary amines is most efficient at a pH of 7.2-8.5.[3][5][6][7][9] However, the rate of NHS ester hydrolysis increases significantly with pH.[1][3][4][5] A common strategy is to perform the reaction at pH 7.2-7.5 for a longer duration or at pH 8.0-8.5 for a shorter period (30-60 minutes).[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (at 4°C).[5]

    • Maleimide Reaction: The optimal pH range for the maleimide reaction with thiols is 6.5-7.5.[4][7][10][11] Above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[4][6][12]

  • Reagent Preparation and Storage: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][4] Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF and used immediately.[1][2][4][6] Do not store the crosslinker in an aqueous solution.[2][4]

Q3: Which buffers should I use for my conjugation reactions?

The choice of buffer is critical to avoid competing reactions.

  • For the NHS Ester Reaction (Amine Labeling): Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffer.[2][5][6] Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided.[1][3][4][5][6]

  • For the Maleimide Reaction (Thiol Labeling): Use a thiol-free buffer like PBS or HEPES.[6] If your protein contains disulfide bonds that need to be reduced, you must remove the reducing agent (e.g., DTT) before adding the maleimide-containing reagent.[6] Including 1-5 mM EDTA can help prevent the metal-catalyzed oxidation of thiols.[10]

Q4: How do I effectively "quench" the reaction to stop non-specific labeling?

Quenching is a vital step to deactivate any unreacted crosslinker.[2][3]

  • Quenching NHS Esters: After the reaction with the amine-containing molecule is complete, add a quenching agent containing a primary amine. Common choices include Tris, glycine, or ethanolamine at a final concentration of 20-100 mM.[1][2][3][5] Incubate for 15-30 minutes at room temperature.[1][3]

  • Quenching Maleimides: After the reaction with the thiol-containing molecule is complete, add a small molecule containing a free thiol to cap any unreacted maleimides.[2] Common choices are L-cysteine or β-mercaptoethanol.[2][11]

Q5: What are the best methods for purifying the final conjugate?

Proper purification is essential to remove excess crosslinker and byproducts.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method for separating the larger protein conjugate from smaller, unreacted crosslinkers and quenching agents.[1][4][9]

  • Dialysis: This is another common method for removing small molecules from the final conjugate solution.[1][4]

Data Summary

The following table summarizes the optimal reaction conditions for this compound conjugations to minimize non-specific binding.

ParameterNHS Ester Reaction (Amine Target)Maleimide Reaction (Thiol Target)
Optimal pH Range 7.2 - 8.5[5][6][7][9][13]6.5 - 7.5[4][7][9][10][11]
Recommended Buffers Phosphate, HEPES, Bicarbonate, Borate[2][5][6][9]Phosphate, HEPES (with 1-5mM EDTA)[6][9][10]
Incompatible Buffers Tris, Glycine (any primary amine)[1][4][5][6][9]Buffers containing thiols (e.g., DTT)[9]
Reaction Time 30 - 120 minutes[9]1 - 16 hours[9]
Quenching Agents Tris, Glycine, Ethanolamine, Lysine[2][3]L-cysteine, β-mercaptoethanol[2]

Experimental Protocols & Visualizations

Two-Step Sequential Conjugation Workflow

This is the most common strategy to ensure specificity and minimize unwanted polymer formation.[4][9] First, the amine-containing protein is reacted with the NHS ester end of the linker. After purification, this intermediate is then reacted with the thiol-containing molecule.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction Protein_NH2 Protein with Amine (-NH2) Reaction1 Incubate pH 7.2-8.5 30-60 min, RT Protein_NH2->Reaction1 Linker This compound Linker->Reaction1 Quench1 Quench Excess NHS Ester (e.g., 50mM Tris) Reaction1->Quench1 Intermediate Maleimide-Activated Protein Reaction2 Incubate pH 6.5-7.5 1-2 hrs, RT Intermediate->Reaction2 Purify1 Purify (Desalting Column) Quench1->Purify1 Purify1->Intermediate Protein_SH Molecule with Thiol (-SH) Protein_SH->Reaction2 Quench2 Quench Excess Maleimide (e.g., 10mM Cysteine) Reaction2->Quench2 Final_Conjugate Final Conjugate Purify2 Final Purification (SEC or Dialysis) Quench2->Purify2 Purify2->Final_Conjugate

Caption: Workflow for a two-step conjugation using this compound.

Key Chemical Reactions and Side Reactions

Understanding the desired reactions and potential pitfalls is key to troubleshooting.

G cluster_desired Desired Reactions cluster_side Side Reactions (Non-Specific Binding) NHS NHS Ester Amide Stable Amide Bond NHS->Amide pH 7.2-8.5 Amine Protein-NH2 Amine->Amide Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether pH 6.5-7.5 Thiol Protein-SH Thiol->Thioether NHS_hydrolysis NHS Ester Hydrolyzed_NHS Inactive Carboxylate NHS_hydrolysis->Hydrolyzed_NHS Hydrolysis Water1 H2O (High pH) Water1->Hydrolyzed_NHS Maleimide_hydrolysis Maleimide Hydrolyzed_Mal Inactive Maleamic Acid Maleimide_hydrolysis->Hydrolyzed_Mal Hydrolysis Water2 H2O (High pH) Water2->Hydrolyzed_Mal Maleimide_amine Maleimide Amine_Reaction Non-specific Amine Reaction Maleimide_amine->Amine_Reaction pH > 7.5 Amine2 Protein-NH2 Amine2->Amine_Reaction

Caption: Desired vs. side reactions in heterobifunctional crosslinking.

References

effect of temperature on Mal-PEG4-NHS ester conjugation stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

A1: The optimal temperature is a trade-off between reaction kinetics and reagent stability.

  • Room Temperature (20-25°C): This is suitable for most applications, offering a good balance between reaction speed and stability of the active groups. The NHS ester reaction is typically complete within 30-60 minutes, while the maleimide reaction may take 2-4 hours.[1]

  • 4°C (on ice): This temperature is recommended for sensitive biomolecules or when longer incubation times are necessary (e.g., overnight).[1] The lower temperature significantly slows the rate of hydrolysis of both the NHS ester and the maleimide, preserving their reactivity over a longer period. However, the desired conjugation reaction will also proceed more slowly.[1]

Q2: How does pH affect the stability and reactivity of this compound at different temperatures?

A2: pH is a critical factor for both the NHS ester and maleimide moieties.

  • NHS Ester: The NHS ester reacts with primary amines (e.g., lysine residues) at a pH of 7.2-8.5.[2][3] However, it is also susceptible to hydrolysis, which increases with higher pH. For instance, at pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[3][4]

  • Maleimide: The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5.[3][5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, leading to a loss of specificity.[3][5]

Q3: My conjugation yield is low. How can I troubleshoot this?

A3: Low conjugation yield is a common issue and can often be attributed to the hydrolysis of the reactive esters. Here are some potential causes and solutions:

  • Hydrolysis of NHS Ester: This is a primary competing reaction. Ensure you are using an amine-free buffer at the optimal pH (7.2-8.5). Prepare the this compound solution immediately before use and avoid storing it in aqueous buffers.[2][5]

  • Hydrolysis of Maleimide: Although more stable than the NHS ester, the maleimide group can hydrolyze at pH values above 7.5. Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[3][5]

  • Oxidized Thiols: The maleimide group specifically reacts with free sulfhydryls. If your protein contains disulfide bonds, they must be reduced prior to conjugation.

  • Incorrect Buffer: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will compete with the intended reaction.[2]

Q4: How should I store and handle this compound?

A4: Proper storage and handling are crucial for maintaining the reactivity of the linker.

  • Storage: Store the solid reagent at -20°C in a dry, light-protected environment with a desiccant.[6]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents like DMSO or DMF to prepare stock solutions. It is highly recommended to prepare solutions fresh for each experiment.[6]

Data Presentation

The stability of the this compound is primarily dictated by the hydrolysis rates of its two reactive moieties: the NHS ester and the maleimide. The following tables summarize the effect of pH and temperature on the stability of these groups.

Table 1: Stability of NHS Esters as a Function of pH and Temperature

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[2][4][7]
7.0Room Temperature~7 hours[1]
8.04~1 hour[1][8]
8.0Room Temperature210 minutes[2][9]
8.5Room Temperature125-180 minutes[1][2][9]
8.6410 minutes[2][3][4][8]
9.0Room TemperatureMinutes[1]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterNHS Ester Reaction (Amine-reactive)Maleimide Reaction (Thiol-reactive)
Optimal pH Range 7.2 - 8.56.5 - 7.5
Recommended Buffer Phosphate, Bicarbonate, Borate, HEPES (Amine-free)Phosphate, HEPES (Thiol-free)
Incompatible Buffers Tris, GlycineDTT, 2-Mercaptoethanol
Reaction Temperature 4°C or Room Temperature (20-25°C)4°C or Room Temperature (20-25°C)
Typical Reaction Time 30-60 min (RT) or 2 hours (4°C)2-4 hours (RT) or overnight (4°C)

Experimental Protocols

A two-step conjugation protocol is generally recommended to minimize side reactions. This involves reacting the more labile NHS ester first, followed by the maleimide reaction.

Protocol: Two-Step Protein-Protein Conjugation

Step 1: Reaction of this compound with Amine-Containing Protein (Protein-NH2)

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0).

  • Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer with a pH of 6.5-7.0 (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA).

Step 2: Reaction with Thiol-Containing Protein (Protein-SH)

  • Protein Preparation: Ensure the thiol-containing protein has free sulfhydryl groups. If necessary, reduce disulfide bonds with a suitable reducing agent like TCEP.

  • Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing protein solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to thiol-containing protein is a good starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration several-fold higher than the initial thiol concentration.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted components.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction protein_nh2 Protein-NH2 in Amine-Free Buffer (pH 7.2-8.0) reaction1 Incubate RT: 30-60 min 4°C: 2 hours protein_nh2->reaction1 linker This compound (dissolved in DMSO/DMF) linker->reaction1 purification1 Purification (Desalting/Dialysis) Buffer Exchange (pH 6.5-7.0) reaction1->purification1 activated_protein Maleimide-Activated Protein purification1->activated_protein reaction2 Incubate RT: 1-2 hours 4°C: Overnight activated_protein->reaction2 protein_sh Protein-SH in Thiol-Free Buffer (pH 6.5-7.0) protein_sh->reaction2 quenching Quenching (Optional) reaction2->quenching purification2 Final Purification (e.g., SEC) reaction2->purification2 quenching->purification2 final_conjugate Final Conjugate purification2->final_conjugate troubleshooting_logic start Low Conjugation Yield check_hydrolysis Check for Hydrolysis start->check_hydrolysis check_buffer Verify Buffer Conditions start->check_buffer check_thiol Check Thiol Activity start->check_thiol solution_hydrolysis Prepare fresh linker solution. Use anhydrous solvents. check_hydrolysis->solution_hydrolysis Yes solution_buffer_ph Adjust pH: NHS: 7.2-8.5 Maleimide: 6.5-7.5 check_buffer->solution_buffer_ph Incorrect pH solution_buffer_comp Use amine-free and thiol-free buffers. check_buffer->solution_buffer_comp Wrong Components solution_thiol Reduce disulfide bonds (e.g., with TCEP). check_thiol->solution_thiol Oxidized

References

Technical Support Center: Strategies for Controlling the Degree of Labeling with Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments. Our goal is to help you effectively control the degree of labeling (DOL) and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl (thiol) groups.[1][2] It features a maleimide group that reacts specifically with thiols, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus or lysine residues of a protein.[1][2][3] The two functional groups are connected by a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[4][5] This linker is commonly used in the development of antibody-drug conjugates (ADCs), imaging agents, and other complex bioconjugates.[1][3]

Q2: How do I control the Degree of Labeling (DOL) with this compound?

A2: The Degree of Labeling (DOL), which represents the average number of this compound molecules attached to a target biomolecule, is influenced by several key experimental parameters:

  • Molar Ratio: The most direct way to control the DOL is by adjusting the molar ratio of the this compound to the biomolecule.[6] An increase in the molar excess of the NHS ester generally leads to a higher DOL.[6]

  • pH: The pH of the reaction buffer is critical. The NHS ester-amine reaction is most efficient in the pH range of 7.2 to 8.5, while the maleimide-thiol reaction is optimal between pH 6.5 and 7.5.[2][3][4][5] A common compromise for a one-pot reaction is a pH of 7.2-7.5.[2][3]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the DOL.[6] However, they also increase the risk of hydrolysis of the NHS ester and maleimide groups.[2][7][8] Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[4][6][9]

  • Protein Concentration: Higher protein concentrations (1-10 mg/mL) can improve labeling efficiency.[4][10] More dilute protein solutions may require a higher molar excess of the NHS ester to achieve the desired DOL.[4]

Q3: What are the optimal storage and handling conditions for this compound?

A3: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2][3] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] It is strongly recommended to prepare solutions of the reagent immediately before use and to discard any unused reconstituted reagent, as it is susceptible to hydrolysis in aqueous solutions.[1][2] Stock solutions can be prepared in anhydrous solvents like DMSO or DMF and stored for a limited time at -20°C.[1][10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use. Ensure the reaction pH is not excessively high (ideally ≤ 8.5).[2][3] Work quickly to minimize exposure to aqueous environments before the reaction.
Hydrolysis of Maleimide Group Maintain the reaction pH in the optimal range of 6.5-7.5.[2][3][5] Avoid pH values above 7.5 for the maleimide reaction.[1][2][3]
Inactive Reagent Ensure proper storage of the this compound at -20°C with a desiccant.[2][3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][3]
Competing Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).[3][4] Use buffers such as phosphate, HEPES, or borate.[3]
Precipitation During Reaction Poor Reagent Solubility Dissolve the this compound in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2][3] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid precipitating the biomolecule.[2][3]
Protein Aggregation Optimize protein concentration and buffer conditions. Consider using a PEGylated linker to improve the solubility of the final conjugate.[1]
Inconsistent Degree of Labeling (DOL) Variability in Reaction Conditions Precisely control the molar ratio of reactants, pH, temperature, and reaction time. Ensure consistent protein concentration between experiments.
Inaccurate Reagent Concentration Accurately determine the concentration of your biomolecule and the this compound solution.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein

This protocol is recommended when precise control over the conjugation is required. First, the NHS ester is reacted with the amine-containing protein, followed by purification and then reaction of the maleimide group with the thiol-containing molecule.

Materials:

  • Protein with primary amines (Protein-NH₂)

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer A: 0.1 M phosphate buffer, pH 7.2-7.5

  • Conjugation Buffer B: 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Reaction of NHS Ester with Protein-NH₂

  • Prepare a solution of Protein-NH₂ (1-10 mg/mL) in Conjugation Buffer A.

  • Immediately before use, dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.[2][3]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[2][3]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[3]

  • Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Reaction of Maleimide with Molecule-SH

  • Combine the maleimide-activated protein from Step 1 with the Molecule-SH in the desired molar ratio.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quench any unreacted maleimide groups by adding a solution of L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).

Protocol 2: Determining the Degree of Labeling (DOL) by Mass Spectrometry

Mass spectrometry provides a highly accurate method for determining the DOL.

Materials:

  • Unlabeled protein

  • Labeled protein conjugate

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., sinapinic acid in acetonitrile and 0.1% trifluoroacetic acid)

Procedure:

  • Sample Preparation: Prepare solutions of the unlabeled and labeled protein at a concentration of approximately 5-50 pmol/µL. Desalt the samples if they contain salts or detergents.[11]

  • Spotting: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. Allow it to air-dry.[11]

  • Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer to obtain the mass spectra.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled protein (MW_protein).

    • Determine the average molecular weight of the labeled protein (MW_conjugate).

    • The mass of the this compound linker is approximately 471.5 g/mol (after reaction and loss of NHS and H).

    • Calculate the DOL using the following formula: DOL = (MW_conjugate - MW_protein) / 471.5

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Purification cluster_2 Step 2: Maleimide Reaction Protein-NH2 Protein-NH2 Activated Protein Protein-NH-CO-PEG4-Mal Protein-NH2->Activated Protein pH 7.2-8.5 RT, 1-4h or 4C, overnight Mal-PEG4-NHS This compound Mal-PEG4-NHS->Activated Protein NHS NHS byproduct Activated Protein->NHS Desalting Desalting Column (e.g., G-25) Activated Protein->Desalting Final Conjugate Protein-NH-CO-PEG4-Mal-S-Molecule Desalting->Final Conjugate Molecule-SH Molecule-SH Molecule-SH->Final Conjugate pH 6.5-7.5 RT, 1-2h or 4C, overnight Molecule-SH->Final Conjugate

Caption: Two-step labeling workflow with this compound.

G Start Start: Low/No Labeling CheckReagent Is the reagent stored properly at -20C with desiccant? Start->CheckReagent CheckBuffer Is the buffer free of primary amines (Tris, glycine) and thiols (DTT)? CheckReagent->CheckBuffer Yes SolutionReagent Solution: Store reagent correctly. Equilibrate to RT before opening. CheckReagent->SolutionReagent No CheckpH Is the reaction pH within the optimal range? CheckBuffer->CheckpH Yes SolutionBuffer Solution: Use amine- and thiol-free buffers (e.g., PBS, HEPES). CheckBuffer->SolutionBuffer No CheckMolarRatio Is the molar ratio of reagent to protein sufficient? CheckpH->CheckMolarRatio Yes SolutionpH Solution: Adjust pH to 7.2-8.5 for NHS and 6.5-7.5 for maleimide. CheckpH->SolutionpH No CheckHydrolysis Was the reagent solution prepared immediately before use? CheckMolarRatio->CheckHydrolysis Yes SolutionMolarRatio Solution: Increase the molar excess of the labeling reagent. CheckMolarRatio->SolutionMolarRatio No SolutionHydrolysis Solution: Prepare fresh reagent solutions and use immediately. CheckHydrolysis->SolutionHydrolysis No

References

Validation & Comparative

A Head-to-Head Comparison for Antibody-Drug Conjugate Development: Mal-PEG4-NHS Ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only tethers the potent cytotoxic payload to the targeting monoclonal antibody but also profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This guide provides an objective, data-driven comparison of two widely used heterobifunctional linkers: the PEGylated Mal-PEG4-NHS ester and the conventional non-PEGylated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Both this compound and SMCC are non-cleavable linkers that facilitate the conjugation of a thiol-containing payload to primary amines (lysine residues) on an antibody. They share a common reactive functionality, an N-hydroxysuccinimide (NHS) ester for amine coupling and a maleimide group for thiol-specific conjugation. However, the fundamental difference lies in their spacer regions: this compound incorporates a hydrophilic four-unit polyethylene glycol (PEG4) spacer, whereas SMCC possesses a hydrophobic cyclohexane ring. This structural divergence is a key determinant of their respective performance characteristics in ADCs.

At a Glance: Key Performance Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Contains a hydrophilic PEG4 spacerContains a hydrophobic cyclohexane ring
Solubility High aqueous solubility, beneficial for hydrophobic payloadsLow aqueous solubility, often requires organic co-solvents
ADC Aggregation Reduced tendency for aggregation, especially at higher Drug-to-Antibody Ratios (DAR)Higher propensity for aggregation, particularly with hydrophobic payloads
Pharmacokinetics Generally improved: longer plasma half-life, lower clearanceGenerally faster clearance from circulation
In Vivo Stability Thioether bond stability is comparable to SMCC, though the hydrophilic spacer can shield the linker from premature degradation.The thioether bond is generally stable, but the overall hydrophobic nature of the ADC can lead to faster clearance and potential for off-target uptake.
Therapeutic Index Potentially wider due to improved pharmacokinetics and reduced aggregation-related toxicityMay be narrower due to faster clearance and potential for aggregation-induced side effects

Quantitative Data Summary

While direct head-to-head studies providing comprehensive quantitative data for ADCs constructed with this compound versus SMCC under identical conditions are limited in publicly available literature, the following tables synthesize typical findings from studies comparing ADCs with hydrophilic (PEG-containing) and hydrophobic (like SMCC) non-cleavable linkers.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterADC with this compound (or similar PEG linker)ADC with SMCCKey Findings & References
Aggregation (%) < 5%10-20% (can be higher with hydrophobic drugs)The hydrophilic PEG spacer in Mal-PEG-NHS esters enhances the aqueous solubility of the ADC, mitigating aggregation, which is a common issue with hydrophobic payloads and higher DARs.[1][2]
Average DAR Achieved 4-82-4The improved solubility imparted by the PEG linker can allow for higher loading of hydrophobic drugs without inducing significant aggregation.[1]
Plasma Half-life (t½) Increased (e.g., 1.2-1.5 fold)BaselineThe "hydration shell" created by the PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation time.[1][3]
Plasma Clearance SlowerFasterADCs with hydrophobic linkers like SMCC tend to be cleared more rapidly from circulation, partly due to non-specific uptake.[3]
In Vivo Stability (DAR loss over 7 days in mice) Potentially lower than SMCC-linked ADCs due to improved PKAn ADC using an SMCC linker showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice.The thioether bond itself is relatively stable for both linkers, but overall ADC clearance affects the apparent stability.

Table 2: Efficacy and Therapeutic Index

ParameterADC with this compound (or similar PEG linker)ADC with SMCCKey Finding & References
In Vitro Cytotoxicity (IC50) Payload-dependent; may be slightly less potent in some casesPayload-dependent; generally potentSome studies suggest a modest increase in IC50 (reduced potency) with longer PEG chains, but this is often outweighed by in vivo benefits.[3]
In Vivo Efficacy Generally SuperiorEffective, but may be limited by PKImproved pharmacokinetics lead to higher tumor exposure and significantly better tumor growth inhibition in animal models.
Therapeutic Index HigherLowerA wider therapeutic window is often achieved due to improved efficacy and reduced non-specific toxicity.

Chemical Structures and Reaction Mechanisms

Both linkers undergo a two-step conjugation process. First, the NHS ester reacts with a primary amine on the antibody to form a stable amide bond. Subsequently, the maleimide group reacts with a thiol group on the cytotoxic payload to form a stable thioether bond.

cluster_0 This compound cluster_1 SMCC Mal_Structure Maleimide-PEG4-NHS Ester SMCC_Structure SMCC

Caption: Chemical Structures of this compound and SMCC.

The reaction mechanism for both linkers involves the formation of an amide bond with a lysine residue on the antibody and a thioether bond with a thiol group on the drug payload.

Antibody Antibody-NH2 Activated_Ab Antibody-Linker Antibody->Activated_Ab + Linker (NHS ester reaction) Linker Mal-PEG4-NHS or SMCC ADC Antibody-Drug Conjugate Activated_Ab->ADC + Drug (Maleimide reaction) Drug Drug-SH

Caption: General two-step conjugation reaction for both linkers.

Signaling Pathway of ADC Action

The general mechanism of action for an ADC involves binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death.

cluster_0 Extracellular Space cluster_1 Intracellular Space ADC_circulating ADC in Circulation Receptor Tumor Cell Receptor ADC_circulating->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Proteolytic Degradation) Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Two-Step ADC Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody using either this compound or SMCC.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound or SMCC

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Thiol-containing cytotoxic drug

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers, exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Activation:

    • Dissolve the this compound or SMCC in anhydrous DMF or DMSO immediately before use to a concentration of approximately 10 mg/mL.

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.

  • Removal of Excess Linker: Remove unreacted linker using a desalting column equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.0).

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in DMF or DMSO.

    • Add the payload solution to the maleimide-activated antibody solution. The molar excess of the payload will depend on the desired DAR.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching agent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated payload and other reactants using SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ADC in mice bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line expressing the target antigen

  • ADC, isotype control ADC, and vehicle control

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal welfare and ethics committee-approved protocol

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC, control ADC, and vehicle via an appropriate route (typically intravenous injection).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

Conclusion and Recommendations

The choice between this compound and SMCC is a critical decision in ADC design that hinges on the properties of the cytotoxic payload and the desired therapeutic profile.

  • SMCC is a well-established, non-cleavable linker that has been successfully used in clinically approved ADCs. Its hydrophobic nature, however, can lead to challenges with ADC aggregation, especially when working with hydrophobic payloads, potentially limiting the achievable DAR and leading to faster clearance.

  • This compound represents a more modern approach, incorporating a hydrophilic PEG spacer to address the limitations of hydrophobic linkers. The PEGylation strategy generally leads to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile. These advantages often translate to enhanced in vivo efficacy and a wider therapeutic window.

For the development of next-generation ADCs, particularly those with highly potent and often hydrophobic payloads, the use of a hydrophilic linker like this compound is a strategic choice that can lead to a more stable, soluble, and efficacious therapeutic with an improved safety profile. However, for payloads that are relatively hydrophilic or when a lower DAR is the target, SMCC may still be a suitable and cost-effective option. Ultimately, the optimal linker must be determined empirically for each specific antibody-payload combination through rigorous in vitro and in vivo evaluation.

References

A Researcher's Guide to Amine-to-Thiol Crosslinking: A Comparative Analysis of Alternatives to Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins, the selection of an appropriate crosslinker is a critical determinant of experimental success. Mal-PEG4-NHS ester is a widely utilized heterobifunctional crosslinker, prized for its ability to link amine-containing molecules to thiol-containing molecules via its N-hydroxysuccinimide (NHS) ester and maleimide reactive groups, respectively. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. However, the bioconjugation landscape has evolved, offering a diverse toolkit of alternative crosslinking strategies, each with unique advantages in terms of specificity, stability, and reaction conditions.

This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

The Chemistry of Amine-to-Thiol Crosslinking

The fundamental principle of amine-to-thiol crosslinking involves a two-step process. First, the amine-reactive moiety of the crosslinker, typically an NHS ester, reacts with a primary amine (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. Subsequently, the thiol-reactive group of the crosslinker forms a covalent bond with a sulfhydryl group (e.g., from a cysteine residue).

Protein_Amine Protein-NH₂ Activated_Protein Activated Protein Protein_Amine->Activated_Protein Step 1: Amine Reaction Crosslinker Amine-Reactive Crosslinker Thiol-Reactive Crosslinker->Activated_Protein Conjugate Protein-Linker-Molecule Activated_Protein->Conjugate Step 2: Thiol Reaction Thiol_Molecule Molecule-SH Thiol_Molecule->Conjugate

A generalized workflow for two-step amine-to-thiol crosslinking.

Comparative Analysis of Crosslinking Chemistries

The choice of crosslinker significantly impacts the efficiency of conjugation, the stability of the resulting bioconjugate, and the preservation of the biological activity of the conjugated molecules. The following sections detail the performance of key alternatives to this compound.

Maleimide-Based Alternatives: SMCC and Sulfo-SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are foundational alternatives that also employ a maleimide group for thiol reactivity.[1][2] The key distinction from linear PEG-containing maleimides is the cyclohexane ring in the spacer arm, which enhances the stability of the maleimide group.[3]

Key Features:

  • Stable Thioether Bond: Forms a stable, non-cleavable thioether bond with sulfhydryl groups.[4]

  • Enhanced Maleimide Stability: The cyclohexane ring provides greater stability to the maleimide group compared to linear linkers, reducing hydrolysis.[2]

  • Hydrophobicity: SMCC is hydrophobic and requires dissolution in an organic co-solvent, whereas Sulfo-SMCC is water-soluble.[2][5]

"Click Chemistry" Crosslinkers: The Rise of Bioorthogonal Ligation

Bioorthogonal "click chemistry" has revolutionized bioconjugation by offering highly specific and efficient reactions that can proceed in complex biological media without interfering with native cellular processes.[6]

Dibenzocyclooctyne (DBCO) appended crosslinkers react with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click reaction is highly efficient and biocompatible.[6][7]

Key Features:

  • High Specificity: The DBCO-azide reaction is highly specific, preventing off-target reactions.[7]

  • High Yield: SPAAC reactions are known for their high to near-quantitative yields.[6] The inclusion of a PEG spacer can mitigate precipitation issues that may arise with more hydrophobic DBCO-NHS esters at higher concentrations.[6]

  • Two-Step Bioorthogonal Labeling: Involves an initial amine labeling with the DBCO-PEG-NHS ester, followed by the click reaction with an azide-tagged molecule.[7]

Trans-cyclooctene (TCO) functionalized crosslinkers react with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is one of the fastest known bioorthogonal reactions.[8][9]

Key Features:

  • Extremely Fast Kinetics: The TCO-tetrazine reaction is exceptionally rapid, enabling efficient conjugation at low concentrations.[9]

  • High Specificity and Stability: The reaction is highly specific and forms a stable covalent bond.[8]

Enzymatic Ligation: Sortase-Mediated Ligation (SML)

Sortase A, a bacterial transpeptidase, offers a site-specific method for protein conjugation. It recognizes a specific C-terminal peptide motif (LPXTG) and catalyzes the formation of a native peptide bond with a molecule containing an N-terminal oligo-glycine motif.[10]

Key Features:

  • Site-Specific Conjugation: SML allows for precise, stoichiometric control over the conjugation site, leading to a homogeneous product.[3][10]

  • Native Peptide Bond: The resulting linkage is a stable, native-like amide bond.

  • High Efficiency: Ligation yields can be high, often in the range of 74-95%, and can be driven to completion with an excess of the nucleophile.[11][12]

Hydrazide-Aldehyde Chemistry

This bioorthogonal chemistry involves the reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond. Aldehyde groups can be introduced into glycoproteins by mild oxidation of their carbohydrate moieties.[13][14]

Key Features:

  • Specificity for Carbonyls: The reaction is highly specific for aldehydes and ketones.[13]

  • Tunable Stability: The stability of the hydrazone bond is pH-dependent and can be tailored. While generally stable at neutral pH, the linkage is more labile under acidic conditions, a feature that can be exploited for drug delivery applications.[15][16] Oxime linkages, formed from the reaction of an alkoxyamine with a carbonyl, are generally more stable than hydrazones.[16]

Tetrafluorophenyl (TFP) Esters: A More Stable Alternative to NHS Esters

TFP esters are an alternative to NHS esters for amine-reactive conjugations. They offer enhanced stability in aqueous solutions, particularly at higher pH.[17]

Key Features:

  • Increased Hydrolytic Stability: TFP esters are significantly more resistant to hydrolysis than NHS esters, which can lead to higher conjugation efficiencies.[17][18]

  • Optimal pH: The optimal pH for conjugation with TFP esters is slightly higher than that for NHS esters (typically >7.5).[19]

Quantitative Data Summary

The following tables provide a summary of available quantitative data for the discussed crosslinking chemistries. Direct head-to-head comparisons across all alternatives are limited in the literature; therefore, the data is presented as reported in specific studies.

Table 1: Performance Comparison of Amine-Reactive and Thiol-Reactive Moieties

Functional Group Target Residue Typical Reaction Efficiency/Yield Resulting Linkage Linkage Stability Key Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine) Variable (~50-80%) Amide High (Half-life of ~7 years in water) Susceptible to hydrolysis at pH > 8.5.[10]
Tetrafluorophenyl (TFP) Ester Primary Amines (e.g., Lysine) Generally higher than NHS esters Amide High More stable to hydrolysis than NHS esters, with a ~10-fold longer half-life at pH 10.[17][18]
Maleimide Thiols (e.g., Cysteine) High (>90%) Thioether Moderate; susceptible to retro-Michael reaction.[20] Highly specific at pH 6.5-7.5.[4]
DBCO (SPAAC with Azide) Azide High to near-quantitative Triazole High Copper-free click chemistry.[6]
TCO (iEDDA with Tetrazine) Tetrazine High Dihydropyridazine High Extremely fast reaction kinetics.[8]
Hydrazide Aldehyde/Ketone Variable Hydrazone pH-dependent; cleavable at low pH.[15] Equilibrium constants typically 10⁴–10⁶ M⁻¹.[16]

| Sortase A (LPXTG motif) | N-terminal Glycine | High (74-95%) | Amide (Peptide) | High | Enzymatic, site-specific ligation.[11] |

Table 2: Hydrolytic Stability of TFP vs. NHS Esters

pH Half-life of NHS Ester Surface Half-life of TFP Ester Surface
7.0 280 minutes 540 minutes
8.0 110 minutes 330 minutes
10.0 39 minutes 340 minutes

(Data adapted from a study on self-assembled monolayers)[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key alternative crosslinking strategies.

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule.[21][22]

Materials:

  • Amine-containing protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Thiol-containing molecule

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the amine-containing protein in the Conjugation Buffer.

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.

  • Activation of Protein: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer (adjusted to pH 6.5-7.5).

  • Conjugation to Thiol-Molecule: Immediately add the thiol-containing molecule to the activated protein. A 1.5- to 5-fold molar excess of the thiol-molecule is typically used.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Conjugation Antibody Antibody-NH₂ Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab pH 7.2-7.5 Sulfo_SMCC Sulfo-SMCC Sulfo_SMCC->Activated_Ab Conjugate Antibody-Protein Conjugate Activated_Ab->Conjugate pH 6.5-7.5 Thiol_Protein Protein-SH Thiol_Protein->Conjugate cluster_0 Amine Labeling cluster_1 Copper-Free Click Chemistry Cell_Surface Cell Surface Protein-NH₂ DBCO_Cell DBCO-Labeled Cell Cell_Surface->DBCO_Cell DBCO_Linker DBCO-PEG4-NHS Ester DBCO_Linker->DBCO_Cell Labeled_Cell Labeled Cell DBCO_Cell->Labeled_Cell SPAAC Azide_Probe Azide-Modified Molecule Azide_Probe->Labeled_Cell

References

Validating Mal-PEG4-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a Maleimide-PEG4-NHS ester to a biomolecule is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. Rigorous validation is essential to confirm the covalent attachment, determine the degree of labeling, and ensure the homogeneity of the final product. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: The Definitive Approach

Mass spectrometry (MS) offers unparalleled precision in the validation of Mal-PEG4-NHS ester conjugation by directly measuring the molecular weight of the starting biomolecule and the resulting conjugate. The covalent attachment of the this compound linker results in a predictable mass shift, providing unambiguous confirmation of the conjugation. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Quantitative Performance Comparison: Mass Spectrometry

The choice between MALDI-TOF and LC-ESI-MS often depends on the specific analytical requirements, including the nature of the biomolecule, the complexity of the sample, and the desired level of detail.[1]

FeatureMALDI-TOF MSLC-ESI-MS
Ionization Process Soft ionization from a solid matrix, primarily producing singly charged ions.[1]Soft ionization from a liquid phase, producing multiply charged ions.[1]
Sample Preparation Co-crystallization with a suitable matrix (e.g., sinapinic acid).[1]Requires desalting and is often coupled with liquid chromatography (LC) for online separation.
Mass Accuracy Good to high (10-100 ppm, can be improved with internal calibrants).[1]High (<5-10 ppm with appropriate calibration).[1]
Resolution Good, but can be limited for highly heterogeneous samples.High, capable of resolving isotopic distributions of large molecules.[1]
Sensitivity High (low fmol to amol range).Very high (low fmol to amol range).
Throughput High, suitable for rapid screening.Lower, due to the chromatography step.
Data Complexity Simpler spectra, easier to interpret for heterogeneous samples.[2]Can be complex due to multiple charge states and PEG polydispersity, often requiring deconvolution software.

Alternative Validation Techniques

While mass spectrometry provides the most definitive validation, other techniques are valuable for routine analysis, preliminary screening, and providing complementary information.

Comparison of Alternative Validation Methods
Analytical TechniquePrincipleAdvantagesDisadvantagesQuantitative Capability
SDS-PAGE Separation based on the apparent molecular weight after denaturation with SDS.[3]Simple, widely available, cost-effective, and suitable for screening multiple samples.[3]Provides only apparent molecular weight, which can be inaccurate for PEGylated proteins; bands may be broad or smeared.[4]Semi-quantitative, based on band intensity.[5]
HPLC (SEC/RP) Separation based on size (Size-Exclusion Chromatography) or hydrophobicity (Reversed-Phase).[3]High resolution for separating different species (e.g., monomer, aggregate), can be quantitative.[3]SEC may not resolve species with similar hydrodynamic radii; RP-HPLC can be denaturing.[3][6]Quantitative, based on peak area.[3]

Experimental Protocols

Mass Spectrometry Validation of this compound Conjugation

This protocol outlines the general steps for validating a protein-Mal-PEG4-NHS ester conjugate using both MALDI-TOF and LC-ESI-MS.

1. Sample Preparation (for both techniques):

  • Purification: The conjugated protein must be purified from excess linker and other reagents. Size-exclusion chromatography (SEC) or dialysis are common methods.[7]

  • Buffer Exchange: For MALDI-TOF, exchange the sample into a volatile buffer (e.g., ammonium bicarbonate). For LC-ESI-MS, ensure the buffer is compatible with the chromatography and MS conditions (e.g., contains formic acid).

2. MALDI-TOF MS Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[1]

  • Spotting: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a calibrated MALDI-TOF instrument.

3. LC-ESI-MS Protocol:

  • Chromatography:

    • Column: Use a reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phases:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: Run a linear gradient from low to high percentage of mobile phase B to elute the conjugate.

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization source in positive ion mode.

    • Data Acquisition: Acquire mass spectra across the elution profile.

    • Data Analysis: Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the conjugate.

SDS-PAGE Protocol for Conjugation Analysis
  • Sample Preparation: Mix the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker. Run the gel at a constant voltage.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.[5] A successful conjugation will be indicated by a band shift to a higher apparent molecular weight for the conjugate compared to the unconjugated protein.[5]

Visualizing the Workflow and Chemistry

To further elucidate the processes, the following diagrams illustrate the conjugation chemistry and the analytical workflow.

conjugation_reaction Protein_NH2 Protein with primary amine (e.g., Lysine) Activated_Protein Amine-reacted Protein (Maleimide-functionalized) Protein_NH2->Activated_Protein NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Protein Conjugate Final Conjugate Activated_Protein->Conjugate Maleimide reaction (pH 6.5-7.5) Protein_SH Protein with sulfhydryl (e.g., Cysteine) Protein_SH->Conjugate

Caption: Two-step conjugation with this compound.

validation_workflow cluster_conjugation Conjugation cluster_validation Validation start Start: Mix Protein-NH2 and this compound reaction1 NHS Ester Reaction start->reaction1 purification1 Purification (remove excess linker) reaction1->purification1 reaction2 Add Protein-SH (Maleimide Reaction) purification1->reaction2 purification2 Final Purification (e.g., SEC) reaction2->purification2 ms Mass Spectrometry (MALDI-TOF / LC-ESI-MS) purification2->ms Definitive Mass sds SDS-PAGE purification2->sds Apparent MW Shift hplc HPLC (SEC / RP) purification2->hplc Purity/Aggregation

References

A Researcher's Guide to the Analytical Characterization of Mal-PEG4-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and characterization of heterobifunctional crosslinkers are critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs). Mal-PEG4-NHS ester is a widely utilized crosslinker, prized for its ability to connect amine- and thiol-containing molecules via a hydrophilic polyethylene glycol (PEG) spacer.[1] However, its performance, particularly in terms of stability and reaction efficiency, necessitates a thorough comparison with available alternatives.

This guide provides an objective comparison of this compound with other common crosslinking technologies, supported by experimental data. It also details the essential analytical methods for characterizing the purity and identity of these reagents and their final conjugates.

Comparison of Heterobifunctional Crosslinkers

The choice of a crosslinker significantly impacts the homogeneity, stability, and ultimately, the in vivo performance of a bioconjugate. Here, we compare this compound with key alternatives.

Data Summary: Performance of Heterobifunctional Crosslinkers

FeatureThis compoundMal-PEG4-TFP EsterAzide/Alkyne (Click Chemistry)5-Hydroxy-pyrrolone (Maleimide Alternative)
Amine-Reactive Group N-Hydroxysuccinimide (NHS) ester2,3,5,6-Tetrafluorophenyl (TFP) esterN/A (requires pre-functionalization)N/A
Thiol-Reactive Group MaleimideMaleimideN/A (requires pre-functionalization)5-Hydroxy-pyrrolone
Hydrolytic Stability of Amine-Reactive Group Low, susceptible to hydrolysis, especially at pH > 8.[2][3]High, significantly more stable in aqueous buffers than NHS esters.[2][4]N/AN/A
Stability of Thiol Adduct Moderate, can undergo retro-Michael reaction and thiol exchange.[5][6][7]Moderate, can undergo retro-Michael reaction and thiol exchange.Highly stable triazole ring.Superior stability compared to maleimide-thiol adducts.
Reaction Specificity High for both reactive ends under optimal pH.High for both reactive ends under optimal pH.Very high (bioorthogonal).High selectivity for thiols.
Reaction Kinetics Fast (minutes to hours).[8]Fast (minutes to hours).Very fast (CuAAC) to fast (SPAAC).[9]Rapid and clean reaction.
Biocompatibility Good for in vitro, but in vivo instability can be a concern.[6]Good for in vitro, but in vivo instability can be a concern.Excellent; bioorthogonal nature is ideal for complex biological systems.Potentially improved in vivo stability.

Hydrolytic Stability of Amine-Reactive Esters: NHS vs. TFP

A critical parameter for amine-reactive crosslinkers is their stability in aqueous solutions, as hydrolysis competes with the desired conjugation reaction. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, particularly at the slightly basic pH values optimal for amine coupling.[2][3][4]

Data Summary: Hydrolysis Half-life (t½) of NHS vs. TFP Esters

pHNHS Ester Half-life (minutes)TFP Ester Half-life (minutes)
7.0~407[4]~770 (estimated 1.9x more stable)[4]
8.0~178[4]~534 (estimated 3x more stable)[4]
8.6~10[10]-
10.0~39[4]~385 (estimated 10x more stable)[4]

This increased stability of TFP esters can lead to higher conjugation efficiencies and better reproducibility.[2]

Analytical Characterization of this compound Products

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its conjugates. This typically involves chromatographic methods to assess purity, spectroscopic methods for structural elucidation, and mass spectrometry for molecular weight confirmation.

Data Summary: Key Analytical Parameters for this compound

Analytical MethodParameterExpected Result
RP-HPLC Purity≥ 95%[1][11]
Retention Time (tR)Dependent on column and method, but should be a single major peak.
¹H NMR Chemical Shift (δ)Maleimide protons: ~6.7 ppm; PEG protons: ~3.6 ppm; Succinimide protons: ~2.8 ppm.
IntegrationRatios of proton integrals should be consistent with the structure.
Mass Spectrometry (ESI-MS) Molecular WeightCalculated: 442.42 g/mol [12]
Observed m/z[M+H]⁺: ~443.4, [M+Na]⁺: ~465.4

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the this compound linker and to detect impurities such as hydrolyzed ester.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 260 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Calculate the purity as the percentage of the main peak area relative to the total peak area. The hydrolyzed product will typically elute earlier than the intact ester.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is used for the structural confirmation of the this compound linker.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling patterns to the expected structure. Key signals to verify include the maleimide protons (~6.7 ppm), the PEG chain protons (~3.6 ppm), and the succinimide protons of the NHS ester (~2.8 ppm).

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

This method confirms the molecular weight of the this compound and its conjugates.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dilute the sample to a final concentration of 0.1 - 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺, and compare the observed m/z values to the calculated molecular weight. For a protein conjugate, the mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached linkers (Degree of Labeling - DOL).

Visualizing Workflows and Structures

Diagrams are essential for clearly communicating experimental processes and molecular relationships.

General Workflow for Bioconjugation and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Biomolecule_1 Biomolecule 1 (e.g., Antibody with Lysines) Conjugation Conjugation Reaction Biomolecule_1->Conjugation Crosslinker This compound or Alternative Crosslinker->Conjugation NMR NMR (Linker Structure) Crosslinker->NMR Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Biomolecule_2 Biomolecule 2 (e.g., Thiol-containing Drug) Biomolecule_2->Conjugation Purified_Conjugate Purified Bioconjugate Purification->Purified_Conjugate HPLC HPLC (Purity, DOL) Purified_Conjugate->HPLC MS Mass Spectrometry (Identity, DOL) Purified_Conjugate->MS Final_Report Characterization Report HPLC->Final_Report MS->Final_Report NMR->Final_Report

A generalized workflow for bioconjugate synthesis and characterization.

Chemical Structures of this compound and Alternatives cluster_mal_peg4_nhs This compound cluster_mal_peg4_tfp Mal-PEG4-TFP Ester cluster_dbco_peg4_nhs Click Chemistry Alternative Mal_PEG4_NHS Mal_PEG4_NHS Mal_PEG4_NHS_label Maleimide-PEG4-NHS Ester MW: 442.42 g/mol Mal_PEG4_TFP Mal_PEG4_TFP Mal_PEG4_TFP_label Maleimide-PEG4-TFP Ester DBCO_PEG4_NHS DBCO_PEG4_NHS DBCO_PEG4_NHS_label DBCO-PEG4-NHS Ester

Structures of this compound and common alternatives.

Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images in a real application.

Conclusion

The selection of a heterobifunctional crosslinker is a critical decision in the development of bioconjugates. While this compound is a versatile and widely used reagent, its limitations, particularly the hydrolytic instability of the NHS ester and the potential for retro-Michael addition of the maleimide-thiol adduct, should be carefully considered. Alternatives such as TFP esters offer enhanced stability for amine reactions, while click chemistry provides a bioorthogonal and highly stable conjugation strategy. A thorough analytical characterization using a combination of HPLC, NMR, and mass spectrometry is imperative to ensure the quality, purity, and consistency of the final bioconjugate, regardless of the chosen crosslinker. This guide provides the foundational information and protocols to aid researchers in making informed decisions and performing robust characterization of these important bioconjugation reagents.

References

Navigating the Challenges of Plasma Stability: A Comparative Guide to Mal-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical determinant of therapeutic efficacy and safety. The Mal-PEG4-NHS ester linker is a widely used heterobifunctional crosslinker for attaching payloads to biomolecules. However, the stability of the resulting conjugate in the complex biological milieu of plasma is a significant concern. This guide provides an objective comparison of the stability of this compound conjugates with alternative linker technologies, supported by experimental data and detailed methodologies, to facilitate informed decisions in drug development.

The utility of a this compound linker lies in its two reactive ends: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (like those on lysine residues of proteins), while the maleimide group specifically targets sulfhydryl groups (such as those on cysteine residues). This allows for a two-step conjugation process. However, the stability of the final conjugate is primarily dictated by the maleimide-thiol linkage, which is susceptible to degradation in plasma.

The Stability Challenge: A Tale of Two Reactions

The journey of a this compound conjugate begins with the reaction of the NHS ester. The efficiency of this initial step is challenged by the hydrolysis of the NHS ester in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with faster degradation at higher pH values.[1][2][3]

Once the biomolecule is functionalized with the maleimide group, the subsequent reaction with a thiol-containing payload forms a thiosuccinimide linkage. The primary mechanism compromising the stability of this linkage in plasma is the retro-Michael reaction.[4][5] This reversible reaction can lead to the cleavage of the conjugate, especially in the presence of endogenous thiols like glutathione and albumin, resulting in "thiol exchange" and premature release of the payload.[4][6]

Enhancing Stability: Moving Beyond Traditional Linkers

To address the inherent instability of the maleimide-thiol bond, several strategies have been developed. One common approach is to promote the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[7] Furthermore, next-generation maleimides and alternative thiol-reactive chemistries have been engineered to offer superior plasma stability.

Quantitative Comparison of Linker Stability

The stability of different linker technologies can be quantitatively assessed by incubating the conjugates in plasma and monitoring the percentage of intact conjugate over time.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters

The initial conjugation efficiency is dependent on the stability of the NHS ester to hydrolysis. The following table summarizes the hydrolysis half-lives of several PEG-NHS esters at pH 8.0 and 25°C.

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)[1][8]
PEG-Succinimidyl CarboxymethylatedSCM0.75
PEG-Succinimidyl SuccinamideSSA3.2
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinateSS9.8
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl CarbonateSC20.4
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl ValerateSVA33.6

This data indicates that the structure of the linker arm significantly impacts the hydrolytic stability of the NHS ester.

Table 2: Comparative Plasma Stability of Maleimide-Based Conjugates and Alternatives

The long-term stability of the final conjugate in plasma is a critical parameter. The following table summarizes the stability of traditional maleimide conjugates compared to next-generation alternatives.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Traditional Maleimide (Thioether)ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.[9]
"Bridging" DisulfideADC in human plasma7>95%Substantially improved plasma stability.[9]
Mono-sulfone-PEG1 mM Glutathione, 37°C7>90%Significantly more stable than maleimide-PEG conjugate.[9]
VinylpyrimidineHuman Serum8~100%Superior stability compared to maleimide conjugates.[9]
Quaternized Vinyl PyridiniumHuman PlasmaNot specified"Fully stable"Conjugates were found to be fully stable in human plasma.[9]

This data clearly demonstrates the superior stability of next-generation linkers over traditional maleimide-based chemistries in a plasma environment.

Visualizing the Chemistry of Conjugation and Instability

To further clarify the processes involved, the following diagrams illustrate the key chemical pathways.

Figure 1: Chemical structure of this compound.

Conjugation_Process Protein Protein-NH2 Protein_Mal Protein-PEG4-Maleimide Protein->Protein_Mal NHS Ester Reaction (pH 7.2-8.5) Mal_PEG_NHS This compound Mal_PEG_NHS->Protein_Mal Conjugate Stable Conjugate (Protein-PEG4-Payload) Protein_Mal->Conjugate Maleimide Reaction (pH 6.5-7.5) Payload Payload-SH Payload->Conjugate

Figure 2: Two-step conjugation process.

Instability_Pathway Conjugate Thiosuccinimide Conjugate Retro_Michael Retro-Michael Reaction Conjugate->Retro_Michael Deconjugated Deconjugated Protein & Maleimide-Payload Retro_Michael->Deconjugated Thiol_Exchange Thiol Exchange Deconjugated->Thiol_Exchange Albumin_Adduct Albumin-Payload Adduct (Off-Target) Thiol_Exchange->Albumin_Adduct Albumin Plasma Thiol (e.g., Albumin) Albumin->Thiol_Exchange

Figure 3: Instability via retro-Michael reaction.

Stabilization_Pathway Conjugate Thiosuccinimide Conjugate Hydrolysis Hydrolysis Conjugate->Hydrolysis Stable_Conjugate Ring-Opened Succinamic Acid Thioether (Stable) Hydrolysis->Stable_Conjugate

Figure 4: Stabilization via succinimide ring hydrolysis.

Experimental Protocols

Accurate assessment of plasma stability is crucial for the preclinical development of bioconjugates.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a conjugate in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.

1. Materials and Reagents:

  • Purified bioconjugate (e.g., Antibody-Drug Conjugate)

  • Control (unconjugated biomolecule and/or payload)

  • Pooled human plasma (or other species of interest), preferably with an anticoagulant like EDTA or heparin.[10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath set to 37°C

  • Analytical instrumentation: LC-MS (Liquid Chromatography-Mass Spectrometry) is preferred for detailed characterization.

2. Procedure:

  • Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to remove any precipitates.[10][11]

  • Incubation: Spike the bioconjugate into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL). Prepare a control sample by spiking the conjugate into PBS.[9][11]

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and up to 168 hours). The 0-hour time point serves as the baseline. Immediately store aliquots at -80°C until analysis.[10][11]

  • Sample Preparation for LC-MS:

    • Immuno-affinity Capture: Use magnetic beads coated with a capture reagent specific to the biomolecule (e.g., anti-human IgG (Fc) antibody for an antibody-drug conjugate) to isolate the conjugate from plasma proteins.[11]

    • Washing: Wash the beads with PBS to remove non-specifically bound proteins.

    • Elution: Elute the captured conjugate from the beads using an acidic buffer (e.g., 0.1% formic acid).[10]

  • LC-MS Analysis:

    • Perform reverse-phase HPLC on the purified sample using a column suitable for protein analysis (e.g., C4 or C8).[10]

    • Use a suitable gradient of water and acetonitrile with 0.1% formic acid to elute the different species.[10]

    • Analyze the eluate by mass spectrometry to determine the concentration of the intact conjugate and any degradation products.

3. Data Analysis:

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. While this compound is a versatile and widely used crosslinker, the inherent instability of the resulting maleimide-thiol linkage in plasma presents a significant challenge. The data clearly indicates that next-generation maleimides and alternative thiol-reactive chemistries offer substantially improved plasma stability. A thorough understanding of the stability profiles of different linker technologies, supported by robust experimental data, is paramount for the development of safe and effective biotherapeutics.

References

A Researcher's Guide: Comparative Analysis of Hydrophilic vs. Hydrophobic Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a pivotal decision that dictates the stability, solubility, and ultimate performance of bioconjugates. This guide provides an objective comparison of hydrophilic and hydrophobic crosslinkers, complete with experimental data summaries and detailed protocols, to empower informed reagent selection in applications ranging from basic research to therapeutic development.

Crosslinkers are molecules featuring two or more reactive ends designed to form stable covalent bonds with specific functional groups on proteins or other biomolecules. The chemical nature of the spacer arm separating these reactive ends—specifically its hydrophilicity or hydrophobicity—profoundly influences the physicochemical properties of the resulting conjugate.

Core Differences and Strategic Applications

Hydrophilic crosslinkers are characterized by polar spacer arms, frequently incorporating polyethylene glycol (PEG) moieties.[1] This structure imparts a hydration shell around the bioconjugate, significantly enhancing its aqueous solubility and preventing aggregation.[1][2] These characteristics are paramount in the development of antibody-drug conjugates (ADCs), where maintaining the stability and solubility of the final product is critical for therapeutic efficacy and reduced immunogenicity.[1][3] Due to their polarity, they are generally considered membrane-impermeable, making them ideal for crosslinking proteins on the cell surface.[4][5]

Hydrophobic crosslinkers , in contrast, possess nonpolar spacer arms, such as alkyl chains. These crosslinkers are typically water-insoluble and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[6] Their lipophilic nature allows them to permeate cell membranes, rendering them useful for studying intracellular protein interactions and crosslinking proteins within the hydrophobic domains of a membrane.[5][6]

Performance Data: Hydrophilic vs. Hydrophobic Crosslinkers

The choice of crosslinker should be guided by the specific demands of the application. The following table summarizes key performance characteristics of BS3 (a common hydrophilic crosslinker) and DSS (its hydrophobic counterpart). Both share the same spacer arm length (11.4 Å) and amine-reactive NHS-ester chemistry, making their hydrophobicity the primary differentiating factor.

FeatureHydrophilic Crosslinker (e.g., BS3)Hydrophobic Crosslinker (e.g., DSS)
Solubility Water-soluble; can be added directly to aqueous buffers.[7]Water-insoluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) first.
Reaction Environment Aqueous, non-amine-containing buffers (pH 7-9).[8]Primarily aqueous buffers, but requires the addition of an organic co-solvent.[6]
Cell Permeability Membrane-impermeable; ideal for cell-surface crosslinking.[4]Membrane-permeable; suitable for intracellular and intramembrane crosslinking.[6]
Effect on Conjugate Enhances solubility, reduces aggregation, and can improve pharmacokinetics.[1]Can increase the hydrophobicity of the conjugate, potentially leading to aggregation.[9][10]
Key Applications Creating soluble ADCs with high drug-to-antibody ratios, cell-surface receptor studies, immunoprecipitation.[1][11][12]In vivo crosslinking of intracellular proteins, studying protein interactions within membranes.[5]

Experimental Protocols

The following are generalized protocols for protein-protein crosslinking. Optimization, particularly of the crosslinker-to-protein molar ratio, is recommended for each specific system.

Protocol 1: Crosslinking with a Hydrophilic Reagent (BS3)

Materials:

  • Bis(sulfosuccinimidyl)suberate (BS3)

  • Proteins for conjugation in a non-amine-containing buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Methodology:

  • Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Prepare the protein solution in an appropriate conjugation buffer.

  • Immediately before use, prepare a BS3 stock solution by dissolving it in the conjugation buffer.[7]

  • Add the BS3 solution to the protein mixture. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[13]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[13]

  • Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-20 minutes at room temperature.[7][8]

  • Remove excess, non-reacted, and quenched crosslinker via dialysis or gel filtration.[7]

Protocol 2: Crosslinking with a Hydrophobic Reagent (DSS)

Materials:

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Proteins for conjugation in a non-amine-containing buffer (e.g., HEPES buffer), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Methodology:

  • Allow the vial of DSS to equilibrate to room temperature before opening.[14]

  • Prepare the protein solution in the conjugation buffer.

  • Immediately before use, prepare a concentrated stock solution of DSS by dissolving it in anhydrous DMSO or DMF.[14][15]

  • Add the DSS stock solution to the protein mixture while vortexing. The final concentration of organic solvent should be minimized.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.[6]

  • Purify the sample via dialysis or gel filtration to remove contaminants.[14]

Visualization of Key Concepts

Logical Workflow: Selecting the Right Crosslinker

The decision between a hydrophilic and a hydrophobic crosslinker is driven by the experimental objective and the location of the target proteins.

CrosslinkerChoice start Define Target Location is_surface Target on Cell Surface? start->is_surface is_intracellular Target is Intracellular or within Membrane? is_surface->is_intracellular  No hydrophilic Use Hydrophilic Crosslinker (e.g., BS3, PEGylated) is_surface->hydrophilic  Yes is_intracellular->hydrophilic  No (e.g., working with soluble protein isolates) hydrophobic Use Hydrophobic Crosslinker (e.g., DSS) is_intracellular->hydrophobic  Yes

Caption: A decision tree for crosslinker selection based on target protein location.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Action

Hydrophilic linkers are crucial for the systemic delivery of ADCs. They ensure the conjugate remains soluble in circulation until it reaches the target cell.

ADC_Pathway cluster_bloodstream Bloodstream (Aqueous Environment) cluster_cell Target Cell ADC Soluble ADC (Hydrophilic Linker) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Drug Release

Caption: Pathway of an ADC utilizing a hydrophilic linker for targeted drug delivery.

References

Evaluating the In Vivo Performance of Mal-PEG4-NHS Ester Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, those incorporating polyethylene glycol (PEG) spacers, such as the Mal-PEG4-NHS ester, have garnered significant attention for their potential to enhance the in vivo performance of ADCs. This guide provides an objective comparison of ADCs constructed with the this compound linker against alternatives, supported by experimental data and detailed protocols to inform rational ADC design.

The Critical Role of the Linker in ADC Performance

The linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1] The this compound is a heterobifunctional linker featuring a maleimide group for conjugation to thiol-containing payloads, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody (such as lysine residues), and a four-unit PEG spacer. This PEG chain is instrumental in modulating the physicochemical properties of the resulting ADC.

Comparative In Vivo Performance: this compound ADCs vs. Alternatives

The inclusion of a hydrophilic PEG spacer, such as in the this compound linker, offers distinct advantages over non-PEGylated linkers like the commonly used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Pharmacokinetics

The pharmacokinetic profile of an ADC is a key factor influencing its therapeutic window. A longer circulation half-life and slower clearance can lead to greater accumulation of the ADC in tumor tissue. Experimental data consistently demonstrates that PEGylation significantly improves the pharmacokinetic parameters of ADCs.

ParameterADC with Non-PEGylated Linker (e.g., SMCC)ADC with PEGylated Linker (e.g., Mal-PEG-NHS ester)Key Finding
Plasma Clearance Faster ClearanceSlower ClearancePEGylation reduces plasma clearance, with a PEG length of at least eight units showing a significant effect.[1]
Plasma Half-life (t½) ShorterLongerThe PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and extended circulation time.[1][2]
Tumor Exposure (AUC) LowerHigherSlower clearance results in greater accumulation and exposure in the tumor tissue.[1]

Note: Data is synthesized from multiple preclinical studies comparing non-PEGylated and PEGylated ADCs. Absolute values are context-dependent (antibody, payload, model system), but the trend is consistent.[1]

In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by PEGylated linkers often translate to improved in vivo efficacy. The prolonged circulation allows for greater tumor accumulation of the ADC, leading to more potent tumor growth inhibition.

A pivotal study comparing a non-PEGylated SMCC-linked affibody-drug conjugate to a PEGylated counterpart in a murine xenograft model of human gastric cancer demonstrated a significant improvement in therapeutic outcome with PEGylation.

ParameterZHER2-SMCC-MMAE (Non-PEGylated)ZHER2-PEG10K-MMAE (PEGylated)Reference
Circulation Half-life (t½) 19.6 minutes219.5 minutes (11.2-fold increase)[2]
Tumor Growth Inhibition Less effectiveMore ideal tumor therapeutic ability[2]
Off-target Toxicity HigherReduced by more than 4-fold[2]

While this study utilized a 10kDa PEG linker, the principle of improved in vivo performance through PEGylation is directly applicable to ADCs using the this compound linker.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key in vivo experiments.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line with high expression of the target antigen

  • Matrigel® or a similar basement membrane matrix

  • ADC constructed with this compound linker

  • Isotype control ADC and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel®) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • ADC Administration: Administer the ADC, isotype control, and vehicle control via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once weekly for 3-4 weeks.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week throughout the study. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

In Vivo Pharmacokinetic Study

This protocol describes a typical study to evaluate the pharmacokinetic profile of an ADC.

Materials:

  • Healthy mice or rats

  • ADC constructed with this compound linker

  • Equipment for intravenous (IV) injection and blood collection

Procedure:

  • ADC Administration: Administer a single IV dose of the ADC to each animal.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 96h, and 168h).

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Analysis: Quantify the concentration of the total antibody and the intact ADC in the plasma samples using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for both total antibody and intact ADC to determine their respective pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC). A faster clearance of the intact ADC compared to the total antibody indicates in vivo instability.[3]

In Vivo Biodistribution Study

This protocol outlines a study to determine the tissue distribution of an ADC.

Materials:

  • Tumor-bearing mice (xenograft model)

  • ADC labeled with a reporter (e.g., radiolabel or fluorescent dye)

  • Imaging system appropriate for the reporter used

Procedure:

  • ADC Administration: Administer the labeled ADC to tumor-bearing mice via IV injection.

  • In Vivo Imaging: At various time points post-injection, image the live animals to visualize the distribution of the ADC.

  • Ex Vivo Analysis: At the final time point, euthanize the animals and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Quantification: Measure the amount of reporter in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of an ADC and the workflows for its in vivo evaluation.

ADC_Mechanism_of_Action ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 2 Release Payload Release Lysosome->Release 3 Cytotoxicity Cytotoxicity & Apoptosis Release->Cytotoxicity 4

Caption: General mechanism of action for an Antibody-Drug Conjugate.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment ADC Administration (IV Injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Study Endpoint (Data Analysis) Monitoring->Endpoint

Caption: A typical workflow for an in vivo ADC efficacy study.

PK_Biodistribution_Workflow PK and Biodistribution Study Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo Start Labeled ADC Administration (IV) InVivo In Vivo Phase Start->InVivo ExVivo Ex Vivo Phase InVivo->ExVivo BloodSampling Blood Sampling (Time Points) Imaging In Vivo Imaging (Optional) TissueHarvest Tumor & Organ Harvesting Quantification Quantitative Analysis (ELISA, LC-MS/MS, etc.) DataAnalysis Data Analysis & Interpretation ExVivo->DataAnalysis BloodSampling->Quantification TissueHarvest->Quantification

Caption: General workflow for ADC pharmacokinetic and biodistribution studies.

Conclusion

The this compound linker represents a valuable tool in the design of next-generation ADCs. The incorporation of a PEG spacer offers significant advantages in improving the in vivo performance of these targeted therapeutics. The available data strongly suggests that PEGylation leads to a more favorable pharmacokinetic profile, characterized by slower clearance and a longer half-life, which in turn can enhance tumor accumulation and in vivo efficacy. While direct head-to-head comparative data for the this compound is not always publicly available, the consistent trend observed with similar PEGylated linkers provides a strong rationale for its use in developing ADCs with an improved therapeutic index. The provided experimental protocols offer a framework for the robust preclinical evaluation of these promising anti-cancer agents.

References

A Comparative Guide to the Linkage Stability of Mal-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth characterization of the stability of linkages formed by the heterobifunctional crosslinker, Mal-PEG4-NHS ester. The stability of this linker is critical for the efficacy and safety of bioconjugates, particularly in applications like antibody-drug conjugates (ADCs).[1] We will objectively compare its performance with alternatives, supported by experimental data, detailed methodologies, and visual workflows to facilitate effective experimental design.

The this compound is a versatile crosslinker featuring a maleimide group that reacts with sulfhydryls (thiols) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[2][3] The tetraethylene glycol (PEG4) spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5] However, the stability of the two reactive ends and the resulting linkages are subject to distinct environmental and physiological challenges.

Characterization of Linkage Stability

The utility of the this compound is defined by the stability of its two key components: the NHS ester and the maleimide-thiol adduct.

1. NHS Ester Moiety: Susceptibility to Hydrolysis

The primary function of the NHS ester is to form a stable amide bond with a primary amine, such as those on lysine residues of a protein.[6] However, in aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the linker inactive for conjugation.[6][7] The rate of this hydrolysis is the most critical factor governing conjugation efficiency and is highly dependent on pH and temperature.[6][7]

The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine (which is more nucleophilic when deprotonated at higher pH) and minimizing the rate of hydrolysis.[8] For most applications, a pH range of 7.2 to 8.5 is recommended.[8][9]

Data Presentation: NHS Ester Stability

The stability of an NHS ester is often described by its half-life (t½), the time required for 50% of the ester to hydrolyze.

pHTemperature (°C)Approximate Half-LifeReference Compound(s)
7.004-5 hoursGeneric NHS Esters
7.0Ambient~7 hoursGeneric NHS Esters
8.0251 hourGeneric NHS Esters
8.0Room Temp210 minutesPorphyrin-NHS Ester (P3)
8.5Room Temp180 minutesPorphyrin-NHS Ester (P3)
8.6410 minutesGeneric NHS Esters
9.0Room Temp125 minutesPorphyrin-NHS Ester (P3)
9.0AmbientMinutesGeneric NHS Esters

Data compiled from multiple sources.[9][10][11][12][13]

NHS_Ester This compound Amide_Bond Stable Amide Bond (Desired Conjugate) NHS_Ester->Amide_Bond Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Inactive Carboxylic Acid (Inactive Byproduct) NHS_Ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Amine Protein-NH₂ (Primary Amine) Amine->Amide_Bond Water H₂O (Water/Hydroxide) Water->Hydrolyzed_Product

Competing reaction pathways for NHS esters.

2. Maleimide Moiety: In Vivo Instability of the Thioether Linkage

The maleimide group reacts with a thiol (sulfhydryl) group via a Michael addition to form a succinimidyl thioether linkage.[14] While this bond is stable under many conditions, it has a known liability in vivo.[1] In the bloodstream, the thioether linkage is susceptible to a retro-Michael reaction, where endogenous thiols like glutathione can cause the release of the conjugated payload.[1] This premature deconjugation can lead to off-target toxicity and a reduced therapeutic window for ADCs.[1][15]

Several strategies have been developed to improve the stability of the maleimide-thiol adduct:

  • Succinimide Ring Hydrolysis: The succinimide ring of the thioether adduct can be hydrolyzed to form a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[1][15] While this process is typically slow, it can be accelerated.[15]

  • Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure, which is significantly less prone to thiol exchange.[16]

Thioether Succinimidyl Thioether (Initial Adduct) Deconjugated Deconjugated Payload (Off-Target Effects) Thioether->Deconjugated Retro-Michael Reaction (Thiol Exchange) RingOpened Ring-Opened Adduct (Stabilized) Thioether->RingOpened Hydrolysis (Stabilization) Glutathione Glutathione (or other thiol) Glutathione->Deconjugated

Instability and stabilization of the maleimide-thiol linkage.

Comparison with Alternative Chemistries

To address the inherent stability issues of this compound, alternative linkers have been developed.

FeatureMal-PEG-NHS EsterMal-PEG-TFP EsterSelf-Stabilizing Maleimides
Amine-Reactive Group N-hydroxysuccinimide (NHS) ester2,3,5,6-Tetrafluorophenyl (TFP) esterNHS ester or other
Thiol-Reactive Group MaleimideMaleimideMaleimide derivative
Key Advantage Widely used and well-documented.[9]TFP esters are more stable against aqueous hydrolysis than NHS esters.[17]Designed to mitigate retro-Michael reactions, improving in vivo stability.[1]
Key Disadvantage NHS ester is prone to rapid hydrolysis; thioether linkage is unstable in vivo.[1][6]May have slightly reduced water solubility depending on the PEG length.[17]Can be proprietary and less commercially available.

Experimental Protocols

Protocol 1: Quantitative Analysis of NHS Ester Hydrolysis

This protocol uses UV-Vis spectrophotometry to monitor the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[4][7]

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH adjusted to desired value)

    • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

    • Quartz cuvette

  • Procedure:

    • Buffer Preparation: Prepare the desired reaction buffer and equilibrate it to the target temperature in the spectrophotometer.

    • Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[18]

    • Initiate Reaction: Blank the spectrophotometer with the reaction buffer at 260 nm. Add a small volume of the NHS ester stock solution to the cuvette (final solvent concentration should be <10%) and mix gently.[7]

    • Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of readings should be adjusted based on the expected hydrolysis rate (e.g., every few seconds for high pH).[7]

    • Data Analysis: The increase in absorbance at 260 nm corresponds to the concentration of released NHS. Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line is the negative of the observed rate constant (-kobs). The half-life can be calculated as t½ = 0.693 / kobs.[7]

Protocol 2: Two-Step Bioconjugation with this compound

This common protocol first activates an amine-containing protein with the linker, followed by conjugation to a thiol-containing molecule.[19]

  • Materials:

    • Amine-containing protein (Protein-NH₂)

    • Thiol-containing molecule (Molecule-SH)

    • This compound

    • Amine-free Reaction Buffer (e.g., PBS, pH 7.2-7.5)

    • Anhydrous DMSO or DMF

    • Desalting column

  • Procedure:

    • Protein Preparation: Ensure Protein-NH₂ is in an amine-free buffer at a concentration of 1-10 mg/mL.[5]

    • Linker Activation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add a 10- to 50-fold molar excess of the linker to the Protein-NH₂ solution.[5][19]

    • Incubation (Step 1): Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5][19]

    • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer. This yields the maleimide-activated protein.[5][19]

    • Conjugation (Step 2): Immediately add the Molecule-SH to the purified maleimide-activated protein. The reaction with the maleimide should be performed at pH 6.5-7.5.[19]

    • Incubation (Step 2): Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

    • Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted molecules.

start Start prep_protein Prepare Protein-NH₂ in Amine-Free Buffer (pH 7.2-7.5) start->prep_protein react_amine Step 1: Amine Reaction (Incubate 30-60 min at RT) prep_protein->react_amine prep_linker Dissolve this compound in Anhydrous DMSO prep_linker->react_amine purify_linker Remove Excess Linker (Desalting Column) react_amine->purify_linker add_thiol Add Molecule-SH to Maleimide-Activated Protein purify_linker->add_thiol react_thiol Step 2: Thiol Reaction (Incubate 1-2 hr at RT) add_thiol->react_thiol final_purify Final Purification (e.g., SEC) react_thiol->final_purify end End (Purified Conjugate) final_purify->end

General workflow for a two-step bioconjugation.

References

Safety Operating Guide

Navigating the Disposal of Mal-PEG4-NHS Ester: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Mal-PEG4-NHS ester, a heterobifunctional crosslinker, contains two reactive moieties—a maleimide group and an N-hydroxysuccinimide (NHS) ester—which necessitate its handling as hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial to neutralize its reactivity and ensure compliance with institutional and regulatory standards.

This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, covering immediate safety precautions, procedures for various waste streams, and decontamination of labware.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). The NHS ester is highly sensitive to moisture, and both the NHS ester and maleimide groups can react with biological molecules.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or chemical splash goggles are mandatory.[1][2]

  • Hand Protection: Nitrile or other chemical-resistant gloves must be worn to prevent skin contact.[1][2]

  • Protective Clothing: A laboratory coat is required to protect clothing and skin.[1][2]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or under a chemical fume hood to minimize inhalation. A dust mask is recommended when handling the solid form.[2][3]

Chemical Properties and Storage

Proper storage is critical to maintaining the stability and reactivity of this compound. The primary degradation pathway for the NHS ester is hydrolysis, which is significantly influenced by moisture and pH.[4] The maleimide group is reactive towards thiols.[5]

ParameterConditionNotesCitation
Storage Temperature -20°C to -80°CStore in a tightly sealed container, protected from light. Allow the vial to warm completely to room temperature before opening to prevent condensation.[5][6][7]
NHS Ester Stability Highly susceptible to hydrolysis.The rate of hydrolysis increases dramatically with increasing pH. Should be stored desiccated.[2]
NHS Ester Reactivity Optimal reaction with primary amines occurs at pH 7.0-8.5.At pH 8.6 and 4°C, the half-life of an NHS ester in an aqueous buffer can be as short as 10 minutes.[4][5][8]
Maleimide Reactivity Optimal reaction with sulfhydryls (thiols) occurs at pH 6.5-7.5.Above pH 7.5, reaction with amines can compete, and the maleimide ring may open.[5][8]
Recommended Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Aqueous solutions should be prepared immediately before use and not stored.[5][6][9]

Step-by-Step Disposal Procedures

The correct disposal method depends on the form of the this compound waste. All forms must be treated as hazardous chemical waste and segregated from regular trash.[1]

Experimental Protocol: Deactivation of Aqueous Waste

For dilute aqueous solutions from bioconjugation reactions, both the NHS ester and the maleimide group must be deactivated (quenched) before collection for disposal.

Methodology:

Part 1: Quenching the NHS Ester via Hydrolysis [1]

  • Ensure the aqueous waste solution is in a suitably large, labeled container, preferably within a chemical fume hood.

  • Measure the pH of the solution using pH indicator strips or a pH meter.

  • Adjust the pH of the solution to >8.5 by carefully adding a suitable base (e.g., sodium bicarbonate or a phosphate buffer).

  • Loosely cap the container and allow it to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period ensures the complete hydrolysis of the reactive NHS ester.[1]

Part 2: Quenching the Maleimide Group [10]

  • Following NHS ester hydrolysis, add a thiol-containing compound (e.g., cysteine, dithiothreitol (DTT), or 2-mercaptoethanol) to the solution.

  • For every 100 mg of the original dissolved this compound, add approximately 1.5 molar equivalents of the thiol reagent.

  • Gently swirl or stir the mixture to ensure it is homogenous.

  • Seal the container and allow it to stand at room temperature for at least 2 hours to ensure the complete reaction of the maleimide group.

  • The fully quenched solution is now ready for disposal. Transfer it to a designated container for aqueous hazardous waste. This container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[1]

Disposal Workflow for All Waste Streams

The following diagram outlines the decision-making process for the proper disposal of all forms of this compound waste.

G cluster_waste_type Determine Waste Form cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Aqueous Waste Procedure cluster_consumables_proc Consumables Procedure start Identify this compound Waste solid Solid Waste (Unused/Expired Powder) start->solid liquid Aqueous Solution (Reaction Waste) start->liquid consumables Contaminated Consumables (Gloves, Tips, etc.) start->consumables seal_solid Securely seal in original or labeled container. solid->seal_solid quench_nhs 1. Quench NHS Ester (Adjust pH >8.5, incubate) liquid->quench_nhs collect_consumables Place in a sealed bag or container. consumables->collect_consumables label_solid Label as 'Hazardous Waste' with chemical name. seal_solid->label_solid end Arrange for pickup by Environmental Health & Safety (EHS) label_solid->end quench_mal 2. Quench Maleimide (Add thiol reagent, incubate) quench_nhs->quench_mal collect_liquid Collect in labeled aqueous hazardous waste container. quench_mal->collect_liquid collect_liquid->end label_consumables Label as 'Hazardous Waste' with chemical name. collect_consumables->label_consumables label_consumables->end

Figure 1. Logical workflow for the proper disposal of this compound waste streams.

Decontamination and Labware

Proper cleaning of contaminated labware is essential to maintain a safe research environment.

  • Rinsate Collection: When rinsing glassware that contained concentrated solutions of this compound, the first rinse (using an appropriate organic solvent like DMF or DMSO) should be collected as hazardous waste.[3]

  • Soaking: After the initial rinse, immerse the labware in a 10% fresh bleach solution and let it soak for at least one hour.[3]

  • Thorough Rinse: Following the bleach soak, rinse the labware thoroughly with water, followed by a final rinse with distilled water.[3]

  • Drying: Allow the labware to air-dry completely before storage or reuse.[3]

By implementing these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and effectively, fostering a secure research environment and ensuring regulatory compliance.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[10]

References

Personal protective equipment for handling Mal-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount for both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of Mal-PEG4-NHS ester, a bifunctional crosslinker. Adherence to these procedures will minimize risks and ensure compliance with institutional and regulatory standards.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound.[1] The following table outlines the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles or Safety GlassesTo protect against accidental splashes.[1][3]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Double-gloving is recommended for extra protection.[3][4]
Body Protection Laboratory CoatTo protect clothing and skin from contamination.[1][3]
Respiratory Protection N95 Dust Mask or NIOSH-Approved RespiratorRecommended when handling the solid powder to avoid inhalation, especially outside of a fume hood.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[2]

Operational Plan: Handling and Use

This compound is a moisture-sensitive compound, and proper handling is critical to maintain its reactivity and ensure safety.[1][5][6]

Storage and Preparation of Solid Compound:

  • Storage: Upon receipt, store the solid this compound at -20°C in a desiccated environment.[1][5][7]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[1][4][6]

  • Weighing: Conduct all work involving the solid compound in a certified chemical fume hood to minimize inhalation exposure.[1] Weigh the desired amount quickly, minimizing exposure to ambient air.[4]

Preparation of Stock Solutions:

  • Solvent: Prepare stock solutions immediately before use in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6]

  • Storage: While it is best to use solutions immediately, some NHS ester solutions in DMF can be stored for 1-2 months at -20°C.[1] However, aqueous solutions should be used immediately.[1] Avoid buffers that contain primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[6]

Reaction and Quenching:

  • Reaction Conditions: The NHS ester group reacts with primary amines at a pH of 7.0-8.0.[5][6] The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.[5]

  • Incubation: A typical reaction may be incubated for 30-60 minutes at room temperature or for two hours on ice.[4][6]

  • Quenching: Unreacted NHS esters can be quenched by adding a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM and incubating for at least 30 minutes.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Equilibrate vial to room temperature B Weigh solid in fume hood A->B C Dissolve in anhydrous, amine-free solvent (e.g., DMSO, DMF) B->C D Add solution to amine-containing sample C->D Use immediately E Incubate (e.g., 30-60 min at RT) D->E F Quench unreacted NHS ester (e.g., with Tris or glycine) E->F G Dispose of liquid waste in hazardous waste container F->G H Dispose of contaminated solids in hazardous waste container F->H

Caption: A workflow for the safe handling and use of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent harm and ensure regulatory compliance. All waste should be considered chemical waste and must be segregated from regular trash.[3]

Waste Streams and Disposal Procedures:

Waste StreamDisposal Procedure
Unused or Expired Solid The original, securely sealed vial should be placed in a designated hazardous waste container for solids. Do not dispose of in regular trash.[3]
Liquid Waste (Reaction mixtures, solvent washes) Deactivate reactive NHS esters through hydrolysis or quenching with an amine-containing buffer like Tris or glycine.[3] Collect the deactivated solution in a designated, clearly labeled, and sealed hazardous waste container.[3][8]
Contaminated Labware (e.g., pipette tips, gloves) Place all contaminated disposable items into a designated solid hazardous waste container.[4] For reusable glassware, immerse in a 10% bleach solution for at least one hour, followed by thorough rinsing with water.[3]

Spill Management:

  • Small Spills: For minor spills of solid material, carefully sweep it up to avoid creating dust and dispose of it as hazardous waste.[1]

  • Large Spills: For larger spills, prevent dispersal, sweep up the material, and dispose of it as hazardous waste in accordance with institutional and local regulations.[1]

First Aid Measures

In case of exposure, follow these immediate first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If irritation occurs, seek medical attention.[9][10]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]

By implementing these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and effectively, fostering a secure research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.